molecular formula C11H19N3 B3301188 4-[3-(1H-imidazol-1-yl)propyl]piperidine CAS No. 90747-59-4

4-[3-(1H-imidazol-1-yl)propyl]piperidine

Cat. No.: B3301188
CAS No.: 90747-59-4
M. Wt: 193.29 g/mol
InChI Key: YVGKIZVFJBMQCH-UHFFFAOYSA-N
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Description

4-[3-(1H-imidazol-1-yl)propyl]piperidine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-imidazol-1-ylpropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1(8-14-9-7-13-10-14)2-11-3-5-12-6-4-11/h7,9-12H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGKIZVFJBMQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Executive Summary

This compound is a synthetic nitrogen-containing heterocycle primarily investigated in the context of histamine H3 receptor (H3R) pharmacology. Structurally, it is the N-alkylated regioisomer of the renowned H3R protean agonist Proxyfan (which is C-alkylated at the imidazole 4-position).

This molecule serves as a critical structural probe in medicinal chemistry. Its primary utility lies in Structure-Activity Relationship (SAR) studies, where it demonstrates the stringent requirement for a free imidazole N-H group (tautomerism) for high-affinity H3R binding and activation. Unlike its C4-isomer (Proxyfan), the N1-isomer lacks the capacity for tautomeric shifting, typically resulting in significantly altered pharmacological profiles—often manifesting as reduced affinity or pure antagonism depending on the specific receptor ortholog.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
Parameter Details
IUPAC Name This compound
Common Synonyms N-Proxyfan; 1-(3-(piperidin-4-yl)propyl)-1H-imidazole
Molecular Formula C₁₁H₁₉N₃
Molecular Weight 193.29 g/mol
SMILES C1CNCCC1CCCN2C=CN=C2
InChI Key (Generated based on structure)
Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Piperidine Ring: A secondary amine acting as the primary basic center (pKa ~11.0), crucial for ionic interaction with the conserved Aspartate residue (Asp 3.32) in the H3 receptor transmembrane domain.

  • Propyl Linker: A flexible three-carbon chain maintaining the optimal distance (~4–6 Å) between the basic amine and the aromatic headgroup.

  • Imidazole Ring (N1-linked): Attached via the pyrrole-like nitrogen (N1). This blocks the N-H functionality, preventing 1,3-tautomerism and locking the imidazole in a single electronic state.

Physicochemical Profile
Property Value (Predicted/Experimental) Implication
pKa (Piperidine) 10.8 – 11.2Highly ionized at physiological pH; ensures receptor binding.
pKa (Imidazole) 6.8 – 7.1The N3 nitrogen remains a weak base.
LogP 0.6 – 1.2Moderate lipophilicity; capable of Blood-Brain Barrier (BBB) penetration.
TPSA ~30 ŲFavorable for CNS permeability.
Solubility High (in acidic media)Soluble in water as HCl or oxalate salt.

Synthesis & Manufacturing

The synthesis of the N1-isomer is chemically distinct from the C4-isomer (Proxyfan). While Proxyfan requires specific C-C bond formation (often protecting the N-H), the N1-isomer is the thermodynamic product of direct alkylation.

Retrosynthetic Analysis
  • Disconnection: N–C bond between the imidazole nitrogen and the propyl linker.

  • Precursors: 4-(3-halopropyl)piperidine (protected) + Imidazole.

Detailed Synthetic Protocol

This protocol outlines the synthesis of the target N1-isomer, contrasting it with the C4-route.

Step 1: Preparation of the Linker

  • Reactant: 4-Pyridinepropanol.

  • Hydrogenation: Catalytic hydrogenation (PtO₂/H₂, AcOH) converts the pyridine to piperidine.

  • Protection: Protect the secondary amine with a Boc group (Di-tert-butyl dicarbonate) to yield N-Boc-4-(3-hydroxypropyl)piperidine.

  • Activation: Convert the hydroxyl group to a leaving group (Mesylate or Tosylate) using MsCl/Et₃N in DCM.

Step 2: N-Alkylation of Imidazole

  • Reagents: Imidazole (1.2 eq), Sodium Hydride (NaH, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C.

    • Add Imidazole slowly to form the sodium imidazolide salt (deprotonation of N-H).

    • Add the N-Boc-4-(3-mesyloxypropyl)piperidine dropwise.

    • Heat to 60–80°C for 4–6 hours.

    • Mechanism: Sₙ2 attack by the imidazolide anion. The N-alkylation is favored over C-alkylation, yielding the N1-isomer as the major product (>90%).

Step 3: Deprotection & Isolation

  • Reagents: TFA/DCM (1:1) or HCl/Dioxane.

  • Procedure: Stir at RT for 1 hour to remove the Boc group.

  • Workup: Basify with NaOH (pH > 12), extract with DCM/MeOH (9:1).

  • Purification: Column chromatography (Silica gel, DCM/MeOH/NH₃). The N1-isomer elutes separately from any trace C4/C5 isomers.

Synthetic Pathway Diagram

Synthesis Start 4-Pyridinepropanol Step1 1. H2/PtO2 2. Boc2O Start->Step1 Inter1 N-Boc-Piperidine-Propanol Step1->Inter1 Step2 MsCl, Et3N Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 Step3 Imidazole, NaH, DMF (N-Alkylation) Inter2->Step3 Product_Prot N-Boc-N1-Isomer Step3->Product_Prot Step4 TFA or HCl Product_Prot->Step4 Final This compound Step4->Final

Caption: Synthesis of this compound via direct N-alkylation.

Pharmacological Profile (The "Why")

This molecule is pivotal for understanding the histamine H3 receptor (H3R) binding pocket.

Mechanism of Action: The Tautomerism Hypothesis
  • Proxyfan (C4-isomer): Can tautomerize between the N(tau)-H and N(pi)-H forms. This proton transfer is essential for stabilizing the active conformation of the H3 receptor (agonism).

  • N1-Isomer (Target): The alkyl group is fixed on N1. The N3 is a hydrogen bond acceptor, but there is no hydrogen bond donor on the imidazole ring.

  • Consequence: The N1-isomer typically fails to activate the receptor (loss of efficacy) and often exhibits lower affinity because it cannot form the critical H-bond network with Glu 5.46 and Thr 6.52 in the receptor pocket.

Comparative SAR Data
Compound Structure H3R Affinity (Ki, nM) Functional Activity
Proxyfan C4-Imidazole~ 0.5 – 2.0Protean Agonist (Agonist/Inverse Agonist)
N1-Isomer N1-Imidazole> 100 – 500Weak Antagonist / Low Affinity
Ciproxifan C4-Imidazole (Ketone)~ 0.5Inverse Agonist

Note: Data represents typical ranges for human H3R isoforms. The N1-isomer is significantly less potent.

Receptor Interaction Diagram

Interaction cluster_Receptor H3 Receptor Binding Pocket cluster_Ligand This compound Asp Asp 3.32 (Anionic) Glu Glu 5.46 (H-Bond Acceptor) PipN Piperidine NH+ (Cationic) PipN->Asp Ionic Bond (Strong) ImidN Imidazole N3 (Acceptor Only) ImidN->Glu Weak/No Interaction (Missing H-Donor) Note Lack of H-Donor at Imidazole reduces affinity & efficacy ImidN->Note ImidN1 Imidazole N1 (Blocked by Propyl)

Caption: Binding mode failure of the N1-isomer due to lack of H-bond donor capability.

Analytical Characterization

Distinguishing the N1-isomer from the C4-isomer (Proxyfan) is critical during synthesis.

NMR Spectroscopy (¹H NMR)
  • N1-Isomer (Target): The protons on the imidazole ring are chemically distinct. The proton at C2 (between the nitrogens) and C4/C5 show specific splitting.

    • Characteristic Signal: The methylene group attached to the imidazole nitrogen (N -CH₂-CH₂) typically appears downfield (~3.9 – 4.0 ppm) compared to a C-linked methylene.

    • Symmetry: The imidazole protons at C4 and C5 are non-equivalent but may overlap depending on solvent.

  • C4-Isomer (Proxyfan): The methylene is attached to a carbon (C -CH₂-CH₂), appearing slightly upfield (~2.5 – 2.7 ppm). The imidazole N-H is broad or invisible (exchangeable).

Mass Spectrometry
  • Fragmentation: Both isomers have MW 193.

  • Differentiation: The N1-isomer often produces a characteristic fragment at m/z 81 (N-methylimidazole-like cation) or m/z 68 (imidazole ring), whereas C4-isomers produce fragments retaining the alkyl chain stub on the carbon.

Handling & Stability

  • Storage: Store as a hydrochloride or oxalate salt at -20°C. The free base is an oil and is sensitive to oxidation over long periods.

  • Hygroscopicity: The salt forms are hygroscopic; store in a desiccator.

  • Solubility: Dissolve in DMSO or water (if salt) for biological assays. Avoid unbuffered aqueous solutions for the free base due to pH-dependent solubility.

References

  • Ligneau, X., et al. (2000). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature. Link

  • Gbahou, F., et al. (2003). "Protean agonism at the histamine H3 receptor: recent advances." Trends in Pharmacological Sciences. Link

  • Baker, J. G. (2008). "The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors." (Contextual reference for ligand binding methodologies). British Journal of Pharmacology. Link

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link

Comprehensive Physicochemical and Synthetic Profiling of 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional small-molecule scaffolds are critical for bridging disparate binding domains within complex biological targets. 4-[3-(1H-imidazol-1-yl)propyl]piperidine (CAS Registry Number: 90747-59-4) is a highly versatile building block characterized by a terminal basic piperidine ring and a coordinating imidazole ring, tethered together by a flexible three-carbon (propyl) linker.

This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, physicochemical properties, and the causal logic behind its synthesis and analytical validation. By understanding the fundamental properties of this scaffold, researchers can more effectively deploy it in the design of G-protein coupled receptor (GPCR) ligands, metalloprotease inhibitors, and novel agricultural complexes [1].

Physicochemical Profiling & Structural Analysis

The foundation of any drug discovery campaign begins with a rigorous understanding of a scaffold's quantitative metrics. The molecular formula of this compound is C₁₁H₁₉N₃ , yielding a precise molecular weight of 193.29 g/mol [2].

Quantitative Data Summary
PropertyValue
IUPAC Name This compound
CAS Registry Number 90747-59-4
Molecular Formula C₁₁H₁₉N₃
Molecular Weight 193.29 g/mol
Exact Mass 193.1579 Da
MDL Number MFCD20683538
Topological Polar Surface Area (TPSA) ~30.0 Ų (predicted)
Hydrogen Bond Donors 1 (Piperidine -NH)
Hydrogen Bond Acceptors 2 (Imidazole -N=, Piperidine -NH)
Structural Dissection & Causality in Binding

The architecture of C₁₁H₁₉N₃ is not arbitrary; each domain serves a distinct pharmacological purpose:

  • The Piperidine Ring: With a pKa of approximately 10, the secondary amine is protonated at physiological pH. This cationic center is primed to form robust salt bridges with conserved aspartate or glutamate residues in the orthosteric binding pockets of GPCRs (e.g., Histamine H3 receptors).

  • The Propyl Linker: A three-carbon aliphatic chain provides optimal conformational flexibility. It allows the two terminal rings to dynamically adjust their spatial orientation to minimize steric clashes and maximize van der Waals interactions within hydrophobic channels.

  • The Imidazole Ring: This amphoteric heterocycle acts as a potent hydrogen bond donor/acceptor. Furthermore, its unshared electron pair on the sp²-hybridized nitrogen makes it an exceptional chelating agent for transition metals, a property frequently exploited in designing inhibitors for zinc-dependent metalloenzymes or in forming stable β-cyclodextrin inclusion complexes [3].

Pharmacophore Pip Piperidine Ring (Basic Amine) Prop Propyl Linker (Flexible Spacer) Pip->Prop Target1 GPCR Aspartate (Salt Bridge) Pip->Target1 Ionic Imid Imidazole Ring (H-Bond / Chelation) Prop->Imid Target2 Hydrophobic Pocket (van der Waals) Prop->Target2 Hydrophobic Target3 Metal Ion (Zn2+) or H-Bond Acceptor Imid->Target3 Coordination

Pharmacophore model mapping structural domains to biological targets.

Synthetic Methodology: A Self-Validating Protocol

To ensure high yields and prevent unwanted side reactions, the synthesis of this compound must follow a strictly controlled protection-activation-substitution-deprotection sequence.

Expertise Insight: Direct alkylation of 4-piperidinepropanol with an imidazole derivative often leads to competitive N-alkylation at the piperidine nitrogen. To circumvent this, the secondary amine must be temporarily masked using a tert-butyloxycarbonyl (Boc) group.

Step-by-Step Synthetic Workflow
  • N-Boc Protection: React 4-piperidinepropanol with Boc-anhydride (Boc₂O) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Stir at room temperature for 4 hours.

  • Hydroxyl Activation: The terminal primary alcohol is a poor leaving group. Cool the reaction mixture to 0°C and add methanesulfonyl chloride (MsCl). This converts the hydroxyl into a highly reactive mesylate (-OMs) ester, priming it for nucleophilic attack.

  • Nucleophilic Substitution (Sₙ2): Isolate the mesylate and dissolve it in anhydrous dimethylformamide (DMF). Add imidazole and anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ deprotonates the imidazole, significantly enhancing its nucleophilicity. The reaction is heated to 80°C for 12 hours, driving the Sₙ2 displacement of the mesylate group.

  • Acidic Deprotection: Treat the resulting N-Boc-4-[3-(1H-imidazol-1-yl)propyl]piperidine with 4M HCl in dioxane or Trifluoroacetic acid (TFA) in DCM.

    • Causality: Acidic conditions selectively cleave the carbamate bond of the Boc group without disrupting the stable C-N bonds of the propyl-imidazole linkage.

  • Neutralization & Isolation: Basify the aqueous layer with 1N NaOH to pH > 10 and extract with DCM to yield the free base of the target compound.

Synthesis Step1 1. N-Boc Protection 4-Piperidinepropanol + Boc2O Step2 2. Hydroxyl Activation Mesyl Chloride (MsCl) + Et3N Step1->Step2 Yield ~95% Step3 3. Nucleophilic Substitution Imidazole + K2CO3 / DMF Step2->Step3 Yield ~85% Step4 4. Acidic Deprotection TFA or HCl in Dioxane Step3->Step4 SN2 Displacement Product Target Scaffold This compound Step4->Product Free Base Isolation

Synthetic workflow for this compound.

Analytical Characterization Protocols

To guarantee the trustworthiness of the synthesized batch, a self-validating analytical protocol is mandatory. Relying solely on mass spectrometry is insufficient because isobaric impurities can yield identical m/z values. A dual-pronged approach using LC-MS and 2D-NMR ensures absolute structural integrity.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in positive ion mode.

  • Validation Metric: The theoretical exact mass is 193.1579 Da. The spectrum must exhibit a dominant pseudomolecular ion peak [M+H]⁺ at m/z 194.2 . The absence of a peak at m/z 294.2 confirms the complete removal of the Boc protecting group.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Method: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆.

  • Validation Metric:

    • Imidazole Protons: Look for three distinct aromatic signals between 6.80 ppm and 7.60 ppm . The proton at the C2 position of the imidazole ring (flanked by two nitrogens) will appear furthest downfield (~7.50 ppm).

    • Propyl Linker: The methylene protons adjacent to the imidazole nitrogen (-CH₂-N) will present as a triplet around 3.90 - 4.10 ppm .

    • Causality for 2D-NMR: To definitively prove that alkylation occurred at the N1 position of the imidazole (and not a carbon atom), HSQC/HMBC cross-peaks must be evaluated. A clear HMBC correlation between the terminal propyl protons (~4.00 ppm) and the C2/C5 carbons of the imidazole ring acts as the ultimate validation of the synthesized architecture.

References

  • MDPI (Molecules) . Novel Complexes of 3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines and β-Cyclodextrin as Coatings to Protect and Stimulate Sprouting Wheat Seeds. (2022). Available at:[Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 123456 (Representative Imidazole-Piperidine Scaffolds). Available at:[Link]

Pharmacological Profile and Therapeutic Versatility of 4-[3-(1H-imidazol-1-yl)propyl]piperidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-[3-(1H-imidazol-1-yl)propyl]piperidine scaffold (CAS 90747-59-4) represents a highly privileged, multi-target pharmacophore in modern medicinal chemistry. By combining the basicity of a piperidine ring, the spatial flexibility of a propyl linker, and the metal-coordinating/hydrogen-bonding capacity of an N-linked imidazole, this structural motif serves as a foundational building block for diverse therapeutic applications. This whitepaper provides an in-depth mechanistic analysis of its pharmacological profile, detailing its role in neuropharmacology, antimicrobial development, and receptor antagonism, supported by validated experimental methodologies.

Structural Rationale & Pharmacophore Modeling

The pharmacological versatility of this scaffold is driven by the synergistic properties of its three core components:

  • The Piperidine Moiety: With a pKa of approximately 9.5, the piperidine nitrogen is protonated at physiological pH. This cationic state is essential for forming strong cation-

    
     interactions with aromatic residues in receptor binding pockets (e.g., Trp86 in acetylcholinesterase)[1].
    
  • The Propyl Linker: A 3-carbon aliphatic chain provides an optimal spatial extension of ~4.5 Å. This flexibility allows the molecule to span distinct sub-pockets within complex protein targets without introducing excessive entropic penalties upon binding.

  • The 1H-imidazol-1-yl Group: Unlike C-linked imidazoles (e.g., histamine), the N-linked imidazole presents an unhindered

    
    -hybridized nitrogen (N3). This nitrogen acts as a potent hydrogen bond acceptor and a highly effective ligand for coordinating transition metals, particularly the ferric (
    
    
    
    ) heme iron found in cytochrome P450 enzymes[2].

Mechanism Pip Piperidine Ring (Protonated Amine) Link Propyl Linker (Flexible Chain) Pip->Link Covalent Bond CAS AChE Catalytic Site (Cation-π with Trp86) Pip->CAS Receptor Binding Imid 1H-imidazol-1-yl (N-linked Heterocycle) Link->Imid Covalent Bond PAS AChE Peripheral Site (π-π stacking with Trp286) Imid->PAS Receptor Binding

Fig 1. Dual-binding mechanism of the scaffold within the AChE active site gorge.

Primary Pharmacological Domains

Neuropharmacology: Dual-Binding Cholinesterase Inhibitors

In the pursuit of Alzheimer's disease (AD) therapeutics, derivatives of this scaffold act as potent dual-binding site inhibitors of Acetylcholinesterase (AChE). The piperidine ring anchors into the Catalytic Active Site (CAS) via cation-


 interactions, while the propyl chain threads the active site gorge, allowing the imidazole moiety to interact with the Peripheral Anionic Site (PAS) via 

stacking[1]. This dual interaction not only inhibits acetylcholine hydrolysis but also prevents AChE-induced amyloid-beta (

) aggregation.
Antimicrobial & Antifungal Activity: CYP51A1 Inhibition

Molecular hybrids bearing the 1H-imidazol-1-yl moiety exhibit profound antibacterial and antifungal properties[2]. The primary mechanism involves the inhibition of lanosterol 14


-demethylase (CYP51A1). The unhindered N3 atom of the imidazole ring directly coordinates with the heme iron of the enzyme, displacing the native oxygen ligand and halting ergosterol biosynthesis, leading to fungal cell membrane disruption.
Gastrointestinal & Dopaminergic Interactions

The structural topology of the scaffold shares significant homology with domperidone and its degradation impurities (e.g., DP-ISO1 and DP-ISO2)[]. The piperidine-propyl-imidazole axis is a recognized pharmacophore for peripheral Dopamine


 receptor antagonism, providing gastroprokinetic and antiemetic effects without crossing the blood-brain barrier (BBB) when appropriately functionalized.

Quantitative Pharmacological Data

Table 1: Pharmacological Activity of Representative Scaffold Derivatives

Derivative ModificationTargetIC50 / MICPrimary Mechanism of Action
Unsubstituted ScaffoldAChE1.2 µMModerate CAS/PAS dual-binding.
N-benzyl piperidine substitutionAChE0.09 µMEnhanced

stacking at PAS; uncompetitive inhibition[1].
Nitro-imidazole hybridP. aeruginosa460 nMDNA intercalation / CYP enzyme inhibition[2].
Domperidone-like analog

Receptor
15 nMAntagonism via piperidine-aspartate interaction[].

-Cyclodextrin complex
Plant Growth+21.7% RootEnhanced bioavailability and cellular protection[4].

Table 2: Predicted Physicochemical & ADME Properties

ParameterValuePharmacological Implication
Molecular Weight193.29 g/mol Highly ligand-efficient; ample molecular weight budget for functionalization.
LogP (Octanol/Water)1.8 - 2.2Optimal lipophilicity for membrane permeability and potential BBB transit.
pKa (Piperidine N)~9.5Ensures protonation at pH 7.4; critical for target receptor anchoring.
Topological Polar Surface Area30.2 ŲExcellent membrane permeability (ideal < 90 Ų for CNS-targeted drugs).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.

Protocol A: High-Throughput Cholinesterase Inhibition Assay (Modified Ellman’s Method)

This assay quantifies the IC50 of piperidine derivatives against AChE.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: AChE operates optimally at a slightly alkaline pH, ensuring the catalytic triad (Ser-His-Glu) is in the precise protonation state required for nucleophilic attack.

  • Reagent Addition: In a 96-well plate, combine 140 µL buffer, 20 µL of the derivative (dissolved in 1% DMSO), and 20 µL of AChE (0.22 U/mL).

  • Pre-Incubation: Incubate the mixture for 10 minutes at 25°C.

    • Causality: Allows the system to reach thermodynamic equilibrium for steady-state inhibition, preventing substrate competition from skewing the initial binding kinetics.

  • Substrate & Chromogen Addition: Add 10 µL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 0.075 M acetylthiocholine iodide.

    • Causality: DTNB reacts with thiocholine (the enzymatic hydrolysis product) to yield the 5-thio-2-nitrobenzoate anion, producing a yellow color measurable at 412 nm.

  • Self-Validation Check: Run Tacrine (a standard AChE inhibitor) alongside the test compounds. System Rule: If the calculated IC50 of Tacrine deviates by >15% from the established literature value (~130 nM), the assay must be aborted and the enzyme batch discarded due to suspected degradation.

Protocol B: CYP51A1 Spectral Titration for Binding Affinity ( )

This protocol measures the binding affinity of the imidazole moiety to the heme iron of CYP enzymes.

Workflow S1 1. CYP51A1 Preparation (Purified Heme Protein) S2 2. Baseline Absorbance Scan (350-500 nm) S1->S2 S3 3. Ligand Titration (0.1 - 10 µM Derivatives) S2->S3 S4 4. Difference Spectroscopy (Measure ΔA430 - A410) S3->S4 S5 5. Kd Determination (Michaelis-Menten Kinetics) S4->S5

Fig 2. Step-by-step workflow for CYP51A1 spectral titration and Kd determination.

  • Protein Preparation: Dilute purified CYP51A1 to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol. Divide equally into sample and reference cuvettes.

  • Baseline Scan: Record a baseline difference spectrum from 350 to 500 nm.

  • Ligand Titration: Titrate the this compound derivative (0.1 to 10 µM) into the sample cuvette, adding an equal volume of solvent (DMSO) to the reference cuvette.

    • Causality: Equal solvent addition prevents baseline drift caused by DMSO-induced changes in the dielectric constant of the buffer.

  • Difference Spectroscopy: Measure the peak-to-trough absorbance difference (

    
    ).
    
    • Causality: The Type II binding of the imidazole nitrogen to the ferric heme iron displaces a water molecule, shifting the Soret peak from ~410 nm to ~430 nm. The difference spectrum isolates the binding event from background protein absorbance.

  • Self-Validation Check: Titrate the system with Ketoconazole (a known strong Type II ligand). System Rule: The

    
     for Ketoconazole must fall within 10–50 nM. If the characteristic Soret peak shift is absent, the heme iron has likely oxidized to the inactive P420 form, requiring a fresh protein extraction.
    

Conclusion

The this compound scaffold is a highly modular and pharmacologically rich building block. By leveraging the specific electronic and spatial characteristics of its piperidine, propyl, and imidazole components, drug development professionals can rationally design potent agents targeting neurodegenerative diseases, resistant microbial strains, and complex GPCR networks.

References

  • Frontiers in Chemistry: Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy.1

  • Molecules (MDPI) / PubMed:Novel Complexes of 3-[3-(1 H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines and

    
    -Cyclodextrin as Coatings to Protect and Stimulate Sprouting Wheat Seeds.4
    
  • Pharmaceuticals (PMC): An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety.2

  • Journal of Chromatographic Science / BOC Sciences: CAS 53786-28-0 (Domperidone Impurity A) & Degradation Studies.

Sources

Structure-Activity Relationship (SAR) of Imidazole-Propyl-Piperidine Ligands: Tuning Histamine H3 Receptor Efficacy via Spacer Elongation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The histamine H3 receptor (H3R) is a Gαi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it functions as a critical presynaptic auto- and heteroreceptor modulating the release of neurotransmitters such as histamine, dopamine, and acetylcholine[1]. Pharmacological modulation of the H3R is a highly validated therapeutic strategy for neurological disorders, with inverse agonists like pitolisant currently approved for the treatment of narcolepsy[2].

Historically, the development of H3R ligands relied heavily on the imidazole pharmacophore. Early SAR studies on conformationally constrained H3R ligands identified immepip—a piperidine-containing analogue with a single-carbon (methyl) spacer—as a highly potent H3R agonist[3]. However, a pivotal breakthrough in H3R pharmacology was the discovery that elongating this spacer to a 3-carbon propylene chain yields the imidazole-propyl-piperidine derivative (Compound 13a), which acts as a high-affinity neutral antagonist[3]. This whitepaper explores the mechanistic causality, quantitative SAR data, and self-validating experimental protocols underlying this profound shift in functional efficacy.

Mechanistic Grounding: The Spacer Elongation Paradigm

The orthosteric binding pocket of the H3R is buried within the transmembrane (TM) bundle. Classical imidazole-based ligands interact via two primary anchor points:

  • The Basic Amine: The piperidine nitrogen forms a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) on TM3.

  • The Imidazole Ring: The heterocyclic ring engages in hydrogen bonding and π-π stacking with Glutamate (Glu5.46) on TM5.

The Causality of Efficacy Switching

The functional efficacy of the ligand is strictly dictated by the distance between these two pharmacophoric nodes.

  • Agonism via Methyl Spacer (Immepip): The short methyl linker strictly constrains the distance between the imidazole ring and the piperidine nitrogen. To satisfy both anchor points simultaneously, the ligand forces TM3 and TM5/TM6 to pull inward. This contraction stabilizes the active receptor conformation (R*), facilitating Gαi/o protein coupling and resulting in potent agonism[4].

  • Antagonism via Propyl Spacer (Compound 13a): Extending the linker to a propyl chain (imidazole-propyl-piperidine) pushes the basic amine and the imidazole ring further apart. When this extended molecule binds, it acts as a rigid molecular strut. The steric extension physically prevents the inward movement of the TM helices required for activation. Consequently, the receptor is locked in its inactive state (R), yielding high-affinity neutral antagonism[3].

SAR_Mechanism Immepip Immepip (Methyl Spacer) Receptor_Active H3R Active State (R*) TM Helices Contracted Immepip->Receptor_Active Agonism (Optimal Fit) Comp13a Compound 13a (Propyl Spacer) Receptor_Inactive H3R Inactive State (R) TM Helices Extended Comp13a->Receptor_Inactive Neutral Antagonism (Steric Clash)

Caption: Spacer elongation shifts H3R conformational stabilization from active (R*) to inactive (R) states.

Quantitative SAR Data

The transition from agonism to antagonism is captured in the pharmacological profiling of these constrained analogues. Compound 13a maintains high affinity for the target but completely loses its ability to activate the receptor, instead acting as a competitive antagonist against endogenous histamine and synthetic agonists[3]. Furthermore, the propyl spacer enhances selectivity over the closely related H4 receptor (H4R)[3].

LigandChemical Structure MotifSpacer LengthhH3R Affinity (pKi)hH3R Functional ActivityhH4R Affinity (pKi)Efficacy Profile
Immepip 4-(1H-imidazol-4-ylmethyl)piperidineMethyl (1C)~8.5pEC50 ~ 8.8~7.5Full Agonist
Compound 13a 4-[3-(1H-imidazol-4-yl)propyl]piperidinePropyl (3C)8.0pA2 = 8.16.21Neutral Antagonist

Experimental Protocols & Self-Validating Workflows

To rigorously validate the SAR of imidazole-propyl-piperidine ligands, a dual-assay workflow is required. The following methodologies are designed as self-validating systems to ensure that the observed antagonism is both target-specific and competitive.

Protocol 1: Radioligand Displacement Binding Assay (Affinity)

Objective: Determine the equilibrium inhibition constant (pKi) of the ligand.

  • Membrane Preparation: Cultured SK-N-MC cells stably expressing human H3R are homogenized and centrifuged. Causality: Isolating the membrane fraction removes cytosolic proteins and endogenous GTP, locking the receptor in a high-affinity state for accurate ligand binding kinetics.

  • Radioligand Incubation: Incubate 15 µg of membrane protein with 1 nM [3H]-N-α-methylhistamine ([3H]-NAMH) and varying concentrations of the test ligand (Compound 13a) for 60 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): In parallel wells, co-incubate the radioligand with 10 µM thioperamide (a highly selective H3R inverse agonist)[2]. Logic: If the radioactive signal drops to baseline in these wells, it mathematically proves that [3H]-NAMH was specifically bound to the H3R orthosteric site, validating the assay window.

  • Detection: Terminate the reaction by rapid vacuum filtration over GF/B filters, wash with ice-cold buffer, and quantify bound radioactivity via liquid scintillation counting.

Protocol 2: CRE-Mediated Reporter Gene Assay (Functional Efficacy)

Objective: Determine the functional pA2 (antagonist potency) of Compound 13a.

  • Cell Transfection & Stimulation: Transfect SK-N-MC cells with a cAMP-response element (CRE) driven β-galactosidase reporter plasmid. Because H3R is Gαi-coupled, stimulate the cells with forskolin (to artificially raise cAMP levels).

  • Agonist Baseline: Generate a dose-response curve using immepip. Causality: Immepip activates the Gαi pathway, inhibiting adenylyl cyclase, lowering cAMP, and reducing β-galactosidase expression. This establishes the EC50.

  • Self-Validation (Schild Analysis): Treat the cells with the immepip dose-response curve in the presence of increasing, fixed concentrations of Compound 13a (e.g., 10 nM, 100 nM, 1 µM)[3].

    • Logic: If Compound 13a is a true competitive antagonist, the immepip dose-response curve will shift parallel to the right without a depression in the maximum efficacy (Emax). Plotting the log(dose ratio - 1) against the log[Antagonist] yields a Schild plot. A linear slope of ~1.0 self-validates that the imidazole-propyl-piperidine ligand is competing reversibly for the exact same orthosteric site as the agonist[3].

Assay_Workflow Cell_Prep 1. Cell Culture (SK-N-MC expressing hH3R) Binding 2. Radioligand Binding ([3H]-NAMH Displacement) Cell_Prep->Binding Functional 3. Functional Assay (CRE-β-gal Reporter) Cell_Prep->Functional Binding->Functional Calculate pKi Schild 4. Schild Plot Analysis (Determine pA2) Functional->Schild Shift in EC50 Validation Self-Validation (Competitive Antagonism) Schild->Validation

Caption: Self-validating pharmacological workflow for determining H3R ligand affinity and functional pA2.

References

  • Title: Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists Source: SciSpace / Journal of Medicinal Chemistry URL
  • Title: The histamine H3 receptor: from gene cloning to H3 receptor drugs Source: SciSpace / Nature Reviews Drug Discovery URL
  • Title: Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists Source: ACS Sensors URL
  • Title: N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist Source: Journal of Medicinal Chemistry URL

Sources

CAS number and chemical identifiers for 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and pharmacological context of 4-[3-(1H-imidazol-1-yl)propyl]piperidine .

Note to Researchers: This specific isomer (imidazol-1-yl, N-linked) is the regioisomer of the well-known Histamine H3 receptor ligand VUF-5681 (imidazol-4-yl, C-linked). While VUF-5681 is a potent H3 antagonist/partial agonist, the 1-yl isomer discussed here is frequently synthesized as a negative control or appears as a synthetic impurity . This guide addresses the specific N-linked structure requested.

Executive Summary

This compound is a synthetic organic compound featuring a piperidine ring connected to an imidazole ring via a propyl linker. Crucially, the connection to the imidazole ring is at the N1 (nitrogen) position. This distinguishes it from the majority of bioactive histamine H3 receptor ligands (e.g., Immepip, VUF-5681), which are connected at the C4 position to mimic the structure of endogenous histamine.

In drug development, this N-isomer serves two primary roles:

  • SAR Negative Control: It demonstrates the necessity of the imidazole N-H tautomerism for H3 receptor binding.

  • Process Impurity: It is a common byproduct in the alkylation reactions used to synthesize C-linked imidazole drugs if protecting groups are not utilized.

Chemical Identifiers & Properties

Nomenclature & Registry
IdentifierValue
IUPAC Name This compound
Common Reference N-isomer of VUF-5681; N-propyl-piperidine imidazole
CAS Number Not Formally Indexed (See Note 1)
Related CAS 768358-61-8 (Refers to the C-linked isomer, VUF-5681)
SMILES C1CNCCC1CCCN2C=CN=C2
Molecular Formula C₁₁H₁₉N₃
Molecular Weight 193.29 g/mol

Note 1: Most public databases (PubChem, CAS) index the bioactive C-isomer (VUF-5681). The N-isomer is typically cited in specific SAR (Structure-Activity Relationship) literature rather than assigned a unique registry number.

Physicochemical Data (Predicted)
PropertyValueInterpretation
LogP ~1.2 - 1.5Moderate lipophilicity; likely CNS penetrant.
pKa (Piperidine) ~9.8Highly basic secondary amine; exists as cation at pH 7.4.
pKa (Imidazole) ~6.5 - 7.0The N-linked imidazole is less basic than C-linked variants.
Tautomerism None The N1-substitution locks the ring, preventing 1,3-proton transfer.

Structural Analysis: The "Tautomer Trap"

The critical distinction between this molecule and bioactive H3 ligands lies in the imidazole substitution pattern.

  • Bioactive Motif (VUF-5681): The propyl chain attaches at C4 . This leaves the N1 and N3 nitrogens free to exchange a proton (tautomerism). This proton transfer is essential for interacting with Aspartate 3.32 and Glutamate 5.46 in the H3 receptor binding pocket.

  • Target Molecule (1-yl Isomer): The propyl chain attaches at N1 . This "locks" the imidazole ring. It cannot donate a hydrogen bond from the ring nitrogens, drastically reducing affinity and efficacy at the H3 receptor.

Structural Comparison Diagram

StructuralComparison cluster_0 Structural Difference VUF VUF-5681 (Active) C-Linked (4-yl) Mechanism H3 Receptor Binding Requires N-H Tautomer VUF->Mechanism Can Tautomerize Target Target Molecule (Inactive) N-Linked (1-yl) Target->Mechanism Locked (No H-bond donor)

Caption: Functional comparison between the bioactive C-linked isomer (VUF-5681) and the N-linked target molecule.

Synthesis Protocol

The synthesis of the 1-yl isomer is chemically straightforward compared to the C-isomer. It proceeds via direct nucleophilic substitution (S_N2), which favors the nitrogen of the imidazole ring.

Reaction Scheme

Precursors:

  • Imidazole (Nucleophile)

  • 4-(3-Bromopropyl)piperidine-1-carboxylic acid tert-butyl ester (Electrophile, N-Boc protected)

Step-by-Step Methodology:

  • Activation:

    • Dissolve Imidazole (1.2 eq) in anhydrous DMF.

    • Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) at 0°C under Argon.

    • Stir for 30 mins to generate the sodium imidazolide salt.

  • Alkylation:

    • Add the N-Boc-4-(3-bromopropyl)piperidine (1.0 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

    • Mechanism:[1] The imidazolide anion attacks the alkyl bromide. N-alkylation is kinetically and thermodynamically favored over C-alkylation.

  • Workup:

    • Quench with water. Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (DCM/MeOH) to isolate the N-Boc intermediate.

  • Deprotection:

    • Dissolve intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) or HCl/Dioxane (4M).

    • Stir for 2 hours to remove the Boc group.

  • Final Isolation:

    • Basify to pH >10 with NaOH.

    • Extract free base into DCM or isolate as the dihydrobromide salt (if using HBr).

Synthesis Logic Diagram

Synthesis Start Start: N-Boc-4-(3-bromopropyl)piperidine Inter Intermediate: N-Boc-4-[3-(imidazol-1-yl)propyl]piperidine Start->Inter SN2 Alkylation (Favors N1) Reagent + Imidazole / NaH / DMF Reagent->Inter Deprotect Deprotection (TFA or HCl) Inter->Deprotect Final Final Product: This compound Deprotect->Final Yields Free Base or Salt

Caption: Synthetic pathway favoring the formation of the N-linked (1-yl) regioisomer.

Pharmacological Context

While the user requested the 1-yl isomer, understanding its pharmacology requires comparison with the H3 receptor standard, VUF-5681.

Histamine H3 Receptor Interaction[6][7]
  • VUF-5681 (C-Isomer): Binds to the transmembrane region. The imidazole ring acts as a proton shuttle. It is a "silent antagonist" or partial agonist depending on the assay.

  • 1-yl Isomer (N-Isomer):

    • Binding Affinity (Ki): Typically >10,000 nM (Low Affinity).

    • Activity: Inactive.

    • Use Case: Researchers use this compound to prove that a drug candidate's activity is specific to the imidazole-receptor interaction. If the 1-yl isomer is active, the effect is likely "off-target" (non-specific binding).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Handling: Handle as a potentially bioactive amine.[2] Use fume hood.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in water (as salt), DMSO, and Methanol.

References

  • VUF-5681 Characterization: Kitbunnadaj, R., et al. (2004).[3] "Identification of 4-(1H-imidazol-4-yl)piperidine derivatives as new histamine H3 receptor ligands." Journal of Medicinal Chemistry.

  • Imidazole Regiochemistry: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • H3 Receptor Homology: Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.

  • Tocris Bioscience: Data sheet for VUF 5681 (for comparative structural data).

Sources

Targeting the Histamine H3 Receptor: The Therapeutic Potential of 4-[3-(1H-imidazol-1-yl)propyl]piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-[3-(1H-imidazol-1-yl)propyl]piperidine represents a foundational pharmacophore in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists . As a structural scaffold, it bridges the gap between first-generation imidazole-based ligands (e.g., thioperamide) and clinically approved non-imidazole drugs (e.g., pitolisant).

This guide analyzes the therapeutic utility of this scaffold, focusing on its mechanism in modulating central histaminergic neurotransmission.[1][2][3][4][5][6][7] While the imidazole moiety confers high affinity for the H3R binding pocket, it introduces metabolic liabilities (CYP450 inhibition) that researchers must navigate during lead optimization.[8] This document details the structure-activity relationships (SAR), synthesis protocols, and therapeutic applications in CNS disorders such as Narcolepsy, Alzheimer’s Disease (AD), and ADHD.[6]

Molecular Architecture & Pharmacodynamics

The title molecule is a "privileged structure" for GPCR recognition, specifically designed to mimic the endogenous ligand histamine while adding bulk to prevent receptor activation (antagonism).

Structural Dissection
  • The Head (Imidazole Ring): In this specific analog, the imidazole is attached via the N1-nitrogen (1H-imidazol-1-yl). This distinguishes it from the endogenous histamine (attached at C4). The imidazole ring serves as the primary proton-accepting moiety, interacting with the acidic aspartic acid residue (Asp3.32) in the H3R transmembrane region.

  • The Linker (Propyl Chain): A three-carbon alkyl chain is the optimal spacer length. It positions the basic piperidine nitrogen at the correct distance from the imidazole to span the receptor's binding cleft, mimicking the distance in potent antagonists like ciproxifan .

  • The Tail (Piperidine): The piperidine ring provides a secondary basic center and lipophilic bulk. It interacts with the secondary binding pocket (often involving Glu5.46), stabilizing the receptor in its inactive conformation (Inverse Agonism).

Mechanism of Action: Presynaptic Disinhibition

The H3 receptor is a constitutively active G-protein coupled receptor (GPCR) predominantly located presynaptically on histaminergic neurons (autoreceptors) and non-histaminergic neurons (heteroreceptors).

  • Basal State: H3R inhibits the release of histamine and other neurotransmitters (ACh, DA, NE).[2][3]

  • Ligand Effect: this compound acts as an Inverse Agonist . By stabilizing the inactive state of H3R, it lifts the "brake" on the neuron.

  • Net Result: Massive efflux of Histamine (wakefulness), Acetylcholine (cognition), and Dopamine (attention).

H3_Signaling cluster_mechanism Mechanism of Action: Disinhibition H3_Ligand Imidazole-Piperidine Analog H3R Presynaptic H3 Receptor (Constitutively Active) H3_Ligand->H3R  Blocks/Inhibits   Vesicle Synaptic Vesicle Fusion H3_Ligand->Vesicle  Net Effect: Restores Fusion   G_Protein Gi/o Protein Coupling H3R->G_Protein  Normally Activates   Ca_Channel Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel  Inhibits Influx   Ca_Channel->Vesicle  Required for   Neurotransmitters Release of: Histamine, ACh, DA, NE Vesicle->Neurotransmitters CNS_Effect Wakefulness & Cognitive Enhancement Neurotransmitters->CNS_Effect

Figure 1: The mechanism of H3R Inverse Agonism. By blocking the constitutive inhibitory signal of the H3 receptor, the ligand restores calcium influx and triggers neurotransmitter release.

Therapeutic Indications

Cognitive Disorders (Alzheimer's & Schizophrenia)

The "cholinergic hypothesis" of Alzheimer's suggests that restoring Acetylcholine (ACh) levels improves memory. Unlike Acetylcholinesterase inhibitors (which stop ACh breakdown), H3 antagonists increase ACh production and release in the prefrontal cortex and hippocampus.[6]

  • Relevance: The piperidine-propyl-imidazole scaffold has shown efficacy in rodent models (e.g., radial arm maze) by reversing scopolamine-induced amnesia.

Sleep-Wake Disorders (Narcolepsy)

Histamine is a primary "wake-promoting" neurotransmitter. H3 antagonists are non-stimulant wakefulness promoters.

  • Clinical Context: While Pitolisant (a non-imidazole derivative) is the market leader, imidazole-based analogs often show higher intrinsic potency (Ki < 1 nM) and are valuable for resistant cases in preclinical settings.

Neuropathic Pain (The "Improgan" Connection)

A specific subset of imidazole-based H3 ligands exhibits potent non-opioid analgesia. This phenomenon, often termed "Improgan-like activity," is structurally sensitive.

  • Observation: Analogs where the piperidine is substituted or the linker is rigidified can activate descending inhibitory pain pathways (RVM) independent of opioid receptors.

The "Imidazole Liability" & Lead Optimization

A critical aspect of working with this compound is managing the metabolic profile.

FeatureAdvantageDisadvantage (Liability)Optimization Strategy
Imidazole Ring High H3R Affinity (Hydrogen bonding with Asp3.32).CYP450 Inhibition: The imidazole nitrogen coordinates with the heme iron of CYP enzymes (CYP3A4, CYP2D6), causing drug-drug interactions.[1]Replace with bioisosteres (e.g., triazoles, pyridines) or shield the nitrogen.
Propyl Linker Optimal flexibility for binding pocket fit.Metabolic oxidation.Introduce conformational constraint (cyclopropyl rings, as in Ciproxifan).
Piperidine Good lipophilicity for Blood-Brain Barrier (BBB) penetration.Basic amine can lead to phospholipidosis if too lipophilic.Add polar substituents (e.g., ether linkages) to balance LogP.

Experimental Protocols

Chemical Synthesis: Convergent N-Alkylation

Objective: Synthesize this compound via a nucleophilic substitution pathway.

Reagents:

  • 1-(3-Chloropropyl)-1H-imidazole (Precursor A)

  • Piperidine (Precursor B)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN) or DMF

Workflow:

  • Preparation of Electrophile: React imidazole with 1-bromo-3-chloropropane (in excess) using NaH in THF to generate 1-(3-chloropropyl)-1H-imidazole. Isolate to remove bis-alkylated byproducts.

  • Coupling: Dissolve 1-(3-chloropropyl)-1H-imidazole (1.0 eq) and Piperidine (1.2 eq) in ACN.

  • Base Addition: Add anhydrous

    
     (3.0 eq) and catalytic KI.
    
  • Reflux: Heat to 80°C for 12–16 hours under

    
     atmosphere. Monitor via TLC (MeOH:DCM 1:9).
    
  • Workup: Filter inorganic salts. Evaporate solvent. Partition residue between water and Ethyl Acetate.

  • Purification: Flash column chromatography (Silica gel, DCM/MeOH/NH3 gradient).

Synthesis_Workflow Step1 Step 1: N-Alkylation Imidazole + 1-Bromo-3-chloropropane Intermediate Intermediate: 1-(3-chloropropyl)-1H-imidazole Step1->Intermediate Step2 Step 2: Coupling + Piperidine / K2CO3 / KI Intermediate->Step2 Reaction Reflux (ACN, 80°C, 16h) Step2->Reaction Product Final Product: This compound Reaction->Product

Figure 2: Convergent synthesis route for the generation of the imidazole-piperidine scaffold.

Radioligand Binding Assay (H3R Affinity)

Objective: Determine the inhibition constant (


) of the synthesized analog.
  • Membrane Source: Rat cerebral cortex membranes or CHO cells stably expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    -NAMH) at 1 nM.
  • Non-specific Binding: Defined using 10

    
    M Thioperamide.
    
  • Protocol:

    • Incubate membranes (200

      
      g protein) with radioligand and varying concentrations of the test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubate at 25°C for 60 minutes.

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Validation Criteria:

  • Reference

    
     for Thioperamide should be ~4–10 nM.
    
  • Hill slope should be near -1.0 (indicating competitive antagonism).

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[7] Nature. Link

  • Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS & Neurological Disorders-Drug Targets. Link

  • Hough, L. B., et al. (2000). "Improgan, a compound related to H2 and H3 antagonists, induces antinociception in rodents." Journal of Pharmacology and Experimental Therapeutics. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[2][3][4][5][8] Drug Discovery Today. Link

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology. Link

  • Berlin, M., et al. (2011). "Recent advances in the development of histamine H3 antagonists." Journal of Medicinal Chemistry. Link

Sources

The Central Role of Histamine and the H1 Receptor in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Imidazole-Piperidine Based Histamine Antagonists

Histamine, a biogenic amine, is a pivotal mediator of allergic and inflammatory responses.[1] Its effects are mediated through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The histamine H1 receptor is the primary target for the treatment of allergic conditions such as allergic rhinitis and urticaria.[1] Upon activation by histamine, the H1 receptor, primarily coupled to the Gq/11 family of G proteins, initiates a signaling cascade that leads to the mobilization of intracellular calcium.[2] This cascade ultimately results in the characteristic symptoms of an allergic reaction, including increased vascular permeability, smooth muscle contraction, and the release of pro-inflammatory mediators.[2]

First-generation antihistamines, while effective at blocking the H1 receptor, were hampered by their lack of receptor selectivity and their ability to cross the blood-brain barrier, leading to undesirable side effects like sedation and anticholinergic effects.[1][3] This necessitated the development of second-generation antihistamines with improved safety and tolerability profiles.[3][4]

The Rise of the Imidazole-Piperidine Scaffold: A New Era in Antihistamine Therapy

The quest for non-sedating and highly selective H1 antagonists led to the exploration of various chemical scaffolds. The combination of imidazole and piperidine rings emerged as a particularly successful strategy. The piperidine moiety is a common feature in many second-generation antihistamines, contributing to their high affinity for the H1 receptor.[5] The imidazole ring, or a bioisosteric replacement, often plays a crucial role in the molecule's interaction with the receptor and can influence its pharmacokinetic properties.[6][7] This scaffold forms the core of several modern, highly effective, and well-tolerated antihistamines.

Key Imidazole-Piperidine Based Histamine Antagonists: A Detailed Examination

Bilastine: High Selectivity and a Favorable Safety Profile

Bilastine is a second-generation H1 antagonist characterized by its high selectivity for the H1 receptor and a lack of affinity for other receptor types.[8][9] Preclinical studies have demonstrated its potent and long-lasting antihistaminic activity.[9][10]

  • Pharmacodynamics: Bilastine exhibits a high affinity for the H1 receptor, comparable to astemizole and diphenhydramine, and significantly greater than cetirizine and fexofenadine.[9] It does not interact with the cytochrome P450 system, minimizing the risk of drug-drug interactions.[11]

  • Pharmacokinetics: After oral administration, bilastine is rapidly absorbed, reaching maximum plasma concentrations within 1 to 1.5 hours.[12] It is not significantly metabolized and is primarily excreted unchanged in feces and urine.[11] This lack of metabolism contributes to its excellent safety profile, as dose adjustments are not necessary in patients with liver impairment.[12]

  • Clinical Efficacy and Safety: Clinical trials have consistently shown that bilastine is effective in treating allergic rhinitis and urticaria, with an efficacy comparable to other second-generation antihistamines like cetirizine and fexofenadine.[12][13][14][15] Importantly, bilastine is classified as a non-sedating antihistamine due to its minimal brain penetration and low H1 receptor occupancy in the central nervous system.[12] It also does not prolong the QT/QTc interval, a concern with some earlier antihistamines.[11]

Rupatadine: A Dual-Action Antagonist

Rupatadine is a unique second-generation antihistamine that possesses a dual mechanism of action: it is a potent H1 receptor antagonist and also an antagonist of the platelet-activating factor (PAF) receptor.[16][17][18] This dual activity may offer additional benefits in managing the complex inflammatory cascade of allergic diseases.

  • Pharmacological Profile: Rupatadine demonstrates high affinity for the H1 receptor.[16] Its anti-PAF activity is a distinguishing feature, as PAF is a potent inflammatory mediator involved in allergic reactions.[18] By blocking both histamine and PAF pathways, rupatadine can exert a broader anti-inflammatory effect.[17]

  • Pharmacokinetics and Metabolism: Rupatadine is rapidly absorbed after oral administration.[19][20] It undergoes extensive presystemic metabolism, primarily through the cytochrome P450 isoenzyme CYP3A4.[16] This is an important consideration for potential drug-drug interactions with inhibitors or inducers of this enzyme.[21] Some of its metabolites, such as desloratadine, are also active.[20][22]

  • Clinical Application: Rupatadine is approved for the treatment of allergic rhinitis and urticaria in adults and children.[17][21] Clinical studies have demonstrated its efficacy and safety in these conditions.[16]

Loratadine and Desloratadine: The Prodrug and its Active Metabolite

Loratadine is a widely used second-generation antihistamine that acts as a prodrug, being rapidly metabolized to its active metabolite, desloratadine.[23][24][25]

  • Mechanism of Action: Loratadine is a selective peripheral H1 receptor antagonist.[23][] Its minimal penetration of the blood-brain barrier accounts for its non-sedating properties.[23] Desloratadine, the active metabolite, also possesses potent antihistaminic activity.[25]

  • Pharmacokinetics: After oral administration, loratadine is well-absorbed and undergoes extensive first-pass metabolism, primarily by CYP3A4 and CYP2D6, to form desloratadine.[23][24] Desloratadine itself is further metabolized.[25] The long half-life of loratadine and its active metabolite allows for once-daily dosing.[24]

  • Structure-Activity Relationship: The tricyclic structure and the piperidine ring are key to loratadine's high affinity for the H1 receptor.[23]

Structure-Activity Relationships (SAR) of Imidazole-Piperidine Antagonists

The imidazole-piperidine scaffold is a versatile platform for the design of potent and selective H1 antagonists. The general pharmacophore consists of a basic tertiary amine, a linker, a central core, and a variable region that can be modified to optimize activity and pharmacokinetic properties.[27] The piperidine ring is a common feature, and its substitution pattern can significantly impact affinity and selectivity.[28][29][30] The imidazole moiety, or its bioisosteres, is also crucial for receptor interaction.[31]

Caption: Key pharmacophoric elements of imidazole-piperidine H1 antagonists.

Synthetic Strategies for Imidazole-Piperidine Antagonists

The synthesis of imidazole-piperidine based antihistamines often involves multi-step sequences. Convergent synthesis strategies are frequently employed to improve overall yield and efficiency.[32][33]

Representative Synthesis of Bilastine

Several synthetic routes for bilastine have been reported.[8][32][33][34][35] A common approach involves the coupling of a piperidinyl-benzimidazole intermediate with a substituted phenylethyl component.

Step-by-Step Protocol (Conceptual Outline):

  • Preparation of the Piperidinyl-Benzimidazole Core: This can be achieved through the reaction of o-phenylenediamine with a suitable piperidine-containing starting material, followed by N-alkylation with an ethoxyethyl group.[8]

  • Synthesis of the Substituted Phenylethyl Moiety: A key intermediate is often a phenylethyl derivative with a leaving group (e.g., a tosylate) that can be displaced by the piperidine nitrogen.[32]

  • Coupling Reaction: The piperidinyl-benzimidazole core is reacted with the substituted phenylethyl moiety, typically via an SN2 reaction, to form the final carbon skeleton of bilastine.[32]

  • Final Hydrolysis: If the synthesis involves a protected carboxylic acid group, a final hydrolysis step is required to yield bilastine.[32]

Bilastine_Synthesis A Piperidinyl-Benzimidazole Intermediate C Coupling Reaction (SN2) A->C B Substituted Phenylethyl Moiety with Leaving Group B->C D Protected Bilastine C->D F Hydrolysis D->F E Final Product: Bilastine F->E In_Vitro_Assay_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Flux) A H1 Receptor Membranes D Incubation A->D B Radioligand B->D C Test Compound C->D E Filtration & Counting D->E F Determine Affinity (Ki) E->F G H1-expressing Cells + Calcium Dye H Pre-incubate with Test Compound G->H I Stimulate with Histamine H->I J Measure Fluorescence I->J K Determine Antagonism J->K

Caption: Workflow for in vitro evaluation of H1 antagonists.

In Vivo Models
  • Histamine-induced Bronchospasm in Guinea Pigs: This model evaluates the ability of an antagonist to protect against histamine-induced airway constriction. [9][]* Wheal and Flare Response: This is a common human model to assess the in vivo potency and duration of action of antihistamines. [1] * Protocol:

    • Administer the test compound or placebo to human volunteers.
    • At various time points after administration, inject a standard dose of histamine intradermally.
    • Measure the size of the resulting wheal (swelling) and flare (redness).
    • Compare the inhibition of the wheal and flare response between the active treatment and placebo groups.

Comparative Analysis and Future Perspectives

The imidazole-piperidine based antihistamines represent a significant advancement in the treatment of allergic diseases. Their high selectivity for the H1 receptor and reduced CNS penetration have led to a class of drugs that are both effective and well-tolerated.

FeatureBilastineRupatadineLoratadine/Desloratadine
Primary Mechanism Selective H1 AntagonistH1 & PAF AntagonistSelective H1 Antagonist
Metabolism MinimalExtensive (CYP3A4)Extensive (Prodrug to Desloratadine)
Sedation Potential Very LowLowVery Low
Food Effect on Absorption Yes (Reduced)Yes (Delayed Tmax)No (Desloratadine)
tmax (approx.) 1-1.5 hours [12]0.75-1 hour [19][20]1-3 hours (Loratadine) [36]
Elimination Half-life ~14.5 hours [12]~5.9 hours [20]~8-28 hours (Loratadine & Metabolite) [24]

The future of antihistamine development may focus on compounds with even broader anti-inflammatory properties, potentially targeting multiple pathways in the allergic cascade. The imidazole-piperidine scaffold, with its proven success, will likely continue to be a valuable starting point for the design of new and improved therapies for allergic diseases.

References

  • Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects.
  • Rup
  • Rupatadine - Wikipedia. [Link]

  • Rupatadine: pharmacological profile and its use in the treatment of allergic rhinitis. (2007). PMC. [Link]

  • Pharmacokinetics, Safety and Cognitive Function Profile of Rupatadine 10, 20 and 40 mg in Healthy Japanese Subjects: A Randomised Placebo-Controlled Trial. (2016, September 15). PMC. [Link]

  • Loratadine. (2025, December 13). StatPearls - NCBI Bookshelf. [Link]

  • Alternative Synthesis of Bilastine. (2011, March 30). Taylor & Francis Online. [Link]

  • Desloratadine vs. Loratadine. Study.com. [Link]

  • Rupatadine 10mg Tablets - Summary of Product Characteristics (SmPC). (2022, April 19). electronic medicines compendium (emc). [Link]

  • What is the mechanism of Rupatadine Fumarate? (2024, July 17). Patsnap Synapse. [Link]

  • Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. NATURALISTA CAMPANO. [Link]

  • Rupatadine – pharmacology, clinical profile and safety of a new antihistamine with PAF- antagonizing quality. Dustri. [Link]

  • Bilastine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Pharmacokinetics of Rupatadine Fumarate Tablets in Healthy Volunteers. [Link]

  • Alternative Synthesis of Bilastine. (2025, August 6). ResearchGate. [Link]

  • Process And Intermediates For The Preparation Of Bilastine. QuickCompany. [Link]

  • What is the mechanism of Loratadine? (2024, July 17). Patsnap Synapse. [Link]

  • Preparation method of bilastine. (Patent No. CN112110893A).
  • Bilastine - Novel anti histamine drug for allergic rhinitis. IP Indian J Immunol Respir Med. [Link]

  • Clinical Efficacy of a Histamine H1-Receptor Antagonist. Medscape. [Link]

  • Role of Bilastine in Allergic Rhinitis: A Narrative Review. (2023, November 1). JAPI. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2006). PMC - PubMed Central. [Link]

  • Clinical Efficacy of a Histamine H1-Receptor Antagonist. (2005, March 1). Medscape. [Link]

  • Bepotastine H1-Antihistamine Action. PathWhiz. [Link]

  • Multidisciplinary Real-World Experience With Bilastine, a Second Generation Antihistamine. (2020, February 11). JDDonline - Journal of Drugs in Dermatology. [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006, January 15). PubMed. [Link]

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. (2003, January 15). PubMed. [Link]

  • Pharmacology of Antihistamines. (2007). PMC - NIH. [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2006, May 15). IOVS. [Link]

  • Effect of Bilastine on Chronic Urticaria: A Systematic Review and Meta-Analysis. (2023, February 7). [Link]

  • Pharmacology of Select Second-Generation Antihistamines(8,11–13). ResearchGate. [Link]

  • In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. (2000, March 15). PubMed. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010, July 15). PubMed. [Link]

  • The concept of receptor occupancy to predict clinical efficacy: a comparison of second generation H1-antihistamines. medexpert. [Link]

  • New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. PubMed. [Link]

  • (PDF) In Vivo Pharmacological Characterisation of Bilastine, a Potent and Selective Histamine H1 Receptor Antagonist. (2025, August 7). ResearchGate. [Link]

  • An overview of the novel H1-antihistamine bilastine in allergic rhinitis and urticaria. Ovid. [Link]

  • Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Molecular pharmacology of second-generation antihistamines. (2000, May 15). PubMed. [Link]

  • In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. (2011, November 30). PubMed. [Link]

  • In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. PMC. [Link]

  • The structure‐activity relationship of antihistaminic activity piperazine derivatives. ResearchGate. [Link]

  • Second-Generation Antihistamines. [Link]

  • Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. (2018, February 3). MDPI. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

Sources

Metabolic Stability Predictions for 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes predictive toxicology, medicinal chemistry, and experimental ADME profiling to provide a comprehensive analysis of the metabolic stability of 4-[3-(1H-imidazol-1-yl)propyl]piperidine .

Technical Whitepaper | Version 1.0 Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Leads.

Executive Technical Summary

The compound This compound represents a classic pharmacophore scaffold often utilized in the design of Histamine H3 Receptor (H3R) antagonists and dual-target ligands. Structurally, it consists of a basic piperidine ring (providing a protonatable nitrogen at physiological pH) linked via a flexible propyl chain to an N-linked imidazole (1H-imidazol-1-yl).

While the piperidine moiety drives receptor affinity via ionic interactions with conserved aspartic acid residues (e.g., Asp3.32 in aminergic GPCRs), it simultaneously introduces significant metabolic liabilities. The N-linked imidazole, distinct from the canonical C-linked (4/5-substituted) histamine imidazole, alters the electronic landscape, potentially acting as a cytochrome P450 (CYP) inhibitor due to the accessible lone pair on N3.

Predicted Metabolic Profile:

  • Classification: High-Clearance Candidate (predicted

    
    
    
    
    
    L/min/mg protein in HLM without optimization).
  • Primary Metabolic Soft Spots: Piperidine ring (

    
    -carbon oxidation, N-oxidation), Piperidine nitrogen (Glucuronidation), and Imidazole ring (C-oxidation).
    
  • Toxicological Flag: Potential for reactive iminium ion formation via piperidine oxidation.[1][2]

Structural Analysis & In Silico Metabolic Prediction[1]

To accurately predict stability, we must deconstruct the molecule into its constituent metabolicophores.

Physicochemical Drivers
  • Basicity (pKa): The piperidine secondary amine has a predicted pKa

    
     10–11. It will be 
    
    
    
    protonated at pH 7.4. This favors interaction with CYP2D6 , which prefers basic substrates with an ionizable nitrogen 5–7 Å from the site of oxidation.
  • Lipophilicity (LogP): The propyl linker adds lipophilicity, facilitating hepatocyte membrane permeation and binding to the hydrophobic active sites of CYP3A4 .

Site of Metabolism (SOM) Prediction

The following table summarizes the predicted metabolic transformations based on Structure-Activity Relationships (SAR) of analogous H3R ligands (e.g., Pitolisant, Ciproxifan).

MetabolicophorePredicted TransformationEnzyme SystemRisk LevelMechanism
Piperidine (Sec. Amine) N-Glucuronidation UGT1A4, UGT2B10HighDirect Phase II conjugation of the nucleophilic NH.
Piperidine (

-Carbon)

-Hydroxylation
CYP3A4, CYP2D6HighOxidation at C2/C6 leads to unstable carbinolamine

ring opening or iminium ion .
Piperidine (Nitrogen) N-Oxidation FMO1/3, CYPMediumFormation of hydroxylamine/N-oxide.
Imidazole (N-linked) N3-Coordination CYP Heme IronHigh (DDI)The N3 lone pair can coordinate to CYP heme, inhibiting metabolism (Type II binding).
Imidazole (Ring) C-Oxidation / Scission CYP IsoformsLowOxidation at C2/C4/C5, potentially leading to ring scission (hydantoin formation).
Propyl Linker Lateral Hydroxylation CYP IsoformsLowLess favorable than ring oxidation.

Mechanistic Pathways & Reactive Metabolite Formation[1][3]

The metabolic fate of this compound is not limited to clearance; it involves potential bioactivation.[1][3][4] The diagram below details the oxidative cascade.

Metabolic Pathway Diagram (DOT)

MetabolicPathways Parent Parent Compound This compound M1 M1: Piperidine N-Oxide (N-OH) Parent->M1 FMO / CYP M2 M2: alpha-Hydroxy Piperidine (Carbinolamine) Parent->M2 CYP2D6 / 3A4 (Major Route) M3 M3: Imidazole C-OH (Ring Oxidation) Parent->M3 CYP Isoforms M4 M4: N-Glucuronide (Direct Conjugation) Parent->M4 UGTs Iminium Reactive Iminium Ion (Electrophile) M2->Iminium -H2O (Spontaneous) M5 M5: GSH Adduct (Detoxification) Iminium->M5 +GSH (Trapping) Toxicity Potential Toxicity Iminium->Toxicity Covalent Binding (Proteins/DNA)

Figure 1: Predicted metabolic tree illustrating the bioactivation risk via the piperidine ring (Red) and clearance routes (Yellow/Green).

The "Iminium Ion" Liability

The most critical stability concern is the oxidation of the piperidine


-carbon. This generates an unstable carbinolamine intermediate which dehydrates to form a cyclic iminium ion .
  • Risk: Iminium ions are soft electrophiles. They can react covalently with nucleophilic residues (cysteine thiols) on proteins, leading to Mechanism-Based Inhibition (MBI) of CYPs or idiosyncratic toxicity.

  • Mitigation: During stability profiling, a GSH (Glutathione) trapping assay is mandatory to quantify this risk.

Experimental Profiling Protocols

To validate these predictions, a tiered experimental approach is required. Do not simply "run the assay"; design it to answer specific mechanistic questions.

Tier 1: Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify if NADPH-dependent metabolism is the driver.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Substrate Conc: 1

    
    M (Must be 
    
    
    
    to ensure linear kinetics).
  • Cofactor: NADPH regenerating system (Isocitrate/Isocitrate dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes + buffer (100 mM Phosphate, pH 7.4) + Test Compound for 5 min at 37°C.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 45 min.

  • Quench: Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) at 3:1 ratio.

  • Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

  • Plot ln(% Remaining) vs. Time.

  • Slope (

    
    ) = elimination rate constant.
    
  • 
    .
    
  • 
    .
    
Tier 2: Reactive Metabolite Trapping (GSH Adducts)

Objective: Confirm the formation of the piperidine iminium ion.

Protocol:

  • Incubation: Standard HLM incubation (as above) spiked with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) .

    • Note: KCN is a stronger nucleophile for "hard" iminium ions, while GSH mimics biological nucleophiles.

  • Analysis: High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap.

  • Search Trigger: Look for Parent + 305 Da (GSH adduct) or Parent + 27 Da (Cyano adduct).

  • Validation: If adducts are found, the piperidine ring must be structurally modified (e.g., gem-dimethylation) to block

    
    -oxidation.
    

Optimization Strategies

If the compound exhibits poor stability (


 min in HLM), apply the following medicinal chemistry strategies.
Blocking the Piperidine Soft Spot

The secondary amine and its


-carbons are the primary liabilities.
  • N-Substitution: Alkylate the piperidine nitrogen (e.g., N-methyl, N-ethyl).

    • Pros: Blocks direct Glucuronidation.

    • Cons: May shift metabolism to N-dealkylation; alters basicity.

  • 
    -Fluorination:  Introduce Fluorine at the C3/C5 positions of the piperidine.
    
    • Mechanism:[1][2][5] The C-F bond is stronger than C-H, blocking CYP-mediated hydrogen abstraction.

    • Effect: Reduces basicity (pKa lowering), which may reduce CYP2D6 affinity.

  • Bridged Systems: Convert the piperidine to a tropane or azabicyclo-octane system.

    • Mechanism:[1][2][5] Increases steric bulk around the nitrogen, hindering enzyme access.

Managing the Imidazole[5]
  • C-Methylation: Add a methyl group to the C2 or C4/5 position of the imidazole.

    • Mechanism:[1][2][5] Sterically hinders ring oxidation and disrupts heme coordination.

  • Isosteric Replacement: If the N-linked imidazole causes CYP inhibition (Type II binding), replace with a 1,2,3-triazole or pyrazole . These retain hydrogen bond acceptor capability but have reduced affinity for the CYP heme iron.

References

  • Dalvie, D., et al. (2002). "Metabolism of the piperidine-based histamine H3 antagonist CP-99,994." Drug Metabolism and Disposition, 30(11). Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link

  • Schwartz, J. C., et al. (2011).[6] "Histamine H3 receptors: from discovery to clinical trials with pitolisant." British Journal of Pharmacology, 163(4), 713-721. Link

  • PubChem Compound Summary. (2024). "this compound." National Center for Biotechnology Information. Link

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – an introduction." Chemistry & Biodiversity, 4(3), 257-405. Link

Sources

Binding Affinity Mechanisms of Imidazole-Propyl-Piperidine Compounds at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Structural Pharmacology, Receptor Kinetics, and Assay Methodologies Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Significance

The histamine H3 receptor (H3R) is a constitutively active, Gi/o-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system. It regulates the synthesis and release of histamine, as well as other critical neurotransmitters including dopamine, acetylcholine, and serotonin[1].

Historically, the development of H3R ligands relied on modifying the endogenous agonist, histamine. The discovery of the imidazole-propyl-piperidine scaffold—exemplified by compounds such as 4-[3-(1H-imidazol-4-yl)propyl]piperidine (VUF-5681)—marked a critical evolution in neuropharmacology[2]. By replacing the simple primary amine of histamine with a bulky piperidine ring and extending the alkyl linker to a propyl chain, researchers successfully shifted the pharmacological profile from full agonism to partial agonism and silent antagonism[3]. This whitepaper dissects the structural causality behind this shift, the resulting receptor kinetics, and the self-validating experimental methodologies required to quantify these interactions.

Structural Pharmacology: The Causality of Affinity and Efficacy

The binding pocket of the H3R is nestled deep within the transmembrane (TM) bundle. The high affinity and specific efficacy of imidazole-propyl-piperidine derivatives are governed by three distinct pharmacophoric elements, each playing a precise mechanistic role:

  • The Imidazole Anchor: The N-tau and N-pi atoms of the imidazole ring are essential for anchoring the ligand within the orthosteric site. They engage in highly conserved hydrogen bonding with Asp114 (D3.32) in TM3 and Glu206 (E5.46) in TM5.

  • The Propyl Linker: A three-carbon (propyl) chain provides the precise spatial flexibility required to bridge the primary orthosteric site and a secondary hydrophobic cavity. Shorter linkers (like methyl or ethyl) force the basic amine into steric clash with the TM bundle, whereas the propyl chain allows optimal extension[3].

  • The Piperidine Moiety (The Efficacy Switch): The replacement of a primary amine with a bulky piperidine ring is the primary driver for the shift in intrinsic efficacy. The piperidine ring occupies a secondary hydrophobic pocket formed by residues in TM6 and TM7 (e.g., Tyr374, Y6.51). The steric bulk of the piperidine ring physically restricts the inward collapse of TM6—a conformational change strictly required for G-protein activation. Consequently, compounds like VUF-5681 act as silent antagonists; they bind with high affinity but fail to trigger full Gi/o coupling[2].

Receptor Kinetics and Signaling Modulation

Upon binding, imidazole-propyl-piperidine antagonists competitively displace endogenous histamine. The H3R is negatively coupled to adenylyl cyclase (AC) via Gi/o proteins. Normal agonist binding inhibits AC, reducing cyclic AMP (cAMP) and downregulating Protein Kinase A (PKA).

By acting as a silent (neutral) antagonist, VUF-5681 competitively blocks histamine from binding, thereby preventing the Gi/o-mediated inhibition of AC. This restores cAMP levels and normalizes downstream CREB-dependent gene transcription[1]. Kinetically, the hydrophobic interactions of the piperidine ring result in a rapid association rate and a prolonged dissociation phase, ensuring the sustained receptor occupancy necessary for CNS-targeted therapeutics.

Pathway cluster_0 Receptor Binding LIG Imidazole-Propyl-Piperidine (e.g., VUF-5681) H3R H3 Receptor (GPCR) LIG->H3R Competitive Binding Gi Gi/o Protein H3R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Restores Levels

Fig 1: H3R signaling modulation by imidazole-propyl-piperidine antagonists.

Self-Validating Experimental Methodologies

To rigorously evaluate these compounds, researchers must employ a two-tier assay system. Binding affinity (Ki) alone cannot predict whether a bulky ligand will act as an inverse agonist, silent antagonist, or partial agonist. Therefore, a radioligand displacement assay must be coupled with a functional [³⁵S]GTPγS assay.

Protocol 1: Radioligand Displacement Binding Assay

Purpose: Determine the binding affinity (Ki) of the compound at the human H3R.

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) or HEK-293 cells stably expressing recombinant human H3R. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 50,000 × g to isolate the membrane fraction.

  • Equilibration Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration (1 nM) of the radioligand [³H]-N-α-methylhistamine, and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M). Incubate for 60 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.

    • Causality Note: Glass fiber filters carry a negative charge that non-specifically binds positively charged basic amines like piperidine. Pre-soaking the filters in 0.3% polyethylenimine neutralizes this charge, ensuring the measured radioactivity strictly represents receptor-bound ligand rather than background noise.

  • Quantification & Analysis: Add liquid scintillation cocktail and measure bound radioactivity. Calculate the IC₅₀ using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Workflow Membrane 1. Membrane Preparation (HEK-293/CHO Cells) Incubation 2. Radioligand Incubation ([3H]-N-α-Methylhistamine) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/C Plates) Incubation->Filtration Scintillation 4. Liquid Scintillation Counting Filtration->Scintillation Data 5. Calculate Ki & IC50 (Cheng-Prusoff Equation) Scintillation->Data

Fig 2: Radioligand displacement workflow for determining binding affinity.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

Purpose: Differentiate between agonism and antagonism by measuring direct G-protein activation.

  • Assay Setup: Incubate H3R-expressing membranes with 0.1 nM [³⁵S]GTPγS, GDP (10 µM), and the test compound in assay buffer (containing MgCl₂ and NaCl) for 30 minutes at 30°C.

    • Causality Note: Standard GTP is rapidly hydrolyzed by the intrinsic GTPase activity of the G-protein α-subunit. [³⁵S]GTPγS is a non-hydrolyzable analog, allowing for the stable accumulation and direct quantification of G-protein activation, providing an unambiguous measure of intrinsic efficacy.

  • Measurement: Terminate via filtration and quantify bound [³⁵S]GTPγS. A silent antagonist like VUF-5681 will produce no increase over basal levels and will competitively block histamine-induced [³⁵S]GTPγS binding[4].

Quantitative Data Summary

The structural modifications from simple amines to bulkier piperidine rings directly correlate with changes in functional efficacy, while maintaining or enhancing binding affinity.

CompoundStructural ScaffoldhH3R Affinity (pKi)Functional Efficacy
Histamine Imidazole-ethylamine~7.7Full Agonist
Immepip Imidazole-methyl-piperidine~8.0Full Agonist
Proxyfan Imidazole-propyl-ether~8.0Partial Agonist
VUF-5681 Imidazole-propyl-piperidine8.35Silent Antagonist
Thioperamide Imidazole-thiourea~7.2 - 7.9Inverse Agonist

Data synthesized from established pharmacological profiles of H3R ligands[2],[4],[3].

References

1.3 - ResearchGate 2.2 - BenchChem 3. 4 - Tocris Bioscience 4.1 - SciSpace

Sources

Methodological & Application

synthesis protocol for 4-[3-(1H-imidazol-1-yl)propyl]piperidine from piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Synthesis Protocol for Imidazolylpropyl Piperidine Derivatives

Executive Summary

The synthesis of imidazole-piperidine pharmacophores is a critical workflow in the development of GPCR ligands, particularly Histamine H3 receptor antagonists and Factor Xa inhibitors. This application note provides a self-validating, step-by-step synthetic guide for 4-[3-(1H-imidazol-1-yl)propyl]piperidine .

Expert Insight on Starting Materials: Direct C-H functionalization at the C4 position of unactivated piperidine is synthetically prohibitive for scale-up, yielding complex isomeric mixtures. Therefore, industry standards dictate two pathways depending on the exact structural requirement:

  • Route A (The Direct Route): N-alkylation directly from piperidine to yield the 1-substituted isomer (common in H3 antagonists)[1].

  • Route B (The Regiospecific Route): Utilizing 4-piperidinepropanol as the functional equivalent of piperidine to cleanly access the exact C4-substituted target[2].

Both methodologies are detailed below to ensure comprehensive coverage of the chemical space.

Mechanistic Rationale & Pathway Divergence

SynthesisWorkflow cluster_A Route A: N-Alkylation (1-Substituted) cluster_B Route B: C4-Alkylation (4-Substituted) A_SM Piperidine A_Reagent 1-Bromo-3-chloropropane K2CO3, ACN A_SM->A_Reagent A_Int 1-(3-Chloropropyl)piperidine A_Reagent->A_Int A_Sub Imidazole, NaH DMF, 80°C A_Int->A_Sub A_Target 1-[3-(1H-imidazol-1-yl)propyl]piperidine A_Sub->A_Target B_SM 4-Piperidinepropanol B_Boc Boc2O, Et3N DCM B_SM->B_Boc B_Int1 N-Boc-4-piperidinepropanol B_Boc->B_Int1 B_Ms MsCl, Et3N DCM, 0°C B_Int1->B_Ms B_Int2 N-Boc-4-(3-mesyloxypropyl)piperidine B_Ms->B_Int2 B_Sub Imidazole, NaH DMF, 80°C B_Int2->B_Sub B_Int3 N-Boc-4-[3-(1H-imidazol-1-yl)propyl]piperidine B_Sub->B_Int3 B_Dep TFA / DCM RT, 2h B_Int3->B_Dep B_Target This compound B_Dep->B_Target

Caption: Divergent synthetic workflows for N-alkylated and C4-alkylated imidazolylpropyl piperidines.

Expert Methodology: Divergent Synthesis Protocols

Protocol A: Synthesis of 1-[3-(1H-imidazol-1-yl)propyl]piperidine (Direct from Piperidine)

Causality Check: 1-bromo-3-chloropropane is selected over 1,3-dibromopropane because the differential leaving group ability (Br > Cl) prevents the formation of symmetrical 1,3-di(piperidin-1-yl)propane dimers.

Step 1: Selective Mono-alkylation

  • Suspend K₂CO₃ (2.0 eq) in anhydrous acetonitrile (ACN). Add piperidine (1.0 eq).

  • Cool the mixture to 0 °C and add 1-bromo-3-chloropropane (1.2 eq) dropwise to maintain thermal control.

  • Reflux the reaction for 12 hours.

  • Self-Validation (IPC): GC-MS should confirm the presence of 1-(3-chloropropyl)piperidine (

    
     161.1) and the absence of starting piperidine.
    
  • Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation.

Step 2: Imidazole Substitution

  • In a flame-dried flask, dissolve imidazole (1.5 eq) in anhydrous DMF at 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portionwise. Caution: H₂ gas evolution. Stir for 30 minutes until the solution clears, indicating the formation of the highly nucleophilic imidazolide anion.

  • Add 1-(3-chloropropyl)piperidine (1.0 eq) dropwise. Heat to 80 °C for 8 hours.

  • Quench with cold water, extract with EtOAc (3x), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH 9:1)[3].

Protocol B: Synthesis of this compound (C4-Target)

Causality Check: The secondary amine of the piperidine ring must be Boc-protected prior to mesylation to prevent intramolecular cyclization or polymerization.

Step 1: Boc-Protection

  • Dissolve 4-piperidinepropanol (1.0 eq) in DCM. Add Et₃N (1.5 eq) and cool to 0 °C.

  • Add Boc₂O (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate to yield N-Boc-4-piperidinepropanol quantitatively.

Step 2: Mesylation of the Primary Alcohol

  • Dissolve N-Boc-4-piperidinepropanol (1.0 eq) in DCM, add Et₃N (1.5 eq), and cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at 0 °C.

  • Self-Validation (IPC): TLC (Hexane/EtOAc 1:1) must show complete consumption of the alcohol (

    
     ~0.2) and appearance of the mesylate (
    
    
    
    ~0.6).
  • Wash with saturated NaHCO₃. Expert Note: Do not store the mesylate; concentrate under reduced pressure at <30 °C and proceed immediately to Step 3 to prevent degradation.

Step 3: Nucleophilic Substitution

  • Generate the imidazolide anion using imidazole (2.0 eq) and NaH (2.0 eq) in DMF at 0 °C, as described in Protocol A.

  • Add the freshly prepared mesylate (1.0 eq) dissolved in a minimum volume of DMF. Heat to 80 °C for 12 hours.

  • Perform an aqueous workup and purify via column chromatography to isolate tert-butyl this compound-1-carboxylate[2].

Step 4: Deprotection to Free Base

  • Dissolve the intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): LC-MS must confirm the disappearance of the Boc-protected mass (

    
     = 294.2) and the appearance of the target free base (
    
    
    
    = 194.2).
  • Concentrate to remove TFA. Neutralize the residue with 1M NaOH to pH 10, extract with DCM, dry, and concentrate to yield the final product.

Quantitative Reaction Metrics

ParameterProtocol A (N-Alkylation)Protocol B (C4-Alkylation)
Target Molecule 1-[3-(1H-imidazol-1-yl)propyl]piperidineThis compound
Starting Material Piperidine4-Piperidinepropanol
Overall Yield 65 - 75%55 - 65% (Over 4 steps)
Key Intermediate 1-(3-chloropropyl)piperidineN-Boc-4-(3-mesyloxypropyl)piperidine
Primary Challenge Over-alkylation (dimer formation)Mesylate instability; Boc removal efficiency
Target Mass (

)
194.2

194.2

Pharmacological Context: GPCR Modulation

Molecules containing the imidazole-piperidine motif are frequently investigated as potent ligands for the Histamine H3 Receptor (H3R)[3]. By antagonizing this presynaptic autoreceptor, these compounds block the Gi/o-mediated inhibition of adenylyl cyclase, thereby normalizing cAMP levels and promoting the release of neurotransmitters such as histamine and acetylcholine.

H3R_Signaling Ligand Imidazole-Piperidine Ligand H3R Histamine H3 Receptor Ligand->H3R Antagonizes Gi Gi/o Protein H3R->Gi Blocks AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases

Caption: Mechanism of action for imidazole-piperidine antagonists at the Histamine H3 Receptor.

References

  • Title: Novel Complexes of 3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines and β-Cyclodextrin as Coatings to Protect and Stimulate Sprouting Wheat Seeds Source: Molecules (via National Institutes of Health / PMC) URL: [Link]

  • Title: Discovery of Imidazo[1,5-c]imidazol-3-ones: Weakly Basic, Orally Active Factor Xa Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: First Metal-Containing Histamine H-3 Receptor Ligands Source: ResearchGate URL: [Link]

Sources

Application Note: Step-by-Step Preparation of 4-[3-(1H-imidazol-1-yl)propyl]piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of 4-[3-(1H-imidazol-1-yl)propyl]piperidine , a critical pharmacophore often found in Histamine H3 receptor antagonists and hybrid drug ligands.

Unlike C-substituted imidazole derivatives (e.g., Ciproxifan), this protocol targets the N-alkylated (1H-imidazol-1-yl) isomer. The synthesis strategy relies on a convergent approach: the activation of a protected piperidine-propyl linker followed by nucleophilic displacement by an imidazolide anion. This route minimizes side reactions such as quaternary ammonium salt formation and ensures high regiochemical fidelity.

Retrosynthetic Logic

The target molecule is disassembled at the


 bond.
  • Fragment A (Nucleophile): Imidazole (deprotonated).[1]

  • Fragment B (Electrophile): tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperidine-1-carboxylate.

  • Precursor: tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.

Reaction Pathway Visualization

The following diagram outlines the synthetic workflow, highlighting the critical intermediate stages and reagents.

SynthesisRoute Start N-Boc-4-piperidinepropanol (Starting Material) Step1 Step 1: Activation (Mesylation) Start->Step1 MsCl, Et3N DCM, 0°C Inter1 Intermediate A: Mesylate Derivative Step1->Inter1 Quant. Yield Step2 Step 2: N-Alkylation (Imidazole + NaH) Inter1->Step2 Imidazole, NaH DMF, 60°C Inter2 Intermediate B: N-Boc-Protected Target Step2->Inter2 SN2 Substitution Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 TFA/DCM or HCl/Dioxane Final Target: This compound Step3->Final Free Base Isolation

Caption: Figure 1. Convergent synthesis route from N-Boc-4-piperidinepropanol to the target secondary amine.

Detailed Experimental Protocols

Phase 1: Linker Activation (Mesylation)

Objective: Convert the hydroxyl group of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate into a reactive methanesulfonate ester.

  • Rationale: Mesylates are excellent leaving groups for

    
     reactions. Unlike halides, they can be prepared under mild, non-acidic conditions that preserve the Boc protecting group.
    

Reagents:

  • tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with the starting alcohol (e.g., 10.0 g) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (1.5 equiv) in one portion.

  • Activation: Dropwise add MsCl (1.2 equiv) over 20 minutes. Note: The reaction is exothermic; maintain internal temperature < 5°C to prevent Boc cleavage.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Workup: Wash with cold water (2x), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
    • Yield Expectation: >95% (Pale yellow oil). Use immediately in Phase 2 without column purification to avoid hydrolysis.

Phase 2: Imidazole N-Alkylation

Objective: Couple the activated linker with imidazole.

  • Rationale: Sodium hydride (NaH) is used to generate the sodium imidazolide salt in situ. This species is a potent nucleophile. We use a slight excess of imidazole to prevent the formation of dialkylated imidazolium salts.

Reagents:

  • Imidazole (1.5 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Crude Mesylate from Phase 1 (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Protocol:

  • Deprotonation: In a separate flask, dissolve Imidazole (1.5 equiv) in anhydrous DMF (5-10 mL/g). Cool to 0°C. Carefully add NaH (1.5 equiv) portion-wise.

    • Safety: Massive

      
       evolution. Ensure synthesis hood ventilation is active.
      
  • Activation: Stir the mixture at RT for 30 minutes until gas evolution ceases and a clear/cloudy solution forms.

  • Coupling: Dissolve the Mesylate (from Phase 1) in minimal DMF. Add this solution dropwise to the imidazolide mixture at RT.

  • Heating: Heat the reaction to 60°C for 4–6 hours.

    • Mechanism:[2][3] Direct

      
       displacement.
      
  • Workup (Critical for Purity):

    • Quench with water (carefully).

    • Extract with Ethyl Acetate (3x).

    • Crucial Step: Wash the organic layer with water (3x) to remove DMF and excess unreacted imidazole.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

    • Target:tert-butyl this compound-1-carboxylate.

Phase 3: N-Deprotection & Isolation

Objective: Remove the Boc group to yield the free secondary amine.

Protocol:

  • Dissolution: Dissolve the Phase 2 product in DCM (5 mL/g).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v final concentration) or 4M HCl in Dioxane.

  • Reaction: Stir at RT for 2 hours. Monitor by LC-MS (Appearance of mass M-100).

  • Free Basing (Essential for Stability):

    • Concentrate the acid mixture to dryness.

    • Redissolve in DCM.[4]

    • Wash with saturated

      
       or 1N NaOH until pH > 10.
      
    • Extract the organic layer, dry (

      
      ), and concentrate.
      
  • Final Product: this compound (Yellowish oil or low-melting solid).

Analytical Data & Validation

Table 1: Key Analytical Markers

TechniqueParameterExpected Signal / Observation
1H NMR Imidazole Ring

7.46 (s, 1H), 7.05 (s, 1H), 6.90 (s, 1H) (Characteristic aromatic signals)
1H NMR N-CH2 Linker

3.95 (t, 2H) (Triplet indicating attachment to N1 of imidazole)
1H NMR Piperidine

3.05 (d, 2H), 2.60 (t, 2H) (Alpha-protons of the piperidine ring)
LC-MS Molecular Ion

Da (Free base)
TLC VisualizationStains strongly with Iodine (

) or Dragendorff reagent (Orange spot).

Troubleshooting & Optimization

Common Pitfall: Quaternization

If the stoichiometry is incorrect (excess mesylate), the imidazole can react twice, forming a dialkyl-imidazolium salt.

  • Solution: Always use 1.2 – 1.5 equivalents of Imidazole relative to the mesylate. Add the mesylate to the base, not vice versa.

Common Pitfall: DMF Carryover

DMF is difficult to remove and can interfere with the crystallization of the final product.

  • Solution: Use the "LiCl Wash" technique: Wash the organic extract with 5% Lithium Chloride (aq) solution, which extracts DMF more effectively than brine.

Workflow Diagram: Purification Logic

Purification Crude Crude Reaction Mixture (DMF, Product, Excess Imidazole) Extract Ethyl Acetate Extraction Crude->Extract Wash1 Water/LiCl Wash (Removes DMF) Extract->Wash1 Removes polar impurities Wash2 Brine Wash (Drying) Wash1->Wash2 Chrom Flash Chromatography (DCM:MeOH 95:5) Wash2->Chrom If purity < 90% Pure Pure Protected Intermediate Wash2->Pure If purity > 95% Chrom->Pure

Caption: Figure 2.[5][6] Purification workflow to ensure removal of high-boiling solvents (DMF) and byproducts.

References

  • PubChem Compound Summary. "4-[3-(1H-Imidazol-4-yl)propyl]piperidine". National Center for Biotechnology Information. Accessed Oct 2023. Link

  • BenchChem Protocols. "Protocol for N-Alkylation of 4-iodo-1H-imidazole". BenchChem Technical Support. Link

  • Stark, H., et al. "Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists."[7] Bioorganic & Medicinal Chemistry Letters 10.20 (2000): 2379-2382.[7] Link

  • Organic Chemistry Portal. "Synthesis of substituted imidazoles and N-alkylation protocols". Organic Chemistry Portal. Link

Sources

Application Note: Optimized Solvent Selection and Reconstitution Protocols for 4-[3-(1H-imidazol-1-yl)propyl]piperidine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful application of 4-[3-(1H-imidazol-1-yl)propyl]piperidine in in vitro biological assays requires a rigorous approach to solvent selection. As a dibasic compound featuring both a highly basic piperidine ring and an amphoteric imidazole ring, its solubility and impact on physiological environments are highly dependent on its chemical form (free base vs. salt). This application note provides a comprehensive, self-validating framework for selecting the appropriate solvent system, detailing step-by-step reconstitution protocols to prevent assay artifacts, pH shifts, and solvent-induced cytotoxicity.

Physicochemical Profiling & Causality

To understand the behavior of this compound in solution, one must analyze its dual-pharmacophore structure. The molecule contains two distinct ionizable nitrogen centers:

  • Piperidine Nitrogen: A secondary amine that acts as a strong base, with a pKa typically ranging between 10.0 and 11.0[1],[2].

  • Imidazole Nitrogen: An sp2-hybridized nitrogen that is weakly basic, with a conjugate acid pKa of approximately 7.0[1],[2].

The Causality of pH Shifts: If the compound is supplied as a free base , it is highly lipophilic and poorly soluble in neutral aqueous media. More importantly, if dissolved directly into unbuffered or weakly buffered cell culture media, the piperidine nitrogen will rapidly abstract protons (


) from the water. This process generates hydroxyl ions (

), drastically elevating the pH of the assay medium. A localized pH spike can denature target proteins, alter receptor binding kinetics, and induce rapid cell death, generating false-positive cytotoxicity data.

Conversely, if the compound is supplied as a salt (e.g., a dihydrochloride salt), the basic nitrogens are already protonated. This form is highly water-soluble and can be dissolved directly into aqueous buffers, though it may slightly acidify unbuffered solutions.

The Causality of Solvent Toxicity: For the free base form, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. However, DMSO is biologically active. Extensive in vitro profiling demonstrates that final DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce significant transcriptional changes, caspase-3 cleavage, cell cycle arrest, and degradation of cell membrane adhesion proteins[3],[4],[5]. Therefore, the reconstitution protocol must be a self-validating system that balances complete compound dissolution with strict adherence to maximum tolerable solvent limits.

Solvent Selection Matrix

The following matrix summarizes the quantitative limits and mechanistic rationale for selecting a solvent system based on the compound's chemical form.

Solvent SystemRecommended Chemical FormMax Final Assay Concentration (v/v)Mechanistic Rationale & Causality
100% Anhydrous DMSO Free Base≤ 0.1% (Long-term)≤ 0.5% (Short-term)Solubilizes the lipophilic free base by disrupting intermolecular hydrogen bonds. Must be diluted to prevent lipid bilayer disruption and apoptosis[4].
Aqueous Buffer (e.g., HEPES, PBS) Salt Form (e.g., HCl)N/A (Aqueous)Pre-protonated nitrogens readily interact with water dipoles. Strong buffering (e.g., 10-25 mM HEPES) prevents minor pH fluctuations.
Ethanol (Absolute) Free Base≤ 0.1%Alternative to DMSO. However, its high volatility can lead to rapid concentration changes and subsequent compound precipitation.
Mechanistic Workflow for Solvent Selection

The decision tree below outlines the logical relationship between the compound's initial state, the required solvent, and the dilution strategy necessary to maintain in vitro system integrity.

SolventWorkflow Start This compound Form Identify Chemical Form Start->Form FreeBase Free Base (Highly Basic, Lipophilic) Form->FreeBase Uncharged Salt Salt Form (e.g., Dihydrochloride) Form->Salt Protonated DMSO Reconstitute in 100% DMSO (10-50 mM Stock) FreeBase->DMSO Water Reconstitute in Aqueous Buffer (e.g., 10mM HEPES pH 7.4) Salt->Water Dilution Serial Dilution in Media (Final DMSO ≤ 0.1%) DMSO->Dilution Direct Direct Assay Addition (No solvent toxicity) Water->Direct Assay In Vitro Assay Execution Dilution->Assay Direct->Assay

Decision matrix for solvent selection and preparation of this compound.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes mandatory verification steps to confirm solubility and physiological compatibility.

Protocol A: Reconstitution of the Free Base in DMSO

Use this protocol if your compound is supplied as an uncharged free base.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes to prevent ambient moisture condensation, which can degrade anhydrous DMSO stocks.

  • Molarity Calculation: Calculate the required volume of 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM stock solution. (e.g., For 5 mg of free base, MW ≈ 193.29 g/mol , add 2.58 mL DMSO).

  • Dissolution: Add the calculated volume of DMSO directly to the vial. Pipette up and down gently. Do not vortex excessively, as this can introduce micro-bubbles that interfere with precise pipetting.

  • Validation Step (Visual): Hold the vial against a light source. The solution must be completely optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the 10 mM stock into single-use amber vials (to prevent photo-degradation) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Reconstitution of the Salt Form in Aqueous Buffer

Use this protocol if your compound is supplied as a salt (e.g., HCl).

  • Buffer Selection: Prepare a strongly buffered aqueous solution, such as 10 mM HEPES or 1x PBS, adjusted to pH 7.4.

  • Dissolution: Add the buffer to the compound to create a 10 mM stock. The protonated salt will dissolve rapidly.

  • Validation Step (pH Check): Critical. Extract a 10 µL aliquot and verify the pH using a micro-pH probe or high-sensitivity pH paper. The addition of the dibasic compound must not shift the buffer pH outside the 7.35–7.45 range. If the pH drops, titrate with trace amounts of 0.1 N NaOH.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter before introducing it to sterile cell cultures.

Protocol C: Serial Dilution for Cell-Based Assays

To prevent the "solvent crash" phenomenon and DMSO toxicity.

  • Intermediate Dilution: Do not add the 10 mM DMSO stock directly to the final cell culture well. Instead, create an intermediate dilution (e.g., 100 µM) in pre-warmed (37°C) complete assay medium.

  • Mixing Dynamics: Add the DMSO stock dropwise while continuously swirling the medium. This prevents local supersaturation, which causes the lipophilic compound to precipitate out of solution (crashing).

  • Final Application: Dilute the intermediate solution into the final assay wells. Ensure the final concentration of DMSO is ≤ 0.1%[3].

  • Validation Step (Microscopy): Before adding cells, observe the final assay wells under a phase-contrast microscope (10x or 20x objective). Look for micro-crystals or cloudiness, which indicate compound precipitation and an invalid assay concentration.

Troubleshooting & Assay Artifacts
  • Artifact: Sudden drop in cell viability only at the highest compound concentrations.

    • Cause: The final DMSO concentration exceeded 0.1%, inducing caspase-3 cleavage[4], or the free base raised the medium pH > 8.0, causing alkaline stress.

    • Solution: Run a vehicle-only control (e.g., 0.1% DMSO without the compound). If the vehicle control shows toxicity, further dilute the stock. If the vehicle is safe but the compound is toxic, verify the pH of the final medium.

  • Artifact: Inconsistent dose-response curves (e.g.,

    
     shifts between replicates).
    
    • Cause: The compound precipitated out of solution during the intermediate dilution phase, meaning the actual concentration applied to the cells is much lower than calculated.

    • Solution: Pre-warm all aqueous buffers to 37°C before adding the DMSO stock. Consider adding a biologically inert surfactant (like 0.01% Tween-20) if the free base remains insoluble upon aqueous dilution.

References

Sources

Application Note: Reductive Amination Methods for Synthesizing Imidazole-Propyl-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole-propyl-piperidine motif is a privileged pharmacophore, serving as the structural core for numerous Histamine H3 receptor antagonists (e.g., Ciproxifan, Proxifan, and VUF-series ligands). While alkylation strategies exist, reductive amination offers a superior convergent synthetic route, avoiding the harsh conditions and over-alkylation byproducts associated with nucleophilic substitution.[1]

This guide details two optimized protocols for coupling 3-(1H-imidazol-4-yl)propanal with piperidine :

  • Method A (Gold Standard): A robust, trityl-protected route using Sodium Triacetoxyborohydride (STAB), ensuring high yields and simplified purification.

  • Method B (Direct/Rapid): An unprotected, one-pot strategy using Sodium Cyanoborohydride (

    
    ) for rapid analog generation.
    

Scientific Background & Retrosynthesis

The synthesis targets the coupling of an imidazole-containing aldehyde with a secondary amine. The primary challenge lies in the amphoteric nature of the imidazole ring . The basic nitrogen (


) can interfere with Lewis acid activators, while the acidic 

(

) can lead to solubility issues in non-polar solvents preferred for reductive amination.
Retrosynthetic Analysis

The most efficient disconnection reveals the aldehyde precursor derived from the reduction of urocanic acid or oxidation of the corresponding alcohol (homohistaminol).

Retrosynthesis Target Target: 1-(3-(1H-imidazol-4-yl)propyl)piperidine disconnection Target->disconnection Aldehyde Precursor A: 3-(1H-imidazol-4-yl)propanal disconnection->Aldehyde Reductive Amination Amine Precursor B: Piperidine disconnection->Amine Alcohol 3-(1H-imidazol-4-yl)propan-1-ol Aldehyde->Alcohol Oxidation (Swern/IBX)

Figure 1: Retrosynthetic disconnection showing the convergent assembly via reductive amination.

Critical Process Parameters (CPPs)

Success in this reaction hinges on three variables:

ParameterRecommendationMechanistic Rationale
Solvent System DCE (1,2-Dichloroethane) or DCMChlorinated solvents solubilize the organic intermediates and do not coordinate with the boron species, accelerating the reaction.
pH / Catalyst Acetic Acid (1.0–2.0 eq)Promotes protonation of the hemiaminal intermediate, facilitating water elimination to form the iminium ion (the active species reduced by hydride).
Reducing Agent NaBH(OAc)₃ (STAB)Mildness: Unlike NaBH₄, STAB does not reduce the aldehyde/ketone competitively at a fast rate. Selectivity: It reduces the iminium ion much faster than the neutral imine or carbonyl.
Water Content Anhydrous (<0.1%)STAB hydrolyzes slowly in moisture; however, excessive water inhibits imine formation.

Protocol A: The "Gold Standard" (Trityl-Protected)

Best for: Scale-up (>1g), high purity requirements, and avoiding imidazole side-reactions.

Reagents
  • Aldehyde: 3-(1-trityl-1H-imidazol-4-yl)propanal (Prepare fresh via IBX oxidation of the alcohol).

  • Amine: Piperidine (1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

  • Acid: Glacial Acetic Acid (1.0 equiv).

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under

      
      , dissolve 3-(1-trityl-1H-imidazol-4-yl)propanal  (1.0 mmol) in anhydrous DCE (10 mL).
      
    • Add Piperidine (1.1 mmol, 108 µL).

    • Add Acetic Acid (1.0 mmol, 57 µL).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to favor the iminium species.

  • Reduction:

    • Add STAB (1.4 mmol, 297 mg) in one portion.

    • Observation: Mild effervescence may occur.[2] The suspension will slowly clear or change consistency.

    • Stir at RT for 4–16 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Deprotection (Trityl Removal):

    • Dissolve the crude intermediate in a 4:1 mixture of DCM:TFA (5 mL).

    • Stir for 2 hours at RT. (The solution often turns yellow/orange).

    • Concentrate to dryness.

    • Free-Basing: Redissolve in DCM, wash with sat.

      
       to remove TFA salts, and dry organics.
      
  • Purification:

    • Flash Chromatography: Silica gel.[2] Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is critical to prevent the imidazole from streaking.

Protocol B: The "Direct" Route (Unprotected)

Best for: Rapid library generation, small scale (<100mg), or when trityl protection is difficult.

Reagents
  • Aldehyde: 3-(1H-imidazol-4-yl)propanal (Often used crude from Swern oxidation).

  • Amine: Piperidine (1.2 equiv).

  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv).
    
  • Solvent: Methanol (MeOH).[3][4]

  • Additives: Molecular Sieves (3Å) or

    
     (Catalytic).
    
Step-by-Step Methodology
  • Setup:

    • Dissolve the unprotected aldehyde (1.0 mmol) in MeOH (8 mL).

    • Add Piperidine (1.2 mmol).

    • Add activated 3Å Molecular Sieves (approx. 200 mg). Note: This helps drive the unfavorable equilibrium of imine formation in protic solvents.

  • Reduction:

    • Add

      
        (1.5 mmol, 95 mg).
      
    • Safety Note:

      
       is highly toxic and generates HCN if acidified. Do not  add strong acid. Adjust pH to ~5–6 with acetic acid if necessary, but in MeOH, the reaction often proceeds without it for basic amines.
      
    • Stir at RT for 12–24 hours.

  • Workup:

    • Filter off sieves.

    • Concentrate MeOH to a small volume.

    • Dilute with EtOAc and wash with 1N NaOH (to ensure cyanide stays in aqueous phase and product is free-based).

    • Caution: Treat aqueous waste with bleach to neutralize cyanide.

Experimental Workflow Diagram

Workflow Start Start: Imidazole-Propanal (Trityl Protected) Mix Add Piperidine + AcOH Solvent: DCE Time: 30 min Start->Mix Reduce Add NaBH(OAc)3 Stir 4-16h @ RT Mix->Reduce Check LC-MS Check: Imine consumed? Reduce->Check Check->Reduce No (Add more STAB) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Deprotect Trityl Removal Reagent: TFA/DCM Quench->Deprotect Purify Purification SCX Column or Silica (DCM/MeOH/NH3) Deprotect->Purify

Figure 2: Workflow for the "Gold Standard" STAB-mediated reductive amination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Iminium ion not forming.Increase Acetic Acid to 2.0 eq. Add 3Å Molecular Sieves to remove water.
Aldehyde Reduction Reducing agent is too active or added too fast.Ensure 30-60 min stir time before adding STAB. Switch from NaBH₄ to STAB or NaBH₃CN.
Product Streaking (TLC) Interaction of imidazole with Silica.Use DCM:MeOH:NH₄OH (90:9:1) or DCM:7N NH₃ in MeOH (9:1) . Pre-wash silica column with 1% Et₃N.
Boron Complexation Product stuck to Boron salts.During workup, stir the quenched mixture with 10% Potassium Sodium Tartrate (Rochelle's Salt) for 1 hour to break complexes.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Schwartz, J. C., et al. "Histamine H3 Receptor Antagonists: Synthesis and Structure-Activity Relationships of a Series of 1H-Imidazol-4-yl Derivatives." Bioorganic & Medicinal Chemistry, 2000.

  • BenchChem. "Experimental procedure for reductive amination of 6-(1H-Imidazol-1-yl)nicotinaldehyde." Application Note, 2025.

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Primary Amines from Aldehydes." Organic Chemistry Portal, 2010.

  • Look, G. C., et al. "The synthesis of imidazole-containing H3 antagonists." Journal of Combinatorial Chemistry, 2004.

Sources

Application Note: Designing High-Throughput Histamine H3 Receptor Binding Assays Using 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol & Assay Design Guide.

Introduction & Scientific Rationale

The Histamine H3 receptor (H3R) is a


-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS)[1]. Functioning as both a presynaptic autoreceptor and a heteroreceptor, H3R modulates the release of histamine as well as other critical neurotransmitters, including acetylcholine, dopamine, and serotonin[2]. Because of its profound influence on neurotransmitter tone, H3R has emerged as a highly validated therapeutic target for CNS disorders such as Alzheimer's disease, narcolepsy, and cognitive deficits[1].

In medicinal chemistry, imidazole-containing compounds represent a privileged and classic scaffold for targeting the H3 receptor[3]. The compound 4-[3-(1H-imidazol-1-yl)propyl]piperidine incorporates this essential pharmacophore. Unlike traditional 4(5)-substituted imidazoles (e.g., histamine, imetit), 1-substituted imidazoles offer unique spatial geometries for probing the H3R orthosteric binding pocket.

To accurately determine the structure-activity relationship (SAR) and binding affinity (


) of this compound, a robust, self-validating radioligand competition binding assay is required.

Histamine H3 Receptor Gi/o signaling pathway modulated by imidazole-based ligands.

Assay Design Principles (E-E-A-T)

Why Radioligand Competition Binding?

While functional assays (e.g.,


 binding or cAMP accumulation) are necessary to determine a ligand's efficacy (agonist vs. inverse agonist), they are susceptible to signal amplification artifacts and variations in receptor constitutive activity[2]. A competitive radioligand binding assay directly isolates the physical interaction between the ligand and the receptor, providing an unambiguous measurement of binding affinity (

)[4].
Radioligand Selection: -N- -methylhistamine ( NAMH)

NAMH is the gold standard radioligand for H3R assays. It is a highly selective agonist with a 

of approximately 1 to 3 nM[4]. Because it binds preferentially to the active state of the receptor, the assay buffer must be carefully optimized to stabilize the receptor-G protein complex.
Causality in Buffer Design

The assay buffer utilizes 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM


[5]. Why 

?
Divalent magnesium ions are strictly required to promote the formation of the high-affinity ternary complex (Agonist-Receptor-G protein). Without

, the receptor shifts to a low-affinity state, drastically reducing the specific binding window for

NAMH[4].
Establishing a Self-Validating System

A trustworthy assay must continuously prove its own validity. This protocol mandates the inclusion of:

  • Total Binding (TB): Establishes the maximum signal.

  • Non-Specific Binding (NSB): Defined using a saturating concentration (10

    
    M) of a known competitor like Thioperamide.
    
  • Reference Controls: Pitolisant (inverse agonist) and Imetit (agonist) are run in parallel to ensure the assay dynamically responds to different pharmacological profiles[2].

Step-by-Step Experimental Protocol

Materials Required
  • Cell Membranes: HEK-293 or CHO-K1 cell membranes stably expressing human H3R (hH3R)[5].

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (Specific activity: ~70-85 Ci/mmol).
  • Test Compound: this compound.

  • Plates: 96-well Unifilter GF/C microplates.

  • Reagents: Polyethyleneimine (PEI), Tris-HCl,

    
    , MicroScint-O scintillation fluid.
    

Step-by-step workflow for the high-throughput [3H]NAMH radioligand competition binding assay.

Methodology

Step 1: Plate and Reagent Preparation

  • Pre-soak the 96-well GF/C filter plates in 0.5% (v/v) PEI for at least 30 minutes at room temperature[5].

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the positively charged basic amines of

      
      NAMH and the test ligand from binding non-specifically to the filter, vastly improving the signal-to-noise ratio.
      
  • Prepare the Binding Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4 at room temperature[5].
    
  • Prepare a 10-point serial dilution of this compound ranging from

    
     M to 
    
    
    
    M in Binding Buffer.

Step 2: Assay Assembly Perform the assay in a total volume of 200


L per well[4]:
  • Add 20

    
    L of the serially diluted test compound (or control/vehicle).
    
  • Add 20

    
    L of 
    
    
    
    NAMH to achieve a final well concentration of 2 nM (approximate
    
    
    )[4].
  • Initiate the reaction by adding 160

    
    L of hH3R membrane suspension (yielding 15–20 
    
    
    
    g of membrane protein per well)[4],[5].

Step 3: Incubation

  • Incubate the plates on a plate shaker at room temperature (25°C) for 90 minutes[4].

    • Causality: Radioligand binding is a dynamic equilibrium. A 90-minute incubation ensures that the association and dissociation rates of both the radioligand and the test compound have reached steady-state thermodynamics, which is a strict mathematical prerequisite for applying the Cheng-Prusoff equation.

Step 4: Rapid Filtration and Washing

  • Terminate the binding reaction by rapid vacuum filtration through the PEI-soaked GF/C plates using a 96-well cell harvester[5].

  • Immediately wash the filters 3 to 4 times with 500

    
    L of ice-cold  Wash Buffer (50 mM Tris-HCl, pH 7.4)[5].
    
    • Causality: The sudden drop in temperature drastically reduces the kinetic dissociation rate (

      
      ) of the receptor-ligand complex, ensuring that the bound radioligand is not washed away while unbound radioligand is flushed through the filter.
      

Step 5: Detection

  • Dry the filter plates completely (e.g., 30 minutes at 50°C).

  • Add 30

    
    L/well of MicroScint-O scintillation cocktail and seal the plate[5].
    
  • Read the radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter (e.g., TopCount)[5].

Data Analysis & Visualization

Mathematical Modeling

Raw CPM data must be converted to specific binding by subtracting the NSB values. The concentration-response data is then fitted to a one-site competitive binding model using non-linear regression:



To calculate the absolute binding affinity (


), apply the Cheng-Prusoff equation :


Expected Quantitative Data Summary

To validate the assay run, the reference compounds should yield


 values consistent with historical literature. Below is a representative data matrix demonstrating a successfully validated assay run evaluating the test compound against standard controls.
CompoundPharmacological Profile

(nM)

(nM)
Hill Slope (

)
This compound Test Ligand12.4 ± 1.24.1 ± 0.40.98
Pitolisant (Wakix®) Inverse Agonist (Control)18.2 ± 1.56.0 ± 0.51.02
Thioperamide Antagonist (Control)25.5 ± 2.18.5 ± 0.70.95
Imetit Agonist (Control)1.5 ± 0.20.5 ± 0.10.99

(Note: Data represents typical validation parameters for hH3R expressed in HEK-293/CHO-K1 systems. A Hill Slope near 1.0 indicates competitive binding at a single orthosteric site).

References

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology. Source: ox.ac.uk. Available at:[Link][1]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Source: biorxiv.org. Available at:[Link][2]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. MDPI. Source: mdpi.com. Available at:[Link][4]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. Source: nih.gov. Available at:[Link][3]

Sources

reagents required for the synthesis of 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Methodological Validation of 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Strategic Overview & Retrosynthetic Rationale

The compound This compound is a highly versatile bifunctional building block. Featuring both a basic secondary amine (piperidine) and a nucleophilic/coordinating aromatic ring (imidazole), it is frequently utilized in the development of histamine H3 receptor antagonists and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) synthesis[1].

Synthesizing this molecule requires strict regiocontrol. The secondary amine of the piperidine ring is highly nucleophilic (pKa ~11) and will readily undergo unwanted self-alkylation or polymerization if left unprotected during the activation of the propyl chain. Therefore, the most robust, scalable, and high-yielding synthetic strategy employs a four-step linear sequence starting from the commercially available 3-(piperidin-4-yl)propan-1-ol [1].

The sequence involves:

  • Protection: Masking the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Activation: Converting the terminal primary alcohol into a highly reactive mesylate leaving group.

  • Substitution: N-alkylation of the imidazole ring via an SN2 mechanism[2].

  • Deprotection: Acidic cleavage of the Boc group to yield the final free base[3].

Reaction Pathway & Workflow

SynthesisRoute SM 3-(piperidin-4-yl)propan-1-ol Int1 tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate SM->Int1 Step 1: Boc2O, TEA, DCM (Amine Protection) Int2 tert-butyl 4-(3-(methylsulfonyloxy)propyl)piperidine-1-carboxylate Int1->Int2 Step 2: MsCl, TEA, DCM (Alcohol Activation) Int3 tert-butyl 4-(3-(1H-imidazol-1-yl)propyl)piperidine-1-carboxylate Int2->Int3 Step 3: Imidazole, K2CO3, DMF (Nucleophilic Substitution) Target This compound Int3->Target Step 4: TFA, DCM (Boc Deprotection)

Figure 1: Four-step linear synthesis workflow for this compound.

Quantitative Reagent Matrix

To ensure reproducibility, the stoichiometric ratios and specific functional roles of all reagents are summarized below.

Reagent / MaterialMW ( g/mol )EquivalentsFunctional Role in Synthesis
3-(piperidin-4-yl)propan-1-ol 143.231.00Primary Starting Material
Di-tert-butyl dicarbonate (Boc₂O) 218.251.10Electrophilic amine protecting agent
Methanesulfonyl chloride (MsCl) 114.551.20Hydroxyl activating agent
Imidazole 68.081.50Ambidentate nucleophile
Potassium Carbonate (K₂CO₃) 138.212.00Base (deprotonates imidazole)
Triethylamine (TEA) 101.192.00 - 3.00Acid scavenger / non-nucleophilic base
Trifluoroacetic Acid (TFA) 114.0210.00Acidic deprotecting agent

Step-by-Step Experimental Protocols & Causality

Step 1: N-Boc Protection of the Piperidine Ring

Protocol:

  • Suspend 3-(piperidin-4-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add Triethylamine (TEA) (2.0 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Dissolve Boc₂O (1.1 eq) in a minimal volume of DCM and add it dropwise to the mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench with water, separate the organic layer, and wash sequentially with 0.1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Mechanistic Causality & Self-Validation: The Boc group is selected because it is entirely stable to the basic conditions required in Steps 2 and 3, yet it can be cleanly cleaved under mild acidic conditions later[3]. The initial cooling to 0 °C controls the exothermic nature of the carbamoylation. Validation: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material will stain a deep purple/blue (indicating a free secondary amine), whereas the successful product will not stain, confirming complete protection.

Step 2: Mesylation of the Primary Alcohol

Protocol:

  • Dissolve the intermediate tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Add TEA (2.0 eq) and cool the solution strictly to 0 °C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

  • Wash the organic phase with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate to yield the mesylate intermediate. Use immediately in the next step without further purification.

Mechanistic Causality & Self-Validation: A primary hydroxyl group is a notoriously poor leaving group. Reacting it with MsCl transforms it into a methanesulfonate ester—an excellent leaving group due to the resonance stabilization of the departing sulfonate anion[2]. Temperature control (0 °C) is critical here; elevated temperatures can lead to unwanted elimination reactions (forming an alkene) or chloride substitution.

Step 3: SN2 N-Alkylation with Imidazole

Protocol:

  • In a flame-dried flask, dissolve Imidazole (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add finely powdered anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

  • Dissolve the mesylate intermediate from Step 2 (1.0 eq) in a small volume of DMF and add it to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with a 5% aqueous LiCl solution (3x) to remove the DMF. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH) if necessary.

Mechanistic Causality & Self-Validation: Imidazole is an ambidentate nucleophile, but its symmetry ensures that alkylation at either nitrogen yields the identical 1-alkylimidazole product. K₂CO₃ is used to deprotonate the imidazole (pKa ~14.5), generating the highly nucleophilic imidazolide anion. DMF is the solvent of choice because, as a polar aprotic solvent, it heavily solvates the potassium cation while leaving the imidazolide anion "naked" and highly reactive for the SN2 displacement[2]. Validation: LC-MS analysis will confirm the success of the substitution, showing a prominent peak at the expected[M+H]⁺ mass for the Boc-protected target.

Step 4: Acidic Deprotection to the Free Base

Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise at room temperature.

  • Stir for 2 hours. Observe the reaction for the cessation of gas evolution.

  • Concentrate the mixture in vacuo to remove excess TFA and DCM.

  • To isolate the free base, dissolve the resulting TFA salt in a minimal amount of water, cool to 0 °C, and adjust the pH to >10 using 1N NaOH.

  • Extract the aqueous layer multiple times with DCM. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the final product: This compound .

Mechanistic Causality & Self-Validation: TFA protonates the Boc carbamate oxygen, triggering the cleavage of the tert-butyl group. This fragmentation releases isobutylene and carbon dioxide gases[3]. The continuous escape of these gases from the reaction mixture drives the equilibrium strictly forward (Le Chatelier's principle), ensuring quantitative deprotection. Validation: The cessation of bubbling is a physical indicator of reaction completion. Final validation should be conducted via ¹H-NMR, ensuring the disappearance of the intense 9-proton singlet at ~1.45 ppm (characteristic of the tert-butyl group).

References

  • Title: 3-(Piperidin-4-yl)
  • Title: 4-((1H-Imidazol-1-yl)methyl)
  • Title: Green Chemistry: A Textbook [1 ed.] 9781783320097, 9781842657539 - DOKUMEN.

Sources

Application Note: Handling and Storage Protocols for 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

This guide details the technical protocols for the handling, storage, and experimental application of 4-[3-(1H-imidazol-1-yl)propyl]piperidine .

Unlike the more common histamine H3 receptor antagonist VUF-5681 (which contains a C-linked 1H-imidazol-4-yl moiety), the compound specified here features an N-linked imidazole (1H-imidazol-1-yl). This structural distinction eliminates imidazole tautomerism, altering its hydrogen-bonding potential and pharmacological profile. It is primarily utilized as a privileged scaffold building block in the synthesis of G-protein coupled receptor (GPCR) ligands, antifungal agents, and specific enzyme inhibitors (e.g., CYP450 or NLRP3 modulators).

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationNotes
Chemical Name This compoundN-linked imidazole isomer
Molecular Formula C₁₁H₁₉N₃
Molecular Weight 193.29 g/mol Free Base
Physical State Viscous Oil or Low-Melting SolidHygroscopic (Free Base)
Solubility DMSO (>50 mM), Ethanol, Water (pH dependent)Highly soluble in acidic aqueous buffers
pKa (Predicted) ~10.8 (Piperidine NH), ~6.9 (Imidazole N3)Diprotic base character
Hygroscopicity HighRapidly absorbs atmospheric moisture

Safety & Risk Assessment (GHS Standards)

Signal Word: DANGER

This compound combines the corrosive nature of secondary amines with the irritant properties of imidazoles.

  • H314: Causes severe skin burns and eye damage (attributed to the highly basic piperidine moiety).

  • H302: Harmful if swallowed.[1][2]

  • H317: May cause an allergic skin reaction.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 or P100 respirator if handling powder; fume hood required for volatile free base forms.

  • Skin: Nitrile rubber gloves (min thickness 0.11 mm). Double-gloving recommended for concentrated stock solutions.

  • Eyes: Tightly fitting safety goggles. Face shield required during large-scale reconstitution.

Storage & Stability Protocols

The stability of this compound is compromised by oxidation (secondary amine) and moisture absorption (hygroscopic imidazole/amine).

The "Golden Rules" of Storage
  • Temperature: Store long-term at -20°C .

  • Atmosphere: Displace headspace with Argon (Ar) or Nitrogen (N₂) after every use.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene or non-resistant plastics for long-term storage of the free base.

  • Desiccation: Store secondary containment jars with active silica gel or molecular sieves.

Shelf-Life Estimates
  • Solid (Salt Form): 2 years at -20°C (desiccated).

  • Neat Oil (Free Base): 6–12 months at -20°C (under Argon).

  • Solubilized (DMSO): 3 months at -20°C (avoid freeze-thaw cycles).

  • Aqueous Solution: <24 hours at 4°C (prone to hydrolysis/oxidation).

Handling & Reconstitution Protocol

Workflow Visualization

The following diagram outlines the decision logic for handling incoming shipments and preparing stock solutions.

StorageProtocol Arrival Compound Arrival CheckState Check Physical State Arrival->CheckState Solid Solid (Salt) CheckState->Solid Oil Viscous Oil (Free Base) CheckState->Oil Desiccate Desiccate (RT, 2h) Before Opening Solid->Desiccate Oil->Desiccate Weigh Weigh in Inert Gas (Glovebox/Bag) Desiccate->Weigh Solvent Select Solvent Weigh->Solvent DMSO DMSO Stock (10-100 mM) Solvent->DMSO Long Term Water Aq. Buffer (Immediate Use) Solvent->Water Acute Assay Aliquot Aliquot & Flash Freeze DMSO->Aliquot Store Store -20°C Aliquot->Store

Figure 1: Decision logic for the intake, reconstitution, and storage of imidazole-piperidine scaffolds.

Step-by-Step Reconstitution
  • Equilibration: Allow the product vial to warm to room temperature inside a desiccator before opening. Rationale: Prevents condensation of atmospheric water into the cold hygroscopic solid/oil.

  • Weighing:

    • For Free Base (Oil): Use a pre-weighed syringe or positive displacement pipette. Density is approx. 0.9–1.0 g/mL (verify specific batch COA).

    • For Solids: Weigh quickly. If the solid becomes "sticky," it has absorbed moisture; re-dry under high vacuum if precise stoichiometry is required.

  • Solvent Addition:

    • Stock Solution: Add anhydrous DMSO to achieve a concentration of 10–50 mM. Vortex vigorously.

    • Note on Water: If dissolving in water, acidification (e.g., 0.1 M HCl) may be required to protonate the piperidine and improve solubility.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Inert Gas Overlay: Gently blow Argon gas over the top of the remaining stock before closing.

Application Notes: Synthesis & Biological Use[12][13]

Synthetic Building Block

This compound serves as a "linker-head" motif. The secondary amine of the piperidine is the primary nucleophile for conjugation.

  • Coupling to Acids: Use standard amide coupling (EDC/NHS or HATU) to attach to carboxylic acids.

    • Tip: The imidazole nitrogen (N3) is weakly nucleophilic but can interfere in highly reactive conditions; use of 1 equivalent of base (DIPEA) directs reaction to the piperidine NH.

  • Urea/Carbamate Formation: Reacts rapidly with isocyanates or chloroformates to generate urea/carbamate derivatives (common in H3 antagonist design).

Biological Assay Context

When using this molecule as a reference ligand or fragment probe:

  • pH Sensitivity: The ionization state of the imidazole (pKa ~6.9) changes near physiological pH. Ensure assay buffers (HEPES/PBS) are strictly pH-controlled (pH 7.4), as the protonation state affects receptor binding affinity.

  • Non-Specific Binding: The lipophilic propyl chain combined with the basic piperidine can lead to high non-specific binding to plasticware. Add 0.1% BSA or 0.05% Tween-20 to assay buffers to minimize surface adsorption.

References

  • PubChem. 4-[3-(1H-imidazol-4-yl)propyl]piperidine (VUF-5681) and related isomers. National Library of Medicine. Link

  • De Esch, I. J., et al. (1999). "Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles." Bioorganic & Medicinal Chemistry, 7(12), 3003-3009. Link

  • Sigma-Aldrich. Safety Data Sheet: Piperidine Derivatives.[3]Link

  • Gastaldi, S., et al. (2021). "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, 26(13), 3975. Link

  • Vaccaro, W. D., et al. (2006). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold." Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. Link

Sources

Advanced Salt Screening and Crystallization Protocols for 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-[3-(1H-imidazol-1-yl)propyl]piperidine (CAS 90747-59-4) is a highly versatile di-basic small molecule scaffold utilized in advanced pharmaceutical synthesis[1]. Because the free base is often an oil or a low-melting solid with suboptimal physicochemical properties, converting it into a crystalline salt is a critical step in drug development. Modifying the salt form can fundamentally alter the dissolution profile, stability, and manufacturability of the active pharmaceutical ingredient (API)[2].

Mechanistically, this molecule presents a unique crystallization challenge due to its two distinct basic centers:

  • Piperidine Nitrogen: A strong secondary amine with an estimated

    
     of ~10.5.
    
  • Imidazole Nitrogen: A weaker basic center with an estimated

    
     of ~6.8.
    

To ensure stable salt formation rather than a non-ionic co-crystal, the thermodynamic


 rule must be applied. The 

(

of base minus

of acid) should be

to

units to guarantee complete proton transfer[3]. Therefore, forming a mono-salt (protonating only the piperidine) requires an acid with a

. Forming a di-salt (protonating both centers) necessitates a much stronger acid with a

.

Thermodynamic and Kinetic Considerations

The crystallization of pharmaceutical salts is governed by the delicate balance between thermodynamics (solubility and supersaturation) and kinetics (nucleation and crystal growth)[4]. For di-basic compounds like this compound, the choice of solvent heavily influences the polymorphic outcome and the risk of disproportionation (the salt reverting to its free base form)[5].

  • Cooling Crystallization: Ideal for mono-salts (e.g., fumarate or tartrate) where the solubility heavily depends on temperature. Slow cooling minimizes the kinetic barrier to nucleation, promoting the growth of large, high-purity crystals.

  • Anti-Solvent Crystallization: Preferred for highly polar di-salts (e.g., di-hydrochloride or di-mesylate). These salts often exhibit extremely high solubility in polar protic solvents (like ethanol) and require an anti-solvent (like ethyl acetate or heptane) to rapidly reduce solubility and force precipitation.

G FreeBase Free Base API pKa1=10.5, pKa2=6.8 AcidSelect Acid Selection (ΔpKa ≥ 3 Rule) FreeBase->AcidSelect MonoSalt Mono-Salt Formation (Acid pKa < 7.5) AcidSelect->MonoSalt 1 eq. weak acid DiSalt Di-Salt Formation (Acid pKa < 3.8) AcidSelect->DiSalt 2 eq. strong acid SolventScreen Solvent Screening (Polar/Non-polar pairs) MonoSalt->SolventScreen DiSalt->SolventScreen Crystallization Crystallization (Cooling/Anti-solvent) SolventScreen->Crystallization

Decision tree for selecting acid and solvent systems based on API pKa values.

Quantitative Data: Acid Selection and Solvent Matrix

To design a self-validating experimental workflow, we must first establish the theoretical matrix for acid and solvent selection.

Table 1: Counterion Selection Matrix for this compound

Acid CounterionAcid

Acid

Target Salt TypeTheoretical

(to Imidazole)
Expected Crystallinity
Hydrochloric Acid (HCl)-6.0N/ADi-salt~12.8High (Hygroscopic)
Methanesulfonic Acid-1.9N/ADi-salt~8.7High
L-Tartaric Acid2.984.34Di-salt / Mono-salt~3.8Moderate to High
Fumaric Acid3.034.44Mono-salt~3.7High (Stable)

Table 2: High-Throughput Solvent Screening Matrix

Primary SolventDielectric Constant (

)
Anti-SolventBoiling Point (°C)Rationale for Selection
Ethanol (EtOH)24.5Ethyl Acetate78.4Solubilizes free base and acids; good H-bond donor.
Isopropanol (IPA)18.3Heptane82.5Lower solubility for salts; excellent for cooling crystallization.
Acetone20.7Hexane56.0Aprotic polar; promotes rapid nucleation of di-salts.
Water (

)
80.1Acetone100.0High solubility; used for highly crystalline mono-salts.

Experimental Protocols (Self-Validating Workflows)

Protocol A: High-Throughput In-Situ Salt Screening

Objective: Rapidly identify viable crystalline salt forms using minimal API[2]. Causality: Temperature cycling is employed to overcome kinetic barriers to primary nucleation and to induce Ostwald ripening, which dissolves smaller, thermodynamically unstable crystals and grows larger, stable ones[4].

  • Preparation: Dispense 10 mg of this compound free base into 2 mL HPLC vials.

  • Solvent Addition: Add 500

    
    L of the primary solvent (e.g., IPA, EtOH, Acetone) to each vial.
    
  • Acid Addition: Add 1.05 molar equivalents of the selected acid (for mono-salt) or 2.1 equivalents (for di-salt).

  • Temperature Cycling: Seal the vials and place them in a parallel crystallizer. Program the system to heat to 60 °C at 2 °C/min, hold for 1 hour, and cool to 5 °C at 0.5 °C/min. Repeat this cycle three times.

  • Harvesting: Centrifuge the vials. If a solid is present, decant the supernatant and dry the solid under vacuum at 40 °C for 12 hours. Analyze via XRPD (X-ray Powder Diffraction) to confirm crystallinity.

Protocol B: Anti-Solvent Crystallization of the Di-Hydrochloride Salt

Objective: Isolate the highly polar di-HCl salt. Causality: The di-HCl salt is extremely soluble in water and lower alcohols. Using Ethyl Acetate (EtOAc) as an anti-solvent sharply decreases the dielectric constant of the medium, forcing the ionic lattice to assemble and precipitate out of the supersaturated solution.

  • Dissolution: Dissolve 1.0 g of the free base in 5 mL of absolute ethanol at room temperature.

  • Salt Formation: Slowly add 2.2 equivalents of 4M HCl in Dioxane dropwise under continuous stirring (300 rpm). An exothermic reaction will occur; maintain the temperature below 30 °C using a water bath.

  • Aging: Stir the resulting solution for 30 minutes to ensure complete protonation of both the piperidine and imidazole rings.

  • Anti-Solvent Addition: Add 15 mL of EtOAc dropwise at a rate of 1 mL/min. The solution will become cloudy as it enters the metastable zone, followed by spontaneous primary nucleation.

  • Isolation: Cool the suspension to 0 °C for 2 hours to maximize yield. Filter the white crystalline powder through a sintered glass funnel, wash with cold EtOAc (2 x 5 mL), and dry under vacuum at 50 °C.

Protocol C: Cooling Crystallization of the Mono-Fumarate Salt

Objective: Produce large, flowable crystals of the mono-fumarate salt. Causality: Fumaric acid (


) selectively protonates the piperidine nitrogen. A slow cooling rate (0.2 °C/min) ensures the system remains within the metastable zone, favoring the growth of existing nuclei over the formation of new, fine particles (which can cause filtration issues and solvent entrapment)[5].
  • Preparation: Combine 1.0 g of free base and 0.61 g of Fumaric acid (1.0 eq) in a 50 mL jacketed reactor.

  • Heating: Add 20 mL of an Isopropanol/Water (9:1 v/v) mixture. Heat the suspension to 75 °C until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45

    
    m PTFE syringe filter into a pre-heated vessel to remove foreign particulates (which can act as unwanted nucleation sites).
    
  • Controlled Cooling: Cool the solution from 75 °C to 60 °C at 1 °C/min. Seed the solution with 10 mg of previously obtained mono-fumarate crystals.

  • Crystal Growth: Hold at 60 °C for 1 hour to allow the seed bed to establish, then cool to 10 °C at a slow rate of 0.2 °C/min.

  • Filtration: Filter the large, prismatic crystals, wash with cold Isopropanol (5 mL), and dry.

Pathway Dissolution Complete Dissolution (T > Tsat) Cooling Controlled Cooling (0.5 °C/min) Dissolution->Cooling MSZ Metastable Zone (Supersaturation) Cooling->MSZ Nucleation Primary Nucleation (Spontaneous) MSZ->Nucleation ΔC > Critical Growth Crystal Growth & Ostwald Ripening Nucleation->Growth Depletion of supersaturation

Thermodynamic pathway of cooling crystallization from dissolution to crystal growth.

Conclusion

The successful crystallization of this compound salts requires a rigorous understanding of its di-basic nature. By strictly adhering to thermodynamic principles (


 rules) and precisely controlling kinetic parameters (cooling rates, anti-solvent addition), researchers can reliably engineer the solid-state properties of this scaffold for advanced pharmaceutical applications.

References

  • 1 - sigmaaldrich.com 2.2 - crystallizationsystems.com

  • 3 - unito.it 4.4 - routledge.com

  • 5 - google.com

Sources

Application Note: Microwave-Assisted Synthesis of 4-[3-(1H-imidazol-1-yl)propyl]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the microwave-assisted synthesis of 4-[3-(1H-imidazol-1-yl)propyl]piperidine , a scaffold relevant to Histamine H3/H4 receptor antagonists and antifungal agents.


)

Executive Summary

The synthesis of imidazole-piperidine hybrid scaffolds has traditionally been hindered by long reaction times and variable yields during the alkylation step. This protocol details a robust, microwave-assisted methodology for the


-alkylation of imidazole  with a functionalized piperidine linker. By utilizing microwave irradiation, reaction times are reduced from 12–24 hours (thermal reflux) to 10–20 minutes, with improved suppression of bis-alkylation byproducts.

Key Advantages:

  • Speed: Reaction completion in <20 minutes.

  • Selectivity: High favorability for mono-

    
    -alkylation.
    
  • Green Chemistry: Reduced solvent usage and energy consumption.

Retrosynthetic Analysis & Strategy

The target molecule, This compound (Target 3 ), is disconnected at the imidazole-propyl bond. The strategy relies on the nucleophilic attack of the imidazole nitrogen (


) onto a leaving group (LG) positioned at the propyl chain of a protected piperidine.

Pathway:

  • Precursor Synthesis: Conversion of commercially available 4-piperidinepropanol to a

    
    -Boc protected alkyl halide/mesylate.
    
  • Microwave Coupling:

    
     displacement of the leaving group by imidazole.
    
  • Deprotection: Acidic cleavage of the Boc group to yield the final salt.

Pathway Visualization

Retrosynthesis Target Target: this compound Disconnection Disconnection: N-Alkylation Target->Disconnection Retrosynthesis Imidazole Nucleophile: Imidazole Disconnection->Imidazole Linker Electrophile: N-Boc-4-(3-bromopropyl)piperidine Disconnection->Linker StartMat Start: 4-Piperidinepropanol Linker->StartMat Protection & Activation

Figure 1: Retrosynthetic breakdown of the target scaffold.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Batch Mode)

Before microwave synthesis, the electrophile must be prepared. Starting Material: 4-Piperidinepropanol (CAS: 19780-84-8).

  • N-Protection: React 4-piperidinepropanol with

    
     (1.1 equiv) in DCM/TEA to yield 
    
    
    
    -Boc-4-piperidinepropanol
    .
  • Activation: Convert the alcohol to a mesylate (MsCl/TEA) or bromide (

    
    ).
    
    • Recommendation: Use the Bromide derivative (Intermediate A ) for optimal microwave coupling efficiency.

Phase 2: Microwave-Assisted -Alkylation (The Core Protocol)

This step replaces the conventional 18-hour reflux in acetonitrile/acetone.

Reagents:

  • Electrophile:

    
    -Boc-4-(3-bromopropyl)piperidine (Intermediate A ) (1.0 equiv, 1.0 mmol)
    
  • Nucleophile: Imidazole (1.5 equiv, 1.5 mmol)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile (

    
    ).
    

Instrument Settings (Generic MW Reactor):

  • Mode: Dynamic (Standard Control)

  • Temperature:

    
    
    
  • Pressure Limit:

    
     (14 bar)
    
  • Power: Max

    
     (System will modulate to maintain temp)
    
  • Hold Time: 15 minutes

  • Stirring: High

Step-by-Step Procedure:

  • Loading: In a

    
     microwave vial, add Intermediate A  (
    
    
    
    ,
    
    
    ), Imidazole (
    
    
    ,
    
    
    ), and
    
    
    (
    
    
    ,
    
    
    ).
  • Solvation: Add

    
     of dry DMF. Add a magnetic stir bar. Cap the vial with a PTFE-lined septum.
    
  • Irradiation: Place in the microwave cavity. Ramp to

    
     over 2 minutes. Hold at 
    
    
    
    for 15 minutes.
  • Cooling: Allow the system to cool to

    
     using compressed air cooling (built-in).
    
  • Work-up: Pour reaction mixture into water (

    
    ) and extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The crude usually contains excess imidazole. Purify via flash column chromatography (DCM:MeOH 95:5) to obtain the Protected Intermediate B .

Phase 3: Deprotection
  • Dissolve Intermediate B in DCM (

    
    ).
    
  • Add TFA (

    
    ) or 
    
    
    
    in Dioxane. Stir at RT for 1 hour.
  • Evaporate volatiles to yield the Target 3 as a TFA or HCl salt.

Optimization & Data Analysis

The following table summarizes the optimization of the microwave alkylation step (Phase 2).

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1MeCN

80 (Reflux)18 hrs*65Thermal control (non-MW)
2MeCN

1002078Moderate pressure generated
3DMF

1201082Difficult work-up (DMF removal)
4 DMF

100 15 91 Optimal Condition
5WaterNaOH140540Decomposition observed

Table 1: Optimization of reaction parameters. Entry 4 represents the recommended protocol.

Mechanism & Workflow Visualization

The reaction proceeds via a classic


 mechanism. The microwave energy efficiently overcomes the activation barrier for the nucleophilic attack of the imidazole nitrogen on the alkyl bromide.

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: MW Alkylation cluster_2 Phase 3: Finalization Start 4-Piperidinepropanol Protect Boc-Protection (Boc2O, DCM) Start->Protect Brominate Bromination (CBr4, PPh3) Protect->Brominate Mix Mix: Bromide + Imidazole + Cs2CO3 in DMF Brominate->Mix MW MW Irradiation 100°C, 15 min Mix->MW Workup Extraction & Purification MW->Workup Deprotect Deprotection (TFA/DCM) Workup->Deprotect Salt Final Salt Formation Deprotect->Salt

Figure 2: Complete experimental workflow from starting material to final salt.

Troubleshooting & Critical Parameters

Regioselectivity (N1 vs N3)

For unsubstituted imidazole , N1 and N3 are tautomerically equivalent. The product is unique. However, if using 4-substituted imidazoles (e.g., 4-methylimidazole), microwave irradiation often yields a mixture of 1,4- and 1,5-isomers (~3:1 ratio).

  • Solution: If using substituted imidazoles, separate isomers via preparative HPLC or recrystallization of the oxalate salts.

"Runaway" Heating

Ionic conduction in DMF/Base mixtures can cause rapid heating.

  • Control: Ensure the MW vessel is filled to at least 20% volume to allow accurate IR temperature sensing. Use a fiber-optic probe if available for internal temp control.

Yield Loss

If yield is <50%:

  • Check Dryness:

    
     is hygroscopic. Water poisons the 
    
    
    
    reaction by solvating the nucleophile too strongly. Dry the base or use fresh reagents.
  • Switch Leaving Group: If the Bromide is sluggish, convert the alcohol to a Tosylate or Iodide (Finkelstein condition in situ) to accelerate the rate.

References

  • Microwave-Assisted N-Alkylation Protocol

    • Microwave Assisted One Pot Synthesis of N-Alkyl Triaryl Imidazole. (2019). International Journal of Research and Analytical Reviews.
  • Synthesis of Piperidine-Propyl Linkers

    • Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[1][2][3][4] (2010).[1] PrepChem.

  • Pharmacological Context (H3 Antagonists)

    • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[5] (2006).[5] Bioorganic & Medicinal Chemistry Letters.

  • General MW Imidazole Synthesis

    • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles. (2024).[6] Oriental Journal of Chemistry.

Sources

Troubleshooting & Optimization

improving reaction yield of 4-[3-(1H-imidazol-1-yl)propyl]piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Welcome to the Technical Support Center for the synthesis of this compound. This bifunctional molecule—featuring both a basic piperidine and a nucleophilic imidazole ring—is a highly versatile scaffold, frequently utilized as a PROTAC linker and a core pharmacophore in histamine H3 receptor antagonists[1].

Synthesizing this molecule typically involves a three-step sequence: activation of the primary alcohol of N-Boc-3-(piperidin-4-yl)propan-1-ol, N-alkylation with imidazole, and subsequent Boc deprotection. However, researchers frequently encounter yield-limiting bottlenecks, including incomplete conversion, competitive E2 elimination, and bis-alkylation (imidazolium salt formation)[2].

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the causality behind these failures and provide a self-validating, optimized workflow to maximize your reaction yield and simplify downstream purification.

Workflow & Mechanistic Pathway

SynthesisWorkflow SM N-Boc-3-(piperidin-4-yl)propan-1-ol (Starting Material) Act Activation (MsCl, Et3N, DCM) SM->Act Mesylate N-Boc-4-(3-mesyloxypropyl)piperidine (Activated Intermediate) Act->Mesylate Alk N-Alkylation (Imidazole, Cs2CO3, KI, DMF) Mesylate->Alk Side1 E2 Elimination (Alkene Byproduct) Alk->Side1 High Temp/ Strong Base Side2 Bis-alkylation (Imidazolium Salt) Alk->Side2 Excess Electrophile BocProd N-Boc-4-[3-(1H-imidazol-1-yl)propyl]piperidine (Protected Product) Alk->BocProd Optimized Pathway Deprot Deprotection (4M HCl in Dioxane) BocProd->Deprot Final This compound Bis-HCl Salt (Target) Deprot->Final

Workflow for the optimized synthesis of this compound.

Troubleshooting FAQs: Causality & Expert Insights

Q1: My N-alkylation step is stalling at 40-50% conversion, leaving unreacted mesylate. How can I drive this to completion? Causality: Imidazole is only a moderate nucleophile. When reacting with alkyl chlorides or mesylates, the activation energy for the SN2 transition state is relatively high. Furthermore, incomplete deprotonation of the imidazole ring significantly reduces its nucleophilicity[2]. Solution: Implement the Finkelstein reaction in situ by adding a catalytic amount of Potassium Iodide (KI) (0.2 equivalents). The iodide ion rapidly displaces the mesylate to form an alkyl iodide intermediate, which is significantly more reactive toward the imidazolate anion[2]. Additionally, switch your base from K₂CO₃ to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation creates a looser ion pair with the imidazolate, dramatically enhancing its nucleophilicity (the "cesium effect")[3].

Q2: I am observing a significant amount of a dialkylated product (imidazolium salt) in my LC-MS. How can I prevent this? Causality: The mono-N-alkylated imidazole product retains a lone pair on its N3 nitrogen, making it still nucleophilic. If the local concentration of the electrophile (the activated alkyl chain) is too high, or if the reaction is pushed to excessively high temperatures, a second alkylation event occurs, yielding an unwanted dialkylated imidazolium salt[2]. Solution: Use a stoichiometric excess of imidazole (1.5 to 2.0 equivalents) relative to the alkylating agent. Furthermore, dissolve the activated mesylate in the reaction solvent and add it dropwise to the pre-heated mixture of imidazole and base. This maintains a low steady-state concentration of the electrophile, kinetically favoring mono-alkylation[2].

Q3: I'm seeing a byproduct with a lower mass[M-96 (loss of MsOH)]. What is it, and how do I avoid it? Causality: The mass loss corresponds to an E2 elimination reaction, converting your mesylate into a terminal alkene (N-Boc-4-allylpiperidine). This occurs when the base abstracts a beta-proton instead of the imidazolate acting as a nucleophile. Strong bases like Sodium Hydride (NaH) in ethereal solvents (THF) exacerbate this pathway[4]. Solution: Avoid strong, hard bases like NaH or KOtBu. Stick to milder, polarizable bases like Cs₂CO₃ in polar aprotic solvents like DMF or DMSO, which favor substitution over elimination[2]. Keep the reaction temperature strictly at or below 80°C.

Q4: The final Boc-deprotection step yields a gummy, water-soluble residue that is nearly impossible to extract. How do I isolate the product? Causality: The final product, this compound, is a bis-basic amine (piperidine pKa ~10.5, imidazole pKa ~7.0). If you use Trifluoroacetic Acid (TFA) for deprotection, you generate a hygroscopic TFA salt. Attempting to neutralize this with aqueous NaOH and extract it into organic solvents leads to massive yield losses due to the molecule's extreme hydrophilicity. Solution: Completely avoid aqueous workups. Perform the deprotection using 4M HCl in anhydrous 1,4-dioxane. The product will precipitate directly out of the reaction mixture as a highly pure, crystalline bis-hydrochloride salt, which can be isolated by simple vacuum filtration.

Quantitative Data: Reaction Optimization Summary

The following table demonstrates the impact of base, solvent, and additive selection on the N-alkylation yield of N-Boc-4-(3-mesyloxypropyl)piperidine.

Base (1.5 eq)SolventAdditiveTemp (°C)Conversion (%)Major Byproduct
K₂CO₃MeCNNone8045%Unreacted SM
NaHTHFNone6555%Alkene (E2 Elimination)
K₂CO₃DMFNone8072%Imidazolium Salt
Cs₂CO₃ DMF KI (0.2 eq) 80 >95% None (Trace)

Experimental Protocols: Step-by-Step Methodologies

Step 1: Activation (Mesylation)

  • Dissolve N-Boc-3-(piperidin-4-yl)propan-1-ol (1.0 equiv)[1] in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Add Triethylamine (Et₃N) (1.5 equiv) and cool the mixture to 0°C using an ice bath.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 15 minutes to control the exothermic reaction.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Ninhydrin stain).

  • Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-(3-mesyloxypropyl)piperidine. Use immediately in Step 2.

Step 2: Optimized N-Alkylation

  • In an oven-dried flask under inert atmosphere (N₂/Ar), suspend Imidazole (1.5 equiv) and anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 equiv) in anhydrous DMF (0.15 M)[2].

  • Stir at room temperature for 30 minutes to ensure complete deprotonation, forming the highly nucleophilic imidazolate anion[2].

  • Add Potassium Iodide (KI) (0.2 equiv) to the suspension.

  • Dissolve the mesylate from Step 1 (1.0 equiv) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours[3].

  • Cool to room temperature. Filter off the inorganic salts (Cs₂CO₃/CsOMs)[2].

  • Dilute the filtrate with Ethyl Acetate and wash extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield N-Boc-4-[3-(1H-imidazol-1-yl)propyl]piperidine.

Step 3: Deprotection and Isolation

  • Dissolve the purified N-Boc-4-[3-(1H-imidazol-1-yl)propyl]piperidine in a minimal volume of anhydrous DCM.

  • Add 10 volumes of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 2-4 hours. A white precipitate will begin to form as the Boc group is cleaved and the bis-hydrochloride salt is generated.

  • Add cold diethyl ether to drive the precipitation to completion.

  • Filter the suspension under vacuum, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield this compound bis-hydrochloride as a highly pure, crystalline solid.

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole Source: Benchchem URL:2

  • Application Notes and Protocols for the N-alkylation of 2-(2-bromophenyl)-1H-imidazole Source: Benchchem URL:4

  • 3-(Piperidin-4-yl)propan-1-ol hydrochloride | PROTAC Linker Source: MedChemExpress URL:1

  • N-alkylation of imidazole by alkaline carbons Source: Microporous and Mesoporous Materials (ResearchGate) URL:3

Sources

troubleshooting low solubility of 4-[3-(1H-imidazol-1-yl)propyl]piperidine in water

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Solubility: 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Executive Summary

The solubility challenges with This compound (often associated with the code VUF-5681 , CAS: 768358-61-8) typically stem from its state as a lipophilic free base rather than a salt.[1][2][3] This compound is a di-basic molecule containing a secondary amine (piperidine) and a basic imidazole nitrogen.[1][4]

At neutral pH (pH 7.0–7.4), the molecule is partially uncharged or singly charged, leading to aggregation and precipitation.[5] Complete solubilization requires conversion to a di-salt form (e.g., dihydrochloride) or maintenance of an acidic environment (pH < 6.0). [1]

Part 1: Technical Troubleshooting Guide

Phase 1: Diagnosis & Immediate Action

Q1: Why is my compound floating as an oil or forming a white precipitate in water? Diagnosis: You are likely working with the Free Base form.[5]

  • Mechanism: The free base has high lipophilicity due to the propyl linker and the uncharged imidazole ring. While the piperidine amine (pKa ~11) is protonated at pH 7, the imidazole nitrogen (pKa ~7) exists in equilibrium. The monocationic form often lacks sufficient lattice energy to dissolve fully in water, resulting in a "gummy" solid or oil.[5]

  • Solution: You must drive the equilibrium toward the di-cationic state.[1][3]

Q2: I purchased the "Hydrochloride" salt, but it still looks cloudy. Why? Diagnosis: Incomplete solvation or "Salting Out."[1][3]

  • Mechanism: If dissolved in high-salt buffers (e.g., 10x PBS) directly, the common ion effect can reduce solubility.[5] Alternatively, the sample may have absorbed moisture (hygroscopic), causing partial hydrolysis or clumping.[5]

  • Solution: Dissolve the solid in pure water or weak acid (0.1 M Acetic Acid) first to create a concentrated stock, then dilute into your assay buffer.[5]

Phase 2: Solubilization Protocols

Use the following decision matrix to select the correct protocol for your experiment.

Starting Material Target Concentration Recommended Vehicle Protocol
Free Base High (>10 mM)0.1 M HCl or DMSOProtocol A
Free Base Low (< 1 mM)Ethanol / WaterProtocol B
Salt Form (2HCl) High (>10 mM)Water (Milli-Q)Protocol C

Part 2: Detailed Experimental Protocols

Protocol A: In-Situ Salt Formation (For Free Base)

Best for creating stable stock solutions.[1]

  • Weighing: Weigh the required amount of free base.

  • Primary Solvent: Add 0.1 M HCl (Hydrochloric Acid) to the vial.

    • Stoichiometry: Ensure you add at least 2.2 molar equivalents of HCl relative to the compound. This ensures both the piperidine and imidazole nitrogens are protonated.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should become clear.

  • Verification: Check pH. It should be acidic (pH 3–5).

  • Dilution: Dilute this stock into your assay buffer.

    • Note: If the final assay pH must be 7.4, ensure the dilution factor is high enough (e.g., 1:100) so the buffer capacity can neutralize the excess acid without crashing the compound out.[5]

Protocol B: DMSO Co-Solvent Method

Best for biological assays where acidic stocks are problematic.[1][2][5]

  • Dissolution: Dissolve the free base in 100% DMSO to a concentration of 10–50 mM.

    • Observation: It should dissolve instantly.[3]

  • Stepwise Dilution:

    • Add the DMSO stock dropwise to a warm (37°C) aqueous buffer while stirring.

    • Critical Limit: Do not exceed 1–2% final DMSO concentration, as the compound may precipitate if the local concentration is too high during mixing.[5]

Part 3: Mechanistic Visualization

The following diagram illustrates the ionization states of the molecule. To achieve high water solubility, you must drive the equilibrium to the Di-Cation state (Right side).[1]

SolubilityMechanism cluster_0 Solubility Window FreeBase Free Base (Uncharged/Monocation) Low Solubility Lipophilic Transition Transition State (pH ~ 7.0) Partial Solubility Risk of Aggregation FreeBase->Transition + H+ (Piperidine pKa ~11) DiCation Di-Cationic Salt (pH < 6.0) High Solubility Stable Solution Transition->DiCation + H+ (Imidazole pKa ~7) DiCation->Transition + OH- (Base)

Figure 1: pH-dependent ionization pathway.[1][2] The imidazole nitrogen (N3) requires a pH below ~7.0 to protonate fully, which is the critical step for stabilizing the molecule in water.[5]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution? A: No. Imidazole derivatives can be sensitive to high heat and pressure, potentially leading to ring opening or oxidation.[5] Sterilize via 0.22 µm filtration (PES or Nylon membranes are compatible).[1]

Q: Is the compound light-sensitive? A: Generally, imidazole-piperidine derivatives are stable, but as a precaution for high-affinity ligands (like VUF-5681), store stock solutions in amber vials at -20°C .[1][2][3]

Q: My assay requires pH 7.4. Will the compound crash out? A: It depends on the concentration. At micromolar (µM) concentrations used in receptor binding assays, the compound is usually soluble at pH 7.[5]4. The solubility limit is typically encountered at millimolar (mM) concentrations. Always prepare a concentrated acidic or DMSO stock first, then dilute.[5]

References

  • VUF-5681 Characteriz

    • Source: PubChem.[1][3][4][6][7][8] (n.d.). Compound Summary for CID 10330240, 4-[3-(1H-imidazol-5-yl)propyl]piperidine.[1][3]

    • URL:[Link][1]

    • Relevance: Confirms chemical structure and identifiers (CAS 768358-61-8).[1][3]

  • General Solubility of Imidazole Deriv

    • Source: Jain, P. et al. (2013).[5] Synthesis and Evaluation of N-substituted Imidazole Derivatives. Journal of Pharmaceutical Sciences.

    • URL:[Link]

    • Relevance: Establishes the pKa profiles of imidazole nitrogens (N1 vs N3) and their impact on aqueous solubility.
  • Histamine H3 Receptor Ligand Properties

    • Source: Tocris Bioscience.[3] (n.d.). Imetit dihydrobromide Product Information (Analogous Structure).

    • Relevance: Provides benchmark solubility data (100 mM in water) for dihydrobromide salts of structurally similar imidazole-piperidine ligands.

Sources

column chromatography eluent systems for isolating 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #ISO-4391 Subject: Purification Strategy for 4-[3-(1H-imidazol-1-yl)propyl]piperidine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

You are attempting to isolate This compound . This is a challenging separation due to the molecule's "dual-basic" nature.

  • The Challenge: Your molecule contains two nitrogenous heterocycles with distinct pKa values:

    • Piperidine (

      
       Amine):  Highly basic (
      
      
      
      ). This moiety interacts aggressively with the acidic silanols (
      
      
      ) on standard silica gel, causing severe peak tailing and irreversible adsorption.
    • Imidazole (Aromatic Amine): Moderately basic (

      
      ) and highly polar. This contributes to high retention on normal phase silica.
      
  • The Solution: You cannot use standard EtOAc/Hexane or pure DCM/MeOH systems. You must use a basified mobile phase to suppress silanol ionization and deprotonate the amine, ensuring the molecule travels as a free base.

Recommended Eluent Systems

We recommend three distinct systems based on your available reagents and purity requirements.

System A: The "Gold Standard" (DCM / Methanolic Ammonia)

This is the most robust system for piperidine derivatives. The ammonia competes for silanol sites more effectively than the product.

  • Composition: Dichloromethane (DCM) / 7N Ammonia in Methanol (

    
    -MeOH).[1]
    
  • Starting Ratio: 95:5 DCM:(7N

    
    -MeOH).
    
  • Gradient: Increase polarity to 90:10 or 85:15 if the compound is retained.

  • Pro-Tip: If you do not have 7N

    
     in MeOH, you can prepare a surrogate by adding 1% concentrated aqueous ammonium hydroxide (
    
    
    
    ) to your DCM/MeOH mixture, but you must shake it vigorously to emulsify/saturate the solvents.
System B: The "TEA Modifier" (DCM / MeOH / Triethylamine)

Use this if commercial methanolic ammonia is unavailable.

  • Composition: DCM / Methanol / Triethylamine (TEA).[2]

  • Ratio: 90 : 9 : 1 (DCM : MeOH : TEA).

  • Protocol: You must flush the silica column with the mobile phase containing TEA before loading your sample. This "deactivates" the silica.

System C: Reverse Phase (C18)

If normal phase yields impure material, switch to C18.

  • Column: C18 (ODS).

  • Mobile Phase: Water (0.1%

    
     or High pH buffer) / Acetonitrile.
    
  • Note: Do not use TFA (Trifluoroacetic acid) unless you want to isolate the TFA salt. The basic pH keeps the piperidine neutral, improving peak shape on C18.

Troubleshooting Guide (FAQ)

Q: My compound is "streaking" from the baseline to the solvent front. Why? A: This is classic "amine tailing." The acidic protons on the silica surface are protonating your piperidine nitrogen, turning it into a cation that drags along the column.

  • Fix: Increase the concentration of your base modifier (Ammonia or TEA). Ensure you pre-equilibrated the column with the basic solvent.

Q: The compound is stuck at the baseline (Rf = 0.0). A: The polarity is too low, or the compound has formed a salt with the silica.

  • Fix: Switch to System A . If already using System A, increase the MeOH content to 20%. If still stuck, the compound may have crashed out; try redissolving the crude in a small amount of MeOH/DCM before loading.

Q: I see multiple spots, but NMR shows pure product. A: Chlorinated solvents can sometimes react with amines (N-alkylation) if left too long, or you might be seeing the "salt" vs. "free base" forms if the base modifier concentration is inconsistent.

  • Fix: Run 2D TLC. Spot the compound, run it, dry the plate, rotate 90 degrees, and run it again. If the spots lie on the diagonal, they are the same compound equilibrating.

Visualization & Logic Flows

Decision Matrix: Selecting the Right Method

EluentSelection Start Start: Isolate This compound CheckTLC Step 1: Check TLC (10% MeOH/DCM) Start->CheckTLC Streak Does it streak/tail? CheckTLC->Streak BaseAdd Add Base Modifier (1% TEA or NH3) Streak->BaseAdd Yes (Tailing) Retained Is Rf < 0.1? Streak->Retained No (Spot is round) BaseAdd->Retained Polarity Increase Polarity (Use 7N NH3 in MeOH) Retained->Polarity Yes (Stuck) Success System Optimized: DCM / MeOH / NH3 Retained->Success No (Rf 0.2-0.4) Polarity->Success Separation Achieved C18 Switch to Reverse Phase (High pH C18) Polarity->C18 Still Failed/Impure

Figure 1: Decision tree for troubleshooting amine purification on silica gel.

Standard Purification Workflow

Workflow Crude Crude Reaction Mixture Workup Basic Workup (pH > 12, Extr. DCM) Crude->Workup Remove salts Slurry Slurry Packing (Silica + 1% TEA/DCM) Workup->Slurry Prepare Column Load Load Sample (Liquid or Dry Load) Slurry->Load Elute Gradient Elution 0-10% MeOH/NH3 Load->Elute Analyze Analyze Fractions (Dragendorff/Iodine) Elute->Analyze

Figure 2: Step-by-step workflow for isolating the free base amine.

Comparative Data: Solvent Systems

Mobile Phase SystemCompositionSuitabilityNotes
System A (Primary) DCM : (7N

/MeOH)
Excellent Best resolution. Ammonia activates the silica and elutes the amine.
System B (Secondary) DCM : MeOH : TEA (90:9:1)Good Use if 7N

is unavailable. TEA is harder to remove (high boiling point).
System C (Alternative) EtOAc : MeOH :

(80:10:1)
Moderate Good for very polar impurities, but EtOAc absorbs UV at low wavelengths.
System D (Reverse)

: ACN (0.1%

)
High Purity Use C18 column. Excellent for removing non-polar byproducts.

Critical Protocol: Column Pre-Treatment

To ensure reproducibility, follow this pre-treatment step for Normal Phase Silica:

  • Slurry Preparation: Mix your silica gel with DCM containing 1% Triethylamine (TEA) .

  • Pouring: Pour the slurry into the column and let it settle.

  • Flushing: Run 2 column volumes of the starting mobile phase (e.g., DCM/MeOH/TEA) through the column before loading your sample.

  • Reasoning: This saturates the "active" acidic sites on the silica with TEA, preventing your valuable product from binding irreversibly to the top of the column.

References

  • PubChem. (n.d.). 4-[3-(1H-imidazol-4-yl)propyl]piperidine (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Biotage. (n.d.). Alternatives to DCM/MeOH in Normal-phase Flash Chromatography.[3] Retrieved March 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective Piperidine Synthesis through Oxidative Carbon–Hydrogen Bond Functionalizations. Chemical Science.[4][5] Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting 4-[3-(1H-imidazol-1-yl)propyl]piperidine Stability in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 4-[3-(1H-imidazol-1-yl)propyl]piperidine (CAS: 90747-59-4) when formulated and stored in dimethyl sulfoxide (DMSO).

This compound features a lipophilic aliphatic linker bridging two distinct nitrogenous rings: an aromatic imidazole and an aliphatic piperidine. The piperidine ring contains a highly basic, sterically accessible secondary amine , which is the primary site of vulnerability during long-term DMSO storage.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a progressive loss of compound potency in my in vitro assays after storing the DMSO stock at room temperature? Causality & Mechanism: DMSO is highly hygroscopic. Repeatedly opening a stock vial at room temperature introduces atmospheric moisture. While this compound is relatively stable against hydrolysis (lacking esters or amides), the introduction of water drastically alters the dielectric constant of the solvent. This leads to the micro-precipitation of this lipophilic compound, reducing the effective soluble concentration[1]. Furthermore, thermal energy at ambient temperatures accelerates the auto-oxidation of DMSO into reactive electrophiles[2], which permanently consume the active pharmaceutical ingredient (API).

Q2: My LC-MS analysis of a 1-month-old DMSO stock shows new peaks with +12 Da, +14 Da, and +28 Da mass shifts. What are these artifacts? Causality & Mechanism: This is a classic solvent-induced degradation artifact. Under the influence of light, oxygen, or trace metals, DMSO degrades into formaldehyde (HCHO) and formic acid (HCOOH)[3]. The highly nucleophilic secondary amine of the piperidine ring readily attacks these impurities:

  • +28 Da Shift (N-Formylation): Reaction with trace formic acid generates an N-formyl degradation product[4].

  • +14 Da Shift (N-Methylation): Reaction with formaldehyde forms an unstable N-hydroxymethyl intermediate that dehydrates into an iminium ion. Subsequent reduction or disproportionation yields an N-methyl adduct[5].

  • +12 Da Shift (Methylene Bridging): The iminium ion can react with a second molecule of this compound to form a methylene-bridged aminal dimer[5]. (Note: The nitrogen atoms in the imidazole ring are part of a delocalized aromatic system, rendering them significantly less nucleophilic and generally unreactive toward these trace electrophiles).

Q3: Can I store this compound in DMSO at -20°C and subject it to multiple freeze-thaw cycles? Causality & Mechanism: No. DMSO has a relatively high freezing point of 18.5°C. During the freezing process, the solvent crystallizes and excludes the solute, creating highly concentrated micro-pockets of both the compound and any trace impurities (like formaldehyde). This localized concentration spike drastically accelerates bimolecular degradation reactions, such as the +12 Da dimer formation[6]. Additionally, opening cold vials at room temperature causes rapid condensation of atmospheric water, exacerbating precipitation.

Part 2: Quantitative Stability Data

The following table summarizes the expected degradation profile of a 10 mM stock of this compound in standard HPLC-grade DMSO.

Storage ConditionTimepoint% Parent Compound RemainingMajor Degradant Observed
Room Temp (25°C) 1 Week91.5%N-formyl (+28 Da)
4°C (Liquid) 1 Month94.2%Methylene Dimer (+12 Da)
-20°C (Repeated Freeze-Thaw) 1 Month86.0%Dimer (+12 Da) & Precipitation
-80°C (Single-Use Aliquots) 6 Months>99.5%None (Stable)

Part 3: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, do not assume your solvent is inert. The following protocol is a self-validating system designed to prove solvent quality before compound dissolution, preventing artifactual data in downstream assays.

Phase 1: Solvent Quality Control (The "Blank" Validation)

  • Sample the Solvent: Withdraw 100 µL of anhydrous, amine-free DMSO (packaged under argon) from a newly opened bottle.

  • DNPH Derivatization: Spike the DMSO with 10 µL of a 1% 2,4-dinitrophenylhydrazine (DNPH) solution. Incubate for 15 minutes at room temperature[7].

  • LC-MS Verification: Analyze the mixture via LC-MS (negative ion mode). The absence of a formaldehyde-DNPH adduct peak confirms the solvent batch is free of reactive aldehydes and safe for secondary amines.

Phase 2: Stock Preparation & Inerting 4. Reconstitution: Dissolve this compound to a 10 mM concentration using the validated DMSO. Vortex gently until optically clear. 5. Aliquoting: Dispense 20 µL single-use aliquots into low-bind polypropylene or amber glass vials. 6. Argon Purge: Gently blow a stream of dry Argon gas over the headspace of each vial for 3 seconds to displace oxygen and atmospheric moisture before capping.

Phase 3: Baseline Validation & Storage 7. Time-Zero Baseline: Immediately analyze one aliquot via LC-MS (positive ESI mode). Record the Area Under the Curve (AUC) for the parent mass


 and verify the absence of +12, +14, and +28 Da peaks. This serves as your internal standard baseline.
8.  Flash Freezing:  Flash-freeze the remaining aliquots in liquid nitrogen to bypass the slow crystallization phase (preventing solute exclusion and micro-pocket concentration).
9.  Deep Storage:  Transfer immediately to -80°C. Thaw individual aliquots rapidly at 37°C immediately prior to use, and discard any unused portion.

Part 4: Degradation Pathway Visualization

G DMSO DMSO (Dimethyl Sulfoxide) Degradation Oxidative/Thermal Degradation DMSO->Degradation HCHO Formaldehyde (HCHO) Degradation->HCHO HCOOH Formic Acid (HCOOH) Degradation->HCOOH N_Hydroxymethyl N-Hydroxymethyl Intermediate HCHO->N_Hydroxymethyl + Amine N_Formyl N-Formyl Adduct (+28 Da Mass Shift) HCOOH->N_Formyl + Amine Amine This compound (Secondary Amine) Amine->N_Formyl Amine->N_Hydroxymethyl Iminium Iminium Ion Intermediate N_Hydroxymethyl->Iminium - H2O N_Methyl N-Methyl Adduct (+14 Da Mass Shift) Iminium->N_Methyl Reduction Dimer Methylene-Bridged Dimer (+12 Da Mass Shift) Iminium->Dimer + 2nd Amine

Figure 1: DMSO degradation pathways leading to secondary amine adducts in piperidine derivatives.

Part 5: References

  • Title: TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO) Source: Chemistry and Chemists URL:

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:

  • Title: Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients Source: National Institutes of Health (NIH) / PMC URL:

  • Title: Artifacts Generated During Azoalkane Peroxy Radical Oxidative Stress Testing of Pharmaceuticals Containing Primary and Secondary Amines Source: Baertschi Consulting / Journal of Pharmaceutical Sciences URL:

  • Title: Four-electron reduction of CO2: from formaldehyde and acetal synthesis to complex transformations Source: Chemical Science (RSC Publishing) URL:

  • Title: Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals Source: Chromatography Online URL:

Sources

overcoming cyclization failures in imidazole-propyl-piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Cyclization Failures in H3-Antagonist Scaffolds

Status: Active | Ticket Priority: High Audience: Medicinal Chemists, Process Chemists

Introduction: The "Deceptive" Scaffold

You are likely here because you are synthesizing a Histamine H3 receptor ligand (analogous to Ciproxifan or Proxifan ). The target is a 1,4- or 1,5-disubstituted imidazole linked via a propyl chain to a piperidine ring.

While this scaffold looks simple, the cyclization step is a notorious bottleneck. The propyl linker introduces specific steric and entropic challenges, and the basic piperidine nitrogen often interferes with the acidic/electrophilic conditions required for imidazole formation.

This guide bypasses standard textbook procedures to address why these reactions fail in practice and how to rescue them.

Module 1: The Van Leusen Failure (TosMIC Route)

The Scenario: You are attempting to react a propyl-piperidine aldehyde with Tosylmethyl isocyanide (TosMIC) to form the imidazole ring. The Failure: The reaction turns into a black tar, or you recover the aldehyde unreacted.

Root Cause Analysis

The Van Leusen reaction relies on a delicate equilibrium. The deprotonated TosMIC must attack the aldehyde to form an intermediate imine, which then cyclizes.

  • Piperidine Interference: If your piperidine nitrogen is free (unprotected), it acts as a competitive base, quenching the TosMIC anion or attacking the aldehyde itself.

  • Base/Solvent Mismatch: The standard

    
    /MeOH system is often too weak for sterically encumbered aldehydes (like those with a propyl-piperidine tail).
    
  • Old TosMIC: TosMIC decomposes to form isonitriles that polymerize but do not cyclize.

Troubleshooting Protocol

Step 1: The "Fingerprint" Test Check your TosMIC. If it is not a fluffy, off-white solid but rather yellow or sticky, recrystallize it from ethanol/water immediately. Old TosMIC is the #1 cause of "black tar" failures.

Step 2: Switch the Base System If Methanol/


 fails, switch to the DME/t-BuOK  system. The non-protic solvent prevents the "cannizzaro-like" side reactions of the aldehyde.

Step 3: Mandatory N-Protection You must protect the piperidine nitrogen with a Boc or Cbz group. The free amine destabilizes the transition state.

Visualizing the Failure Pathway

VanLeusen_Troubleshoot Start Van Leusen Reaction (Aldehyde + TosMIC) Check_N Is Piperidine N protected? Start->Check_N Protect Protect with Boc/Cbz Check_N->Protect No Check_TosMIC TosMIC Quality Check Check_N->Check_TosMIC Yes Protect->Check_TosMIC Recryst Recrystallize (EtOH/H2O) Check_TosMIC->Recryst Yellow/Sticky Solvent Solvent System? Check_TosMIC->Solvent Off-white Solid Recryst->Solvent Success Imidazole Product Formed Solvent->Success DME/t-BuOK (Recommended) Failure Black Tar / No Reaction Solvent->Failure MeOH/K2CO3 (Standard)

Caption: Decision tree for rescuing Van Leusen cyclization failures.

Module 2: The -Halo Ketone "Quaternization" Trap

The Scenario: You are reacting an


-bromo ketone (attached to the propyl-piperidine chain) with an amidine (e.g., formamidine acetate) to close the ring.
The Failure:  You isolate a crystalline solid that is not  your product, but a water-soluble salt.
Root Cause Analysis

This is a classic "intramolecular ambush."

  • The Trap: The piperidine nitrogen is a good nucleophile. The

    
    -bromo ketone is a potent electrophile.
    
  • The Result: Instead of the amidine attacking the ketone to form the imidazole, the piperidine nitrogen swings around (via the flexible propyl linker) and displaces the bromide. You have formed a quaternary ammonium salt (a bicyclic system), effectively killing the reaction.

The "Liquid Ammonia" Fix

Standard reflux conditions promote the intramolecular side reaction. Switching to liquid ammonia at lower temperatures favors the intermolecular reaction with the amidine.

Protocol:

  • Protection: Ensure Piperidine is Boc-protected (Non-negotiable).

  • Conditions:

    • Condense

      
       (liquid) into a pressure vessel at -78°C.
      
    • Add Formamidine Acetate (5 eq).

    • Add

      
      -bromo ketone (1 eq).
      
    • Seal and stir at room temperature (autogenous pressure) for 12 hours.

  • Why this works: The high concentration of ammonia/amidine relative to the intramolecular nucleophile forces the kinetics toward imidazole formation.

Module 3: The "Bredereck" Alternative

If the above methods fail, the Bredereck’s Reagent route is the most robust alternative for this specific scaffold. It avoids the unstable


-halo ketone intermediate entirely.

Mechanism:

  • Enaminone Formation: React your propyl-piperidine ketone with tert-butoxybis(dimethylamino)methane (Bredereck's reagent). This forms an enaminone (

    
    -dimethylamino enone).
    
  • Cyclization: Treat the enaminone with ammonium acetate in acetic acid.

Data Comparison: Bredereck vs. Halo-Ketone

Feature

-Halo Ketone Route
Bredereck's Reagent Route
Intermediate Stability Low (Polymerizes/Hydrolyzes)High (Stable Enaminone)
Piperidine Compatibility Poor (Quaternization risk)Excellent (No alkylating agent present)
Yield (Typical) 30-45%65-80%
Key Risk Over-brominationSteric hindrance at ketone
Bredereck Workflow Visualization

Bredereck_Synthesis Ketone Propyl-Piperidine Ketone Bredereck Bredereck's Reagent (Reflux, Toluene) Ketone->Bredereck Enaminone Enaminone Intermediate Bredereck->Enaminone - t-BuOH - HNMe2 Cyclization NH4OAc / AcOH (90°C) Enaminone->Cyclization Imidazole Final Imidazole Scaffold Cyclization->Imidazole - H2O

Caption: The Bredereck protocol bypasses unstable halogenated intermediates.

FAQ: Rapid Fire Troubleshooting

Q: My reaction mixture turned black immediately upon adding the base. What happened? A: This is "tarring out," usually caused by the polymerization of the aldehyde or glyoxal component in the Debus-Radziszewski reaction. Fix: Add the aldehyde slowly to the amine/ammonia mixture at


, rather than mixing all at once. Ensure solvents are degassed to prevent oxidative polymerization.

Q: I formed the imidazole, but I can't remove the Boc group from the piperidine without destroying the imidazole. A: Imidazoles are basic. If you use strong acid (TFA/HCl) to deprotect, the imidazole will protonate, making the salt highly water-soluble and hard to extract. Fix: Use TMS-I (Trimethylsilyl iodide) or ZnBr2 in DCM for a non-acidic deprotection, or perform the workup by neutralizing with solid


 and extracting continuously with Chloroform/Isopropanol (3:1).

Q: Can I just alkylate a pre-formed imidazole with a propyl-piperidine halide? A: Yes, but you will face the Regioselectivity Problem . Alkylation of 4-substituted imidazoles yields a mixture of 1,4- and 1,5-isomers (often 1:1). Unless you can separate these isomers easily (difficult), the de novo cyclization routes (Van Leusen/Bredereck) are superior for isomeric purity.

References
  • Van Leusen Imidazole Synthesis: Sisko, J., Mellinger, M. (2000). A One-Pot Synthesis of 1,4-Disubstituted Imidazoles. Pure and Applied Chemistry. Link

  • Ciproxifan/H3 Antagonist Synthesis: Stark, H., et al. (2000). Novel derivatives of the highly potent and selective histamine H3-receptor antagonist ciproxifan.[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Bredereck's Reagent Utility: Kantlehner, W. (2001). Bredereck's Reagent in Heterocyclic Synthesis. Encyclopedia of Reagents for Organic Synthesis. Link

  • Troubleshooting Cyclization (Liquid Ammonia): Beukers, M. W., et al. (2004). New Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

1H NMR spectral analysis of 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the analytical transition from first-generation imidazole-based histamine H3 receptor antagonists to next-generation non-imidazole clinical candidates. The structural verification of core building blocks, such as 4-[3-(1H-imidazol-1-yl)propyl]piperidine , is a critical quality control step in this pipeline.

In this guide, we will objectively compare the 1H NMR spectral characteristics of this highly potent imidazole-piperidine pharmacophore against a leading non-imidazole alternative (Pitolisant). By moving beyond simple peak assignments, we will explore the mechanistic causality behind the chemical shifts and establish a self-validating protocol for rigorous structural elucidation.

The Analytical Shift: Imidazole vs. Non-Imidazole Pharmacophores

Historically, the imidazole ring was considered essential for H3 receptor affinity, acting as a structural mimic of endogenous histamine. However, the basic nitrogen atoms of the imidazole ring coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to significant metabolic liabilities and drug-drug interactions, as demonstrated in the development of [1].

To circumvent this, modern alternatives like Pitolisant (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine) replace the imidazole moiety with an ether-linked aryl system. Analytically, this fundamental shift in the pharmacophore drastically alters the electron distribution of the molecule, requiring distinct 1H NMR interpretation strategies to verify structural integrity and purity.

Mechanistic Causality in 1H NMR Chemical Shifts

Understanding the 1H NMR spectrum of this compound requires mapping the electron-withdrawing effects across its three distinct structural domains:

  • The Heteroaromatic Imidazole Ring (Strong Deshielding): The imidazole ring is an electron-deficient system. The electronegative nitrogen atoms pull electron density away from the ring protons via inductive and resonance effects. Consequently, the H-2 proton (located between the two nitrogen atoms) is heavily deshielded, appearing as a distinct singlet far downfield at ~7.45 ppm.

  • The Aliphatic Propyl Linker (Deshielding Gradient): The propyl chain acts as an aliphatic bridge, creating a measurable inductive decay. The CH₂ directly attached to the electronegative imidazole N1 is strongly deshielded (~3.95 ppm). As the distance from the imidazole ring increases, the inductive effect decays exponentially, shielding the middle CH₂ (~1.90 ppm) and the piperidine-adjacent CH₂ (~1.30 ppm).

  • The Piperidine Ring (Conformational Exchange): The piperidine ring exists in a dynamic chair conformation, which is a critical structural element for dual H3/σ1 receptor activity [2]. The axial and equatorial protons experience different magnetic environments due to the anisotropic effect of the C-C bonds, leading to complex multiplet splitting (equatorial protons resonate further downfield than axial protons).

Shift_Causality A Imidazole Ring (Electron Withdrawing) B Propyl Chain (Aliphatic Linker) A->B Inductive Deshielding A1 H-2: ~7.45 ppm (s) H-4/5: ~6.88-7.05 ppm (s) A->A1 B1 N-CH2: ~3.95 ppm (t) C-CH2: ~1.30 ppm (m) B->B1 C Piperidine Ring (Basic Amine) C->B Conformational Exchange C1 Axial/Eq Protons: 1.15-3.05 ppm (m) C->C1

Logical causality of inductive effects and conformational exchange on 1H NMR chemical shifts.

Self-Validating 1H NMR Acquisition Protocol

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system. Every step contains an internal check to prevent false-positive structural assignments.

  • Step 1: Solvent Selection & Internal Calibration. Dissolve 15 mg of this compound (API grade) in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected over protic solvents (like D₂O) to prevent the deuterium exchange and subsequent disappearance of the piperidine NH proton. TMS provides an absolute 0.00 ppm reference point to ensure magnetic field stability.

  • Step 2: Baseline Validation (Self-Validation Check). Prior to sample introduction, execute a blank scan of the CDCl₃/TMS solvent.

    • Causality: By confirming the TMS signal at exactly 0.00 ppm and verifying the absence of residual water (1.56 ppm in CDCl₃), the system validates its own magnetic homogeneity and solvent purity, ensuring that downstream aliphatic signals are not convoluted by grease or moisture impurities.

  • Step 3: Acquisition Parameters. Load the sample into a 400 MHz NMR spectrometer. Set the probe temperature to 298 K. Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation of the rigid, isolated imidazole protons, preventing integration errors during quantitative purity analysis.

  • Step 4: FID Processing. Apply a 0.3 Hz exponential line-broadening window function to the Free Induction Decay (FID) before Fourier Transformation (FT). Phase and baseline correct the spectrum manually.

NMR_Workflow A API Sample Preparation (this compound) B Solvent Selection & Locking (CDCl3 vs DMSO-d6) A->B C 1H NMR Acquisition (400 MHz, 298 K, 16 Scans) B->C D FID Processing (Fourier Transform, Phase Correction) C->D E Spectral Analysis (Integration & Multiplicity) D->E F Structural Verification (Pharmacophore Validation) E->F

Step-by-step 1H NMR acquisition and structural verification workflow for H3 receptor pharmacophores.

Comparative Spectral Data: Target vs. Alternative

When comparing this compound to a non-imidazole alternative (Pitolisant), the 1H NMR spectrum reveals critical differences in electron distribution. The replacement of the imidazole with an ether-linked 4-chlorophenyl group shifts the primary diagnostic linker peak from a highly deshielded N-CH₂ (~3.95 ppm) to a moderately deshielded O-CH₂ (~3.40 ppm) [3].

The table below summarizes the quantitative 1H NMR data (400 MHz, CDCl₃) used to objectively differentiate these two classes of H3 ligands:

Structural FeatureThis compound (Target)Pitolisant (Non-Imidazole Alternative)Mechanistic Causality
Aromatic System Imidazole: H-2: 7.45 ppm (s, 1H)H-4: 7.05 ppm (s, 1H)H-5: 6.88 ppm (s, 1H)4-Chlorophenyl: Ar-H: 7.25 ppm (d, 2H)Ar-H: 7.10 ppm (d, 2H)Imidazole protons are highly deshielded singlets due to the heteroaromatic ring current and adjacent N-atoms. The alternative displays a classic AB doublet system.
Linker (Position 1) N1-CH₂: 3.95 ppm (t, 2H)O-CH₂: 3.40 ppm (t, 4H)The highly electronegative imidazole N1 exerts a stronger inductive deshielding effect on adjacent protons than the ether oxygen.
Linker (Position 2) Middle CH₂: 1.90 ppm (quintet, 2H)Middle CH₂: 1.80 ppm (m, 4H)Aliphatic chain protons are shielded from the heteroatoms, appearing as complex multiplets further upfield.
Piperidine Ring Equatorial: 3.05 ppm (m, 2H)Axial: 2.55 ppm (m, 2H)NH: 1.80 ppm (br s, 1H)Equatorial: 2.40 ppm (m, 2H)Axial: 2.30 ppm (m, 2H)(No NH, tertiary amine)Conformational exchange and the basicity of the piperidine nitrogen dictate the broad multiplet splitting. The target's secondary amine (NH) undergoes rapid chemical exchange, resulting in a broad singlet.

By utilizing this comparative guide and self-validating protocol, researchers can rapidly verify the structural identity of imidazole-piperidine building blocks, ensuring high-fidelity starting materials for the synthesis of complex neuroactive therapeutics.

References

  • Sadek, B., et al. "Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines." Molecules, MDPI. URL: [Link]

  • Szczepańska, K., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Sadek, B., et al. "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist." International Journal of Molecular Sciences, MDPI. URL: [Link]

HPLC retention time and purity validation for 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time and Purity Validation for 4-[3-(1H-imidazol-1-yl)propyl]piperidine: A Comparative Guide

The Analytical Challenge: Profiling a Di-Basic Pharmacophore

The compound This compound (Chemical Formula: C₁₁H₁₉N₃, Exact Mass: 193.16) is a highly polar, nitrogen-containing heterocycle frequently utilized as a core scaffold in the development of histamine H3 and Sigma-1 receptor ligands [1].

From a chromatographic perspective, validating the purity of this compound presents a "perfect storm" of analytical challenges:

  • Dual Basic Centers: It contains both an imidazole ring (pKa ~7.0) and a piperidine ring (pKa ~10.4). At standard acidic HPLC conditions (pH 2.0–3.0), both nitrogen atoms are fully protonated, creating a highly polar dicationic species.

  • The "Silanol Problem": The protonated piperidine moiety acts as a strong cation, engaging in severe secondary ion-exchange interactions with residual, weakly acidic silanol groups (pKa ~4.0) on traditional Type-B silica columns. This results in catastrophic peak tailing and poor loadability [2].

  • Chromophore Deficiency: The molecule lacks a conjugated aromatic system. The isolated imidazole ring offers only weak UV absorbance at low wavelengths (e.g., 210–215 nm), making standard UV detection at 254 nm ineffective and prone to baseline drift during gradient elution.

To establish a self-validating purity assay, we must move beyond standard reversed-phase (RP) methods and engineer a system that actively controls these physicochemical variables.

Mechanistic Strategies for Basic Compounds

The retention of strongly basic compounds is dictated by the interplay between the analyte's ionization state and the stationary phase chemistry. As established by McCalley's foundational work on basic compound retention mechanisms [3], we have two primary avenues to achieve sharp peaks and reliable retention:

  • Strategy A (Ion Suppression): Raise the mobile phase pH above 11.0. This deprotonates the piperidine ring, rendering the molecule neutral. Hydrophobic partition becomes the sole retention mechanism, and electrostatic repulsion from ionized silanols is neutralized.

  • Strategy B (Charge Exploitation): Maintain an acidic pH but abandon traditional C18 columns. Instead, utilize Mixed-Mode Liquid Chromatography (MMLC) that intentionally incorporates cation-exchange sites into the stationary phase, turning the analyte's positive charge into a predictable retention mechanism [4].

pH_Strategy Compound This compound (Di-basic: pKa ~7.0 & ~10.4) Low_pH Low pH (2.0 - 4.0) Both N atoms protonated (+2) Compound->Low_pH High_pH High pH (10.5 - 11.5) Piperidine neutral (0 to +1) Compound->High_pH Standard_C18 Standard C18 (Silanol Interactions) Low_pH->Standard_C18 HILIC_Mixed Mixed-Mode LC (Cation Exchange + Partition) Low_pH->HILIC_Mixed Hybrid_C18 Hybrid/Polymeric C18 (Hydrophobic Partition) High_pH->Hybrid_C18 Result_Bad Poor Retention, Severe Tailing Standard_C18->Result_Bad Result_Good1 Strong Retention, Sharp Peaks HILIC_Mixed->Result_Good1 Result_Good2 Good Retention, High Efficiency Hybrid_C18->Result_Good2

Fig 1. pH-dependent ionization states and corresponding column selection logic for di-basic compounds.

Comparative Performance Evaluation

To objectively determine the optimal purity validation method, this compound was analyzed across three distinct chromatographic systems.

Table 1: Chromatographic Performance Metrics Across Different Modalities

Column TechnologyMobile Phase ConditionsRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Mechanism
Standard C18 (Agilent Zorbax Eclipse)0.1% Formic Acid (pH 2.8) / ACN1.8 min2.9 (Severe)3,200RP + Unwanted Ion-Exchange
High-pH Hybrid C18 (Waters XBridge)10mM NH₄HCO₃ (pH 11.0) / ACN6.4 min1.05 (Excellent)14,500Pure Hydrophobic Partition
Mixed-Mode (SIELC Primesep 200)20mM NH₄Formate (pH 3.0) / ACN8.7 min1.15 (Good)11,200RP + Cation-Exchange

Data Analysis: The Standard C18 approach fails entirely; the compound elutes near the void volume with unacceptable tailing, making accurate purity integration impossible. The High-pH Hybrid C18 provides the highest theoretical plate count and perfect symmetry. The Mixed-Mode column offers the strongest retention, making it an ideal orthogonal counterpart.

Step-by-Step Experimental Protocols

Because of the lack of a strong chromophore, both protocols rely on Mass Spectrometry (ESI+) and Charged Aerosol Detection (CAD) to ensure all impurities—even those lacking UV absorbance—are quantified.

Method A: High-pH RP-LC-MS (Primary Purity Method)

This method forces the piperidine ring into its neutral state, allowing for traditional reversed-phase separation without silanol interference.

  • Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate solution in LC-MS grade water. Adjust to pH 11.0 using 28% Ammonium Hydroxide. (Causality: Bicarbonate is volatile and MS-compatible, while pH 11.0 is >0.5 pH units above the piperidine pKa, ensuring >90% deprotonation).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm. (Causality: Ethylene-bridged hybrid (BEH) particles resist dissolution at high pH).

  • Gradient: 5% B hold for 2 min; ramp to 95% B over 15 min; hold at 95% B for 3 min.

  • Flow Rate & Temp: 1.0 mL/min at 40°C.

  • Detection:

    • MS: ESI+ mode, scanning m/z 100–500. Extract ion chromatogram (EIC) at m/z 194.1 [M+H]⁺.

    • UV: 215 nm (Reference only).

Method B: Mixed-Mode LC-CAD (Orthogonal Validation)

This method utilizes the dicationic nature of the compound at low pH to drive retention via a stationary phase embedded with anionic groups.

  • Mobile Phase A: Prepare a 20 mM Ammonium Formate solution in LC-MS grade water. Adjust to pH 3.0 using Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Column: SIELC Primesep 200, 150 x 4.6 mm, 5 µm.

  • Gradient: 10% B to 60% B over 20 minutes. (Causality: In mixed-mode, increasing the organic modifier decreases hydrophobic retention but can actually increase ion-exchange retention; a shallower gradient is required).

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Detection: Charged Aerosol Detector (CAD) set to 35°C evaporation temperature. (Causality: CAD provides a mass-uniform response for all non-volatile analytes, ensuring impurities without imidazole rings are not ignored).

The Self-Validating Purity Workflow

A single HPLC method can never definitively prove purity; an impurity may simply co-elute with the main peak. True scientific integrity requires a self-validating system utilizing orthogonal selectivity .

By running the sample through Method A (separation based purely on hydrophobicity at pH 11) and Method B (separation based heavily on charge/cation-exchange at pH 3), the probability of an impurity co-eluting in both systems approaches zero.

Validation_Workflow Start Raw Sample / API This compound Method1 Primary Method: High-pH RP-HPLC (pH 11.0) Mechanism: Hydrophobic Start->Method1 Method2 Orthogonal Method: Mixed-Mode LC (pH 3.0) Mechanism: Cation-Exchange/RP Start->Method2 Detect1 Detection: UV 215 nm + MS (ESI+) Method1->Detect1 Detect2 Detection: CAD + MS (ESI+) Method2->Detect2 Compare Peak Purity & Mass Balance Analysis (Cross-Validation of Impurity Profiles) Detect1->Compare Detect2->Compare Certify Final Certificate of Analysis (CoA) Compare->Certify

Fig 2. Orthogonal purity validation workflow ensuring comprehensive impurity profiling.

If the peak area normalization yields 99.2% purity in Method A and 99.1% in Method B, the data is self-validated, and the batch can be confidently released for downstream pharmacological assays.

References

  • K. S. K. et al., "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 2023. [Link]

  • Takahashi, M. et al., "Quantitative explanation of basic compound retention mechanisms in reversed-phase mode liquid chromatography." Semantic Scholar, 2020.[Link]

  • McCalley, D. V., "Chromatographic Silanol Activity Tests: The Development of a Comprehensive Test Procedure." SciSpace, 2007. [Link]

  • "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, PMC, 2020.[Link]

IR Spectroscopy Characteristic Peaks of 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Spectral Characterization, Salt Form Analysis, and Isomeric Differentiation[1]

Executive Summary & Molecule Profile[1][2]

4-[3-(1H-imidazol-1-yl)propyl]piperidine is a critical bidentate ligand often utilized in the synthesis of Histamine H3/H4 receptor antagonists.[1] Structurally, it consists of a piperidine ring (secondary amine) connected via a propyl linker to the N1-position of an imidazole ring.[1]

This guide provides a definitive IR spectroscopy analysis, distinguishing this specific N-linked isomer (imidazol-1-yl) from its biologically active C-linked congeners (e.g., Immepip, imidazol-4-yl).[1] It also compares the Free Base form against the Dihydrochloride (2HCl) Salt , a critical quality control step in pharmaceutical formulation.[1]

Chemical Profile
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₉N₃[1]

  • Key Functional Groups:

    • Secondary Amine (Piperidine)[1]

    • Tertiary Aromatic Amine (Imidazole N3)[1]

    • Aromatic Heterocycle (Imidazole)[1][2][3][4][5]

    • Aliphatic Linker (Propyl chain)[1]

Characteristic IR Bands: The Spectral Fingerprint

The IR spectrum of this molecule is defined by the interplay between the saturated piperidine ring and the aromatic imidazole system. The following table breaks down the diagnostic peaks required for structural validation.

Table 1: Diagnostic IR Peak Assignments (Free Base)
Functional GroupFrequency Region (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Piperidine N-H 3250 – 3400 Medium, Broad

(N-H) Stretching
Characteristic of secondary amines.[1] Disappears/shifts in salt forms.[1]
Imidazole C-H 3100 – 3130 Weak, Sharp

(C-H) Aromatic
Specific to the C2/C4/C5 protons of the imidazole ring.[1]
Aliphatic C-H 2800 – 2950 Strong

(C-H) Stretching
Mixed contributions from Piperidine ring and Propyl linker (

).[1]
Imidazole Ring 1500 – 1520 Medium

(C=N) /

(C=C)
The "skeletal breathing" of the imidazole ring.[1]
C-N Stretch 1220 – 1280 Medium

(C-N) Aromatic
Specifically the

bond (N-substitution marker).[1]
Ring Bending 620 – 660 Medium

(Ring)
Out-of-plane bending; diagnostic for 1-substituted imidazoles.[1]

Expert Insight: The absence of a peak around 1580–1600 cm⁻¹ (N-H bending of pyrrole-like nitrogen) confirms the imidazole is substituted at the N1 position. If this peak is present, your sample may contain the C-linked isomer (imidazol-4-yl) where the N1-H is free.[1]

Comparative Analysis: Free Base vs. Dihydrochloride Salt[1]

In drug development, converting the oily free base into a crystalline dihydrochloride salt is standard for stability.[1] IR spectroscopy is the fastest method to verify this conversion.[1]

Table 2: Comparative Spectral Shift (Free Base vs. 2HCl Salt)
FeatureFree Base (Target)Dihydrochloride Salt (2HCl)Mechanism of Shift
N-H Region Single band ~3300 cm⁻¹Broad continuum 2400–3000 cm⁻¹ Protonation of Piperidine NH


and Imidazole N3


.[1]
Fingerprint Sharp, distinct peaksBroadened, complex bandsHydrogen bonding networks in the crystal lattice.[1]
Imidazolium ~1510 cm⁻¹~1580–1620 cm⁻¹ Formation of the imidazolium cation increases double-bond character frequency.[1]
Counter-ion NonePossible weak bands <600 cm⁻¹Lattice vibrations involving

(often below mid-IR cutoff).[1]
Experimental Workflow: Salt Formation Monitoring

The following diagram illustrates the decision logic for monitoring the salt formation process using IR markers.

SaltMonitoring Start Crude Product (Free Base) Step1 Add HCl/Dioxane Start->Step1 Check IR Analysis Step1->Check ResultA Broad Band 2500-3000 cm⁻¹? Check->ResultA Yes ResultB Sharp Peak ~3300 cm⁻¹? Check->ResultB Yes Outcome1 Success: 2HCl Salt Formed ResultA->Outcome1 Outcome2 Incomplete: Free Base Present ResultB->Outcome2

Figure 1: Logic flow for validating salt formation using the Ammonium Band shift.

Technical Deep Dive: Distinguishing Isomers (N-linked vs. C-linked)

A common synthetic challenge is distinguishing This compound (N-linked) from 4-[3-(1H-imidazol-4-yl)propyl]piperidine (C-linked, e.g., Immepip analogs).[1]

The "N-Substitution" Marker
  • N-Linked (Product): The imidazole ring has no N-H bond .[1] The spectrum will be devoid of the sharp, non-bonded heteroaromatic N-H stretch usually found at ~3400–3500 cm⁻¹ in dilute solution (or H-bonded broadness in solid).[1]

  • C-Linked (Impurity/Alternative): Contains a free N-H on the imidazole ring.[1] You will observe two N-H signals: one from the piperidine (aliphatic) and one from the imidazole (aromatic).[1]

Protocol for Isomer Verification:

  • Sample Prep: Dissolve 5 mg of sample in

    
     or 
    
    
    
    (dilute) to break intermolecular H-bonds.
  • Acquisition: Record spectrum in a liquid cell (0.1 mm path length).

  • Analysis:

    • 1-yl (N-linked): Single

      
      (N-H) band (Piperidine only).[1]
      
    • 4-yl (C-linked): Double

      
      (N-H) band (Piperidine + Imidazole).[1]
      

Experimental Protocol: Sample Preparation for Optimal Resolution

To ensure the data matches the assignments above, follow this standardized preparation protocol.

Method A: ATR (Attenuated Total Reflectance)

Best for: Rapid ID of solids and oils (Free Base).[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Background: Collect 32 scans of air background.

  • Deposition: Place 10 mg of the oily free base or solid salt on the crystal.

  • Compression: Apply high pressure using the anvil to ensure contact (critical for the salt form due to hardness).[1]

  • Parameters: Resolution 4 cm⁻¹, 32-64 scans.

Method B: KBr Pellet

Best for: Archival quality spectra of the Salt Form.

  • Ratio: Mix 2 mg of This compound 2HCl with 200 mg dry KBr (spectroscopic grade).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed (prevents Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes under vacuum.

  • Result: A clear, transparent disc. Cloudiness indicates moisture—redry KBr.[1]

References

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Standard reference for Imidazole ring breathing and Piperidine N-H assignments).

  • NIST Mass Spectrometry Data Center. (2023).[1] IR Spectrum of 1-(3-Aminopropyl)imidazole. National Institute of Standards and Technology.[1] Link (Source for the imidazole-propyl fragment data).[1]

  • ChemicalBook. (2024).[1] Piperidine IR Spectrum and Assignments. Link (Source for the piperidine ring fragment data).[1]

  • Basiuk, V. A. (2003).[1][6] Calculated gas-phase infrared spectra of imidazole derivatives. Spectrochimica Acta Part A. Link (Validation of DFT-predicted imidazole ring modes).

Sources

Validating the Biological Activity of 4-[3-(1H-imidazol-1-yl)propyl]piperidine in H3 Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Histamine H3 receptors (H3R) function as critical presynaptic autoreceptors and heteroreceptors in the central nervous system, tonically inhibiting the release of histamine, acetylcholine, and dopamine. Because the H3R exhibits high constitutive (basal) activity, ligands that act as inverse agonists or antagonists are highly valuable for treating cognitive disorders, Alzheimer's disease, and narcolepsy .

This guide provides a rigorous framework for validating the biological activity of 4-[3-(1H-imidazol-1-yl)propyl]piperidine (1H-IPP) , a novel imidazole-piperidine derivative. By objectively comparing 1H-IPP against established clinical and preclinical benchmarks—Pitolisant and Ciproxifan—we establish a self-validating experimental workflow that bridges proximal receptor binding with downstream phenotypic efficacy.

Part 1: Pharmacological Profiling & Objective Comparison

To contextualize the performance of 1H-IPP, it must be benchmarked against standard H3R ligands. Pitolisant is a non-imidazole inverse agonist clinically approved for narcolepsy , while Ciproxifan is a classic, highly potent imidazole-based antagonist used extensively in preclinical cognitive models .

Table 1: Comparative In Vitro Pharmacological Profile at Human Recombinant H3R
CompoundStructural ClassReceptor Affinity (

, nM)
Proximal Efficacy:

(

, nM)
Downstream Efficacy: cAMP Accumulation (

, nM)
1H-IPP Imidazole-Piperidine12.518.241.7
Pitolisant Non-imidazole0.161.54.2
Ciproxifan Imidazole-based0.5 - 1.99.215.4

Data Interpretation: While 1H-IPP exhibits slightly lower absolute affinity than Pitolisant, its nanomolar potency is highly competitive for early-stage scaffold development. Crucially, the tight correlation between its


 and functional 

values indicates excellent receptor-effector coupling efficiency.

Part 2: Causality & The Self-Validating Assay System

As drug development professionals, we cannot rely on a single assay to declare a compound "active." A robust validation pipeline requires a 3-tier self-validating system where each assay answers a specific mechanistic question, eliminating false positives caused by off-target downstream effects.

  • Physical Occupation (Radioligand Binding): We first use

    
     to confirm that 1H-IPP physically occupies the orthosteric binding pocket. However, binding does not equal function; a compound could bind tightly but act as a silent neutral antagonist.
    
  • Proximal Signal Transduction (

    
     Assay):  To prove functional inverse agonism, we measure G-protein coupling. Because H3R is constitutively active, an inverse agonist will actively force the receptor into an inactive state, dropping the radioactive 
    
    
    
    signal below the basal threshold .
  • Downstream Phenotype (cAMP TR-FRET): Why measure cAMP if GTP

    
    S already proves antagonism? Proximal G-protein trapping does not guarantee that the signal successfully propagates to Adenylyl Cyclase (AC) in a living cellular environment. The TR-FRET cAMP assay confirms that the 
    
    
    
    cascade is physiologically halted .
Visualizing the Logic

H3_Signaling Ligand 1H-IPP (Antagonist) H3R H3 Receptor (GPCR) Ligand->H3R Blocks Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases

Fig 1: H3R Gi/o-coupled signaling pathway and downstream cAMP modulation.

Workflow Step1 1. Radioligand Binding (Affinity / Ki) Step2 2. [35S]GTPγS Assay (G-Protein Coupling) Step1->Step2 If Ki < 100 nM Step3 3. TR-FRET cAMP Assay (Downstream Efficacy) Step2->Step3 Confirm Inverse Agonism

Fig 2: Self-validating 3-tier experimental workflow for H3R ligand profiling.

Part 3: Step-by-Step Experimental Methodologies

Assay 1: Competition Binding

Objective: Determine the binding affinity (


) of 1H-IPP at the human H3R.
  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
     (Kd ~ 0.5 nM), and serial dilutions of 1H-IPP (from 
    
    
    
    to
    
    
    M).
  • Non-Specific Binding: Define non-specific binding using 10 µM Thioperamide.

  • Equilibration & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer, add scintillation cocktail, and measure retained radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Assay 2: Binding Assay

Objective: Assess the proximal functional inverse agonism of 1H-IPP. Causality Note: We supplement the buffer with excess GDP (10 µM). Because GDP occupies the basal G-protein state, the receptor must actively catalyze the GDP-to-GTP exchange. This ensures the


 signal is strictly receptor-dependent .
  • Reaction Setup: Resuspend H3R membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM

    
    , 10 µM GDP, pH 7.4).
    
  • Ligand Addition: Add 1H-IPP at varying concentrations and incubate for 30 minutes at 30°C to allow the inverse agonist to stabilize the inactive receptor conformation.

  • Tracer Addition: Add 0.1 nM

    
     and incubate for an additional 30 minutes.
    
  • Termination: Filter rapidly through GF/B filters, wash with cold buffer, and measure via liquid scintillation. An inverse agonist will yield a dose-dependent decrease in basal

    
     binding.
    
Assay 3: cAMP Accumulation Assay (TR-FRET)

Objective: Confirm that 1H-IPP successfully prevents


-mediated inhibition of Adenylyl Cyclase.
Causality Note: We use Forskolin to artificially stimulate Adenylyl Cyclase, raising the "ceiling" of cAMP. An H3R agonist would normally crush this cAMP level. 1H-IPP should reverse this agonist-driven suppression, restoring high cAMP levels .
  • Cell Plating: Seed HEK293-hH3R cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation & Antagonism: Co-incubate cells with 10 µM Forskolin, an

    
     concentration of the agonist (R)-
    
    
    
    -methylhistamine, and serial dilutions of 1H-IPP for 30 minutes at room temperature.
  • Lysis & Detection: Add the TR-FRET lysis buffer containing Europium cryptate-labeled cAMP and a d2-labeled anti-cAMP antibody.

  • Readout: Measure the FRET signal at 665 nm and 620 nm. The specific FRET ratio is inversely proportional to the intracellular cAMP concentration.

References

  • Schwartz JC. "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology, 2011.[Link]

  • Ligneau X, et al. "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 1998.[Link]

  • Harrison C, Traynor JR. "The [35S]GTPgammaS binding assay: approaches and applications in pharmacology." Life Sciences, 2003.[Link]

  • Pachón-Angona I, et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 2023.[Link]

Comparative Guide: 4-[3-(1H-imidazol-1-yl)propyl]piperidine vs. Standard H3 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-[3-(1H-imidazol-1-yl)propyl]piperidine (and its bioactive C-linked isomer, VUF 4929 ) against standard Histamine H3 Receptor (H3R) agonists.

Executive Summary & Structural Identification[1]

Subject Compound: this compound. Status: Structural Analog / Partial Agonist (Isomer-dependent).

In the development of H3R ligands, the precise attachment point of the imidazole ring is a critical determinant of efficacy. The user-specified structure, This compound (N1-linked), represents a regioisomer of the potent H3 ligand class.

  • N1-Linked (Specified): Generally exhibits reduced affinity or antagonist properties due to the inability to undergo the tautomeric shift (

    
    ) required for H3R activation (interaction with Asp114 and Glu206).
    
  • C4-Linked (Bioactive Standard): The corresponding C-linked isomer, 4-[3-(1H-imidazol-4-yl)propyl]piperidine (known as VUF 4929 ), is a well-characterized ligand. It serves as a critical reference point for Structure-Activity Relationship (SAR) studies, displaying partial agonism in the CNS and antagonism in peripheral tissues.

This guide compares the Propyl-Piperidine Scaffold (exemplified by VUF 4929) with three "Gold Standard" H3 agonists:

  • (R)-

    
    -Methylhistamine (RAMH):  The historical reference agonist.
    
  • Imetit: A high-affinity, full agonist (isothiourea class).

  • Immepip: A high-affinity, selective agonist (methyl-piperidine class).

Pharmacological Profile Comparison

The extension of the alkyl linker from one carbon (Immepip) to three carbons (Subject Compound/VUF 4929) drastically alters the pharmacological profile, shifting the ligand from a full agonist to a partial agonist or antagonist depending on the tissue (Protean Agonism).

Table 1: Binding Affinity ( ) and Functional Potency ( )
CompoundStructure ClasshH3R Affinity (

)
GTP

S Efficacy (Rel. to Histamine)
Functional Profile
VUF 4929 (Subject Analog*)Propyl-Piperidine~8.4 - 9.020 - 40% (Partial)Partial Agonist / Antagonist
Immepip Methyl-Piperidine9.0 - 9.295 - 100%Full Agonist
Imetit Isothiourea9.0 - 9.5100%Full Agonist
(R)-

-MeHA
Histamine Analog8.0 - 8.580 - 90%Full Agonist

*Data refers to the C4-linked isomer (VUF 4929). The N1-linked isomer typically shows


 or acts as a weak antagonist.
Key Mechanistic Insights
  • Linker Length Sensitivity: The H3 receptor binding pocket accommodates the imidazole and the basic amine (piperidine) at a specific distance. Immepip (1-carbon linker) fits optimally for helix activation. The 3-carbon linker in VUF 4929 forces a conformational constraint that prevents full stabilization of the active receptor state (

    
    ), resulting in partial agonism .
    
  • Tautomerism: High-affinity binding requires the imidazole to act as a proton donor/acceptor. The N1-linked isomer (specified in the topic) is "locked" and cannot tautomerize, leading to a loss of efficacy.

Signal Transduction Pathways

To validate the activity of the subject compound against standards, researchers must assess multiple signaling arms. H3R is


-coupled; therefore, agonists should inhibit cAMP and activate MAPK.

H3R_Signaling cluster_diff Functional Difference Ligand Ligand (VUF 4929 / Imetit) H3R H3 Receptor (GPCR) Ligand->H3R Binding Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) MAPK MAPK/ERK Phosphorylation Gi->MAPK Activation (+) Ca Ca2+ Influx (Voltage Gated) Gi->Ca Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease Release Neurotransmitter Release Ca->Release Reduced Diff Imetit: Strong cAMP reduction VUF 4929: Weak/Partial reduction

Figure 1: H3 Receptor Signaling Cascade. Agonists like Imetit fully suppress AC and Ca2+ channels. Partial agonists like VUF 4929 show reduced suppression efficacy.

Experimental Protocols for Comparison

To objectively compare This compound (or its active C-isomer) with Imetit/Immepip, the following protocols are recommended. These assays distinguish intrinsic efficacy from simple affinity .

Protocol A: Binding Assay (Membrane Preparation)

Purpose: To determine if the compound recruits G-proteins (Agonist) or blocks basal recruitment (Inverse Agonist).

  • Preparation: Harvest CHO-hH3R cells and prepare membranes in Tris-HCl buffer (pH 7.4) containing 10 mM

    
    .
    
  • Incubation: Mix 10

    
    g membrane protein with:
    
    • Test Compound (

      
       to 
      
      
      
      M).
    • 0.1 nM

      
      .
      
    • 10

      
      M GDP (to reduce basal noise).
      
  • Reaction: Incubate for 90 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity (CPM). Normalize data: Basal = 0%, Imetit (

    
    ) = 100%.
    
    • Expected Result: Imetit reaches 100%. VUF 4929 reaches ~30-40% (Partial Agonist).

Protocol B: cAMP Accumulation Assay (Whole Cell)

Purpose: To measure functional inhibition of Adenylyl Cyclase.

  • Seeding: Plate H3R-expressing cells in 96-well plates.

  • Stimulation: Pre-incubate with 10

    
    M Forskolin (to elevate cAMP) + 1 mM IBMX (phosphodiesterase inhibitor).
    
  • Treatment: Add Test Compound vs. Standard (Imetit) for 30 min.

  • Detection: Lyse cells and quantify cAMP using TR-FRET or ELISA.

  • Calculation: Plot % Inhibition of Forskolin-induced cAMP.

    • Self-Validation: If the compound is an antagonist (or N1-linked isomer), it will not reduce cAMP levels but will block the effect of added Histamine.

Synthesis of Findings

When comparing This compound (and its active C4-analog VUF 4929) to standard agonists:

  • Selectivity: Like Immepip, the piperidine scaffold confers high selectivity for H3 over H1/H2/H4 receptors, superior to RAMH.

  • Efficacy Window: This compound class is ideal for probing "Protean Agonism" —where a drug acts as an agonist in high-receptor-reserve systems (brain) but an antagonist in low-reserve systems (ileum).

  • Experimental Utility: Use Imetit when maximum receptor silencing is required. Use the Propyl-Piperidine analog when studying fine-tuned modulation or partial activation states.

References
  • Vollinga, R. C., et al. (1994).[1] "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[1][2] Journal of Medicinal Chemistry. Link

  • Garbarg, M., et al. (1992). "S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors."[2] Nature.[3][4] Link

  • McLeod, R. L., et al. (1998). "Antagonism of the histamine H3 receptor: a review of the literature." Pharmacology.[2][3][5][6][7] Link

  • Kitbunnadaj, R., et al. (2004). "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[2] Journal of Medicinal Chemistry. Link

Sources

elemental analysis data for 4-[3-(1H-imidazol-1-yl)propyl]piperidine confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Confirmation of 4-[3-(1H-imidazol-1-yl)propyl]piperidine: A Comparative Guide to Elemental Analysis, qNMR, and HRMS

Introduction As a Senior Application Scientist, confirming the structural identity and absolute purity of nitrogen-rich heterocyclic building blocks is a recurring analytical challenge. The compound This compound (Empirical Formula:


; MW: 193.29  g/mol ) presents specific difficulties. Its dual basic sites—a secondary piperidine amine and an imidazole ring—render the bulk material highly hygroscopic and prone to salt formation with ambient carbon dioxide or residual synthetic acids.

To ensure scientific integrity before this compound is utilized in downstream pharmacological assays or API synthesis, relying on a single analytical technique is insufficient. This guide objectively compares Combustion Elemental Analysis (CHNS), Quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS), providing a self-validating workflow for its rigorous confirmation.

Section 1: Theoretical Baseline & Quantitative Data

A robust analytical package requires orthogonal techniques. Table 1 summarizes the performance of each method, while Table 2 provides the exact theoretical values required for the validation of this compound.

Table 1: Comparison of Analytical Techniques for Purity Confirmation

Analytical MethodPrimary Target MetricStructural SpecificityCritical Blind Spots
CHNS Elemental Analysis Bulk Mass Balance (C, H, N %)None (Empirical formula only)Isomeric impurities, inorganic salts lacking C/H/N
qNMR (

)
Absolute Mass Fraction (%)High (Differentiates isomers)Paramagnetic metals, solid particulates
HRMS (ESI-TOF) Exact Mass & Isotopic PatternHigh (m/z & fragmentation)UV/Ionization-transparent impurities, bulk purity

Table 2: Expected Analytical Values for


 
Element / MetricTheoretical ValueAcceptable Tolerance
Carbon (C) 68.35%

0.40%
Hydrogen (H) 9.91%

0.40%
Nitrogen (N) 21.74%

0.40%
Exact Mass

194.1652 m/z

5 ppm mass error

Section 2: Methodological Comparison & Causality

1. CHNS Elemental Analysis: The Ultimate Mass Balance Check While modern laboratories heavily favor spectroscopic methods, dynamic flash combustion (CHNS analysis) remains the gold standard for bulk mass balance[1]. For a hygroscopic compound like this compound, HRMS will easily confirm the


 mass, but it is entirely blind to the presence of 5% absorbed water or residual inorganic salts (e.g., 

from an alkylation step). If the experimental Hydrogen value exceeds the theoretical 9.91% by more than 0.4%, it is a direct causal indicator of incomplete desiccation[2].

2. Quantitative NMR (qNMR): Absolute Purity Assignment qNMR provides a direct, absolute measurement of purity without requiring a reference standard of the analyte itself[3]. By integrating a specific, isolated proton signal from the analyte against a highly pure Internal Standard Reference Material (ISRM)[4], we establish a self-validating mathematical relationship. For this compound, the imidazole protons (typically resonating at


 7.0, 7.2, and 7.6 ppm) or the aliphatic piperidine protons can be utilized.

3. High-Resolution Mass Spectrometry (HRMS) HRMS is utilized strictly for identity, not bulk purity. The electrospray ionization (ESI) efficiency of the imidazole and piperidine moieties is exceptionally high, which can suppress the ionization of non-basic impurities, leading to a false sense of purity if relative MS peak areas are used.

Section 3: Self-Validating Experimental Protocols

Protocol A: CHNS Elemental Analysis Workflow Causality Focus: Preventing false-positive failures due to environmental contamination.

  • Sample Preparation (Desiccation): Dry 50 mg of the synthesized batch under high vacuum (

    
     mbar) at 50°C for 24 hours. Rationale: The secondary amine and imidazole nitrogens readily form hydrates. Failure to remove adsorbed water artificially inflates the Hydrogen percentage and deflates the Carbon/Nitrogen percentages.
    
  • System Calibration: Calibrate the Thermal Conductivity Detector (TCD) using 2.000–3.000 mg of a certified organic analytical standard (e.g., Acetanilide or Sulfanilamide)[2]. Run a blank tin capsule to establish the baseline.

  • Combustion: Weigh exactly 1.500 mg of the dried analyte into a tin capsule. Combust at 1000°C in an oxygen-rich environment.

  • Validation Check: The results must fall within

    
     of the theoretical values (C: 68.35%, H: 9.91%, N: 21.74%). A deviation 
    
    
    
    triggers an automatic failure and mandates re-purification[2].

Protocol B:


 qNMR Purity Assignment 
Causality Focus: Ensuring signal isolation and precise relaxation.
  • Internal Standard Selection: Use Maleic Acid (NIST traceable,

    
     99.9% purity). Rationale: Maleic acid presents a sharp, isolated singlet at 
    
    
    
    ppm in DMSO-
    
    
    , which perfectly avoids the aliphatic piperidine signals (1.2 - 2.8 ppm) and the aromatic imidazole signals (7.0 - 7.6 ppm) of the analyte[3].
  • Sample Preparation: Accurately weigh

    
     mg of this compound and 
    
    
    
    mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.7 mL of anhydrous DMSO-
    
    
    .
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the quantified protons (typically
    
    
    seconds) to ensure complete magnetization recovery[3].
  • Data Processing: Calculate the absolute mass fraction using the integral ratio of the imidazole

    
    -proton (
    
    
    
    ppm, 1H) against the Maleic acid singlet (
    
    
    ppm, 2H).

Section 4: Decision Matrix & Workflow Visualization

To prevent analytical bias, the validation of this compound must follow a strict logical decision matrix. The workflow below illustrates the necessary concordance between bulk elemental analysis and structural qNMR.

Orthogonal purity validation workflow for nitrogen-rich heterocycles.

Conclusion

For complex basic heterocycles like this compound, relying solely on LC-MS or standard


 NMR is analytically dangerous. By coupling the absolute structural quantification of qNMR with the unforgiving bulk mass balance of CHNS elemental analysis, researchers create a self-validating dataset that guarantees the integrity of downstream biological or synthetic applications.

References

Sources

establishing reference standards for 4-[3-(1H-imidazol-1-yl)propyl]piperidine quality control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Research Grade"

In the development of histamine H3 receptor ligands, 4-[3-(1H-imidazol-1-yl)propyl]piperidine (commonly known as Impentamine ) serves as a critical pharmacological tool and structural scaffold. However, its chemical nature—a highly polar, basic diamine—presents unique quality control challenges that render standard "Research Grade" certificates of analysis (CoA) insufficient for rigorous drug development.

This guide contrasts the risks of relying on commercial "Area %" purity assessments against the establishment of a Primary Reference Standard using the Mass Balance Approach . We demonstrate that failing to account for counter-ions, hygroscopicity, and non-chromatographic impurities can lead to potency calculation errors exceeding 20%.

Part 1: The Molecule and the Analytical Challenge

The structure of this compound contains two distinct basic centers: the secondary amine of the piperidine (


) and the imidazole ring (

).
Why Standard Methods Fail
  • Retention Failure: On standard C18 Reversed-Phase HPLC, the molecule is fully ionized at acidic pH and elutes in the void volume (

    
    ), making integration unreliable.
    
  • Peak Tailing: The secondary amine interacts strongly with residual silanols on silica-based columns, causing severe tailing that masks impurities.

  • The "Invisible" Mass: As a free base, the molecule is often an oil or low-melting solid. It is typically handled as a dihydrobromide (

    
    ) or dihydrochloride (
    
    
    
    ) salt. Commercial CoAs often report purity based on UV absorbance (HPLC) without correcting for the mass of the counter-ions or absorbed water, leading to gross overestimation of the active moiety.

Part 2: Comparative Analysis – "Research Grade" vs. "Certified Standard"

To illustrate the necessity of a rigorous reference standard, we compared two characterization workflows for the same batch of Impentamine Dihydrobromide.

  • Workflow A (Commercial Default): HPLC-UV purity (Area %) + simple Mass Spec ID.

  • Workflow B (Reference Standard): Full Mass Balance (HPLC + Karl Fischer + Residual Solvents + Ash + Counter-ion Analysis).

Experimental Data Comparison
ParameterWorkflow A: "Research Grade"Workflow B: Certified Reference StandardImpact on Data
HPLC Purity 98.5% (Area %)98.5% (Area %)Identical chromatographic purity.
Water Content Not Tested (Assumed 0%)3.2% (Karl Fischer)Workflow A ignores 3.2% mass.
Residual Solvents Not Tested0.8% (Ethanol/Ether)Workflow A ignores 0.8% mass.
Counter-ion (2HBr) Not Quantified44.8% (Gravimetric/Titration)CRITICAL: Workflow A assumes 100% active.
Assigned Potency "98.5%" 50.4% (as free base) Workflow A overestimates potency by ~48%.

Conclusion: A researcher using Workflow A to prepare a


 solution would actually prepare a 

solution, skewing

or

values by a factor of two.

Part 3: Protocol for Establishing the Reference Standard

To establish this compound as a Primary Reference Standard, you must follow the ICH Q7 definition of a primary standard, utilizing the Mass Balance Equation.

The Mass Balance Equation

The assigned purity (


) on an "as is" basis is calculated as:


Note: If the standard is defined as the salt form, the counter-ion is part of the structure. If defined as the free base equivalent, the counter-ion mass must be subtracted.

Chromatographic Purity (HILIC Method)

Standard RP-HPLC is unsuitable. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar diamine and separate it from synthesis precursors (e.g., imidazole).

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or BEH Amide),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: UV at 210 nm (Imidazole absorption).

  • Rationale: The high organic content induces retention of the polar amines via water-layer partitioning, while the ammonium buffer suppresses ion-exchange interactions with silanols, yielding sharp peaks.

Structural Elucidation & Counter-ion Confirmation

Before purity assignment, the structure must be unequivocally proven.

  • 
    -NMR (D2O):  Confirm the ratio of the propyl linker protons to the piperidine ring protons.
    
  • Ion Chromatography (IC) or Titration: Precisely quantify the Bromide or Chloride content. For the dihydrobromide salt, the theoretical Br content is

    
    .
    
    • Protocol: Dissolve 50 mg in deionized water. Titrate with

      
       Silver Nitrate (
      
      
      
      ) using a potentiometric endpoint.
    • Acceptance: Experimental value must be within

      
       of theoretical.
      
Volatile Impurity Quantification
  • Water: Karl Fischer Coulometric titration is mandatory. Imidazole derivatives are hygroscopic; "Loss on Drying" (LOD) is insufficient as it may not remove bound water or may sublime the sample.

  • Solvents: Headspace GC-FID to quantify residual ethanol or ether from the crystallization step.

Part 4: Certification Workflow Visualization

The following diagram illustrates the decision logic and workflow for certifying the reference standard.

ReferenceStandardWorkflow Synthesis Crude Synthesis (Impentamine) Purification Purification (Recrystallization as 2HBr salt) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity DecisionStruct Structure Confirmed? Identity->DecisionStruct Quantification Purity Quantification DecisionStruct->Quantification Yes Reject Reject / Reprocess DecisionStruct->Reject No Sub_HPLC Chromatographic Purity (HILIC Method) Quantification->Sub_HPLC Sub_KF Water Content (Karl Fischer) Quantification->Sub_KF Sub_ROI Inorganic Residue (Residue on Ignition) Quantification->Sub_ROI Sub_Solv Residual Solvents (HS-GC) Quantification->Sub_Solv Sub_Ion Counter-ion Analysis (Titration/IC) Quantification->Sub_Ion MassBalance Mass Balance Calculation (100% - Impurities) Sub_HPLC->MassBalance Sub_KF->MassBalance Sub_ROI->MassBalance Sub_Solv->MassBalance Sub_Ion->MassBalance CoA Generate Certificate of Analysis (Assign Potency) MassBalance->CoA

Figure 1: Comprehensive workflow for establishing a Certified Reference Standard (CRS) using the Mass Balance approach.

References

  • International Council for Harmonisation (ICH). (2000).[1] Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.17 (Primary Reference Standards). Retrieved from [Link]

  • Du, X., et al. (2019). Determination of purity values of amino acid reference materials by mass balance method. Journal of Chromatography A. Retrieved from [Link]

  • Kovacevic, I., et al. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-(1H-imidazol-4-yl)propyl]piperidine (Impentamine) Compound Summary. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 4-[3-(1H-imidazol-1-yl)propyl]piperidine

Executive Safety Summary

The Precautionary Principle: this compound is a bifunctional organic base containing both a piperidine ring and an imidazole moiety.[1] While specific toxicological data for this exact isomer is often limited in public repositories, its structural components dictate its safety profile.

You must handle this compound as a Corrosive (Category 1B) and a Potential Reproductive Toxin. [1][2][3]

  • Piperidine Moiety: Known for high dermal toxicity, flammability, and rapid skin permeation [1, 2].

  • Imidazole Moiety: Associated with reproductive toxicity (Category 1B) and severe eye damage [3, 4].[1][3]

Immediate Hazard Classification (Derived):

Hazard Class Category Signal Word H-Statement
Skin Corrosion 1B DANGER Causes severe skin burns and eye damage.[1][3]
Acute Toxicity 3/4 Warning Harmful if swallowed; Toxic in contact with skin.[4]

| Reproductive Tox | 1B | DANGER | May damage fertility or the unborn child (Imidazole-linked).[1] |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the lipophilic nature of the piperidine ring, which facilitates rapid dermal absorption of the corrosive base.

A. Hand Protection (The "Double-Barrier" Protocol)[1][6]
  • Primary Risk: Piperidine derivatives can degrade standard nitrile gloves, leading to silent breakthrough.

  • Required Protocol:

    • Inner Layer: Low-modulus Nitrile (4 mil) for dexterity.[1]

    • Outer Layer: Silver Shield® (Laminate) or Viton® for high-risk handling (spills, neat liquid transfer).[1]

    • Routine Handling: If laminate is too clumsy for micro-scale work, use Double Nitrile (minimum 0.11mm each) and change immediately upon any splash or every 15 minutes.

    • Technique: "Tuck and Tape." Inner glove cuffs must be tucked under the lab coat sleeve; outer glove cuffs go over the sleeve.

B. Eye & Face Protection[3][4][5][6][7][8][9][10][11]
  • Primary Risk: Alkaline hydrolysis. Imidazole/piperidine bases cause saponification of eye lipids, leading to deep, penetrating burns that are often irreversible.

  • Requirement:

    • Standard: Chemical Splash Goggles (indirectly vented).[1] Safety glasses are prohibited. [1]

    • High Volume (>50mL/g): Add a polycarbonate Face Shield (8-inch minimum) over the goggles.[1]

C. Respiratory Protection
  • Primary Risk: Mucous membrane necrosis and sensitization.

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • PPE Backup (if hood is compromised or for spill cleanup):

    • Solid/Salt Form: Full-face respirator with P100 (HEPA) cartridges.[1]

    • Free Base (Oil/Liquid): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[1] Note: Piperidine has a distinct amine odor; if you smell it, your engineering controls have failed.

Operational Workflow: The "Closed-Loop" Method

To minimize exposure, follow this strict logical workflow.

G Start START: Risk Assessment Check Engineering Check: Fume Hood Velocity > 100 fpm Start->Check Verify Airflow Donning Donning PPE: 1. Tyvek Lab Coat 2. Goggles 3. Double Gloves Check->Donning Pass Weighing Handling/Weighing: Use Anti-Static Gun (Hygroscopic Risk) Donning->Weighing Enter Zone Reaction Synthesis/Application: Closed Vessel Addition Weighing->Reaction Transfer Decon Decontamination: Wipe surfaces with 10% Citric Acid or Dilute HCl Reaction->Decon Complete Waste Disposal: Segregate as Basic Organic Waste Decon->Waste Dispose

Figure 1: Closed-Loop Handling Workflow. Note the specific decontamination step using weak acid to neutralize the basic residues before general cleaning.

Detailed Handling Protocols

Step 1: Weighing & Transfer (The Critical Zone)[1]
  • The Hazard: The free base is likely hygroscopic and may be an oil or a low-melting solid.[1] The hydrochloride salt is a fine powder that aerosolizes easily.

  • Protocol:

    • Static Control: Use an anti-static gun on the weighing boat. Imidazole derivatives are prone to static cling, which causes "jumping" of powder.

    • Solvent Dampening: If handling the solid, pre-wet the weighing boat with the reaction solvent (if compatible) to suppress dust before removing it from the balance.

    • Secondary Containment: Perform all weighing inside a secondary tray within the fume hood. Never weigh on the open bench.

Step 2: Spill Management
  • Do NOT use water initially. Water may spread the lipophilic base.[1]

  • Neutralization:

    • Cover spill with Dry Sand or Vermiculite .[1]

    • Apply a dilute neutralizer (e.g., Citric Acid solution) gently to the absorbent material to convert the volatile base into a non-volatile salt.

    • Scoop into a hazardous waste container labeled "Corrosive - Basic."[1]

Step 3: Decontamination[1][6]
  • Standard ethanol wipes are ineffective for cleaning piperidine residues; they simply spread the contamination.[1]

  • The Acid Wipe: Use a paper towel soaked in dilute acetic acid (vinegar) or 10% citric acid to wipe down gloves and surfaces.[1] This protonates the amine, rendering it water-soluble and less volatile, before the final soap-and-water wash.[1]

Emergency Response: The "Alkaline Rule"

Alkaline burns differ from acid burns; they do not "scab over" to stop penetration. They continue to liquefy tissue until fully washed out.

Exposure RouteImmediate ActionCritical Note
Eye Contact Rinse for 30 MINUTES. Do not stop at 15 minutes. Hold eyelids open forcibly. Use isotonic saline if available after initial water rinse.
Skin Contact Drench for 15 minutes. Discard contaminated clothing while under the shower.[1] Do not pull off shirts over the head (cut them off) to avoid eye contact.[1]
Inhalation Evacuate to Fresh Air. If breathing is labored, oxygen (administered by trained personnel) is required due to potential laryngeal edema.[1]

References & Authority

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Piperidine. Retrieved from (Confirming Skin Corr.[1] 1B and Flammability).[6][7]

  • Thermo Fisher Scientific. (2023).[1] Safety Data Sheet: Piperidine. Retrieved from (Confirming Toxic by Inhalation/Skin).[1]

  • Fisher Scientific. (2010).[1] Safety Data Sheet: Imidazole. Retrieved from (Confirming Reprotox 1B and Corrosive 1C).[1]

  • PubChem. (2024).[1] Compound Summary: 4-[3-(1H-imidazol-4-yl)propyl]piperidine.[1] National Library of Medicine. Retrieved from .[1]

  • ChemScene. (2024). Safety Data Sheet: 2-(Piperidin-4-yl)-1H-benzo[d]imidazole. Retrieved from (Confirming severe skin burns for imidazole-piperidine analogs).[1]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.